3-Bromothiophene-2-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromothiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClO2S2/c5-3-1-2-9-4(3)10(6,7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLMNCCLQDVCTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70546445 | |
| Record name | 3-Bromothiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170727-02-3 | |
| Record name | 3-Bromothiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromothiophene-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromothiophene-2-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromothiophene-2-sulfonyl chloride is a versatile heterocyclic compound that serves as a crucial building block in organic synthesis. Its unique structure, featuring a thiophene ring substituted with both a bromo and a sulfonyl chloride functional group, offers multiple reaction sites for the construction of complex molecules. This guide provides a comprehensive overview of its physical properties, synthesis, and reactivity, with a focus on its applications in medicinal chemistry and materials science.
Core Physical Properties
While experimentally determined physical properties for this compound are not widely published, a combination of computed data and information from commercial suppliers provides a useful profile for this compound.
| Property | Value | Source |
| Molecular Formula | C₄H₂BrClO₂S₂ | PubChem[1] |
| Molecular Weight | 261.54 g/mol | ChemScene[2] |
| CAS Number | 170727-02-3 | PubChem[1] |
| Appearance | Not specified (likely a solid or liquid) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Solubility | Insoluble in water; likely soluble in organic solvents like chloroform and methanol. | Mallak Specialties Pvt Ltd[3] (for 3-bromothiophene) |
| Storage | 4°C, sealed storage, away from moisture. | ChemScene[2] |
Note: The lack of experimentally determined values for properties like melting and boiling points is common for specialized chemical intermediates. The provided data for the related compound, 5-Bromothiophene-2-sulfonyl chloride, which is a solid with a melting point of 40-44 °C and a boiling point of 100-102 °C at 0.5 mmHg, may offer some indication of the expected physical state.[4]
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the preparation of its precursor, 3-bromothiophene.
Step 1: Synthesis of the Precursor, 3-Bromothiophene
Direct bromination of thiophene is not a viable route to 3-bromothiophene as it selectively occurs at the 2- and 5-positions. Therefore, a common and effective method involves the debromination of 2,3,5-tribromothiophene.[5]
Experimental Protocol: Synthesis of 3-Bromothiophene
This protocol is adapted from a procedure published in Organic Syntheses.[6]
Materials:
-
2,3,5-tribromothiophene
-
Zinc dust
-
Acetic acid
-
10% Sodium carbonate solution
-
Calcium chloride
-
Water
Equipment:
-
5-L three-necked, round-bottomed flask
-
Efficient mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a 5-L three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add 1850 mL of water, 783 g (12.0 moles) of zinc dust, and 700 mL of acetic acid.
-
Heat the mixture to reflux with continuous stirring.
-
Remove the heating mantle and add 1283 g (4.00 moles) of 2,3,5-tribromothiophene dropwise at a rate that maintains reflux. The addition typically takes about 70 minutes.
-
After the addition is complete, reapply heat and reflux the mixture for an additional 3 hours.
-
Arrange the condenser for downward distillation and distill the mixture with water until no more organic material is collected.
-
Separate the heavier organic layer from the distillate.
-
Wash the organic layer successively with 50 mL of 10% sodium carbonate solution and 100 mL of water.
-
Dry the organic layer over calcium chloride.
-
Purify the crude product by fractional distillation. Collect the fraction boiling at 159–160 °C, which is 3-bromothiophene. The expected yield is 89–90%.
Step 2: Sulfonylation of 3-Bromothiophene
Plausible Synthetic Pathway
Reactivity and Applications in Synthesis
This compound is a valuable intermediate due to its two reactive sites: the sulfonyl chloride group and the C-Br bond.
Reactions of the Sulfonyl Chloride Group
The sulfonyl chloride moiety is highly electrophilic and readily reacts with nucleophiles.
-
Formation of Sulfonamides: The most common reaction of sulfonyl chlorides is with primary or secondary amines to form sulfonamides.[3][7] This reaction is fundamental in medicinal chemistry, as the sulfonamide group is a key pharmacophore in many drugs, including antibiotics ("sulfa drugs"). The reaction is typically carried out in the presence of a base, such as pyridine or an excess of the amine, to neutralize the HCl byproduct.
Sulfonamide Formation
Reactions Involving the Carbon-Bromine Bond
The bromine atom on the thiophene ring is susceptible to various cross-coupling reactions, allowing for the formation of C-C bonds.
-
Suzuki-Miyaura Cross-Coupling: The C-Br bond can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids or their esters. This is a powerful method for introducing aryl or heteroaryl substituents at the 3-position of the thiophene ring.[8][9] The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > Cl, making the C-Br bond of this compound a prime site for selective coupling.
Applications in Drug Discovery and Materials Science
The versatility of 3-bromothiophene and its derivatives, including the sulfonyl chloride, makes them valuable in several fields.
-
Pharmaceuticals: The thiophene ring is a common scaffold in medicinal chemistry. 3-Bromothiophene is a precursor to the antibiotic Timentin (Ticarcillin) and the vasodilator Cetiedil. [5][10]The ability to functionalize the thiophene ring at multiple positions allows for the synthesis of diverse libraries of compounds for screening against various biological targets, including kinases and G-protein coupled receptors (GPCRs). [10]* Conductive Polymers: 3-substituted thiophenes are key monomers in the synthesis of polythiophenes, which are conductive polymers with applications in organic electronics. While 3-bromothiophene itself can be used, its derivatives are often employed in polymerization reactions like Grignard Metathesis (GRIM) polymerization to create well-defined polymer structures.
Conclusion
This compound is a highly functionalized and reactive building block with significant potential in organic synthesis. While detailed experimental data on its physical properties are scarce, its synthetic utility is evident from the reactivity of its constituent functional groups. Its role as a precursor to sulfonamides and as a substrate for cross-coupling reactions makes it a valuable tool for researchers in drug discovery and materials science, enabling the creation of novel and complex molecular architectures. Further research into its specific reaction conditions and physical properties will undoubtedly expand its applications.
References
- 1. This compound | C4H2BrClO2S2 | CID 13675598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. cbijournal.com [cbijournal.com]
- 4. 5-Bromothiophene-2-sulfonyl chloride 97 55854-46-1 [sigmaaldrich.com]
- 5. 3-Bromothiophene - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrevlett.com [chemrevlett.com]
- 9. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide on 3-Bromothiophene-2-sulfonyl chloride
This guide provides essential chemical data for 3-Bromothiophene-2-sulfonyl chloride, a compound of interest for researchers, scientists, and professionals in the field of drug development. The information is presented to facilitate easy access and comparison.
Core Chemical Properties
This compound is a heterocyclic building block utilized in organic synthesis. A summary of its key quantitative data is provided below.
| Property | Value | Citations |
| Molecular Formula | C₄H₂BrClO₂S₂ | [1][2][3][4][5] |
| Molecular Weight | 261.54 g/mol | [1][2] |
| Alternate Molecular Weight | 261.55 g/mol | [3][5] |
| CAS Number | 170727-02-3 | [1][3][5][6] |
Note: Minor variations in molecular weight may be reported due to differences in isotopic abundance considerations.
Structural and Relational Data
The following diagram illustrates the relationship between the compound and its fundamental properties.
Figure 1: Core properties of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C4H2BrClO2S2 | CID 13675598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. PubChemLite - this compound (C4H2BrClO2S2) [pubchemlite.lcsb.uni.lu]
- 5. This compound, 90%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 2abiotech.net [2abiotech.net]
An In-depth Technical Guide to 3-Bromothiophene-2-sulfonyl chloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-bromothiophene-2-sulfonyl chloride, a key intermediate in synthetic organic chemistry and pharmaceutical development. This document details its chemical properties, outlines detailed synthesis protocols for its precursor and analogous compounds, describes its primary applications, and provides relevant safety information.
Chemical Identity and Properties
The IUPAC name for the compound is This compound .[1][2] It is a halogenated heterocyclic compound featuring a thiophene ring substituted with a bromine atom at the 3-position and a sulfonyl chloride group at the 2-position. This substitution pattern makes it a valuable and reactive building block for introducing the 3-bromo-2-thiophenesulfonyl moiety into larger molecules.
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 170727-02-3 | [1][2][3] |
| Molecular Formula | C₄H₂BrClO₂S₂ | [1][3] |
| Molecular Weight | 261.54 g/mol | [3] |
| Monoisotopic Mass | 259.83681 Da | [1] |
| SMILES | C1=CSC(=C1Br)S(=O)(=O)Cl | [1][2] |
| InChIKey | OPLMNCCLQDVCTP-UHFFFAOYSA-N | [1][2] |
| Purity | Typically ≥90-95% | [3] |
| Appearance | Light yellow solid or low melting solid | - |
| Storage | 4°C, sealed storage, away from moisture | [3] |
Synthesis and Manufacturing
The direct synthesis of this compound involves the chlorosulfonation of its precursor, 3-bromothiophene. The synthesis of 3-bromothiophene itself is a critical multi-step process, as direct bromination of thiophene is highly regioselective for the 2- and 5-positions.
Logical Synthesis Pathway
The overall logical flow from a common starting material to the target compound and its subsequent application is illustrated below.
Caption: Logical workflow from thiophene to the final sulfonamide product.
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of the crucial precursor, 3-bromothiophene, an analogous chlorosulfonation reaction, and a primary application of sulfonyl chlorides in sulfonamide synthesis.
Protocol 1: Synthesis of Precursor (3-Bromothiophene)
The synthesis of 3-bromothiophene is achieved via a two-step process involving the exhaustive bromination of thiophene followed by selective reductive debromination. This procedure is adapted from established literature.[1][4]
Step A: Synthesis of 2,3,5-Tribromothiophene
Caption: Experimental workflow for the synthesis of 2,3,5-tribromothiophene.
-
Procedure: In a 5-L three-necked flask equipped with a mechanical stirrer and dropping funnel, dissolve thiophene (13.4 moles) in chloroform (450 ml).[1][4] While cooling the flask with circulating tap water, add bromine (40.6 moles) dropwise over 10 hours.[1][4] After standing overnight, the mixture is heated at 50°C for several hours. The reaction mixture is then washed with 2N sodium hydroxide solution, followed by refluxing for 7 hours with a solution of potassium hydroxide (800 g) in 95% ethanol (1.5 L).[1][4] The mixture is poured into water, and the organic layer is separated, washed, dried over calcium chloride, and purified by vacuum distillation to yield 2,3,5-tribromothiophene.[1][4]
Step B: Selective Reductive Debromination to 3-Bromothiophene
-
Procedure: To a 5-L flask, add water (1850 ml), zinc dust (12.0 moles), and acetic acid (700 ml).[1] Heat the stirred mixture to reflux. Add 2,3,5-tribromothiophene (4.00 moles) dropwise at a rate that maintains reflux (approx. 70 minutes). After the addition, continue to reflux for an additional 3 hours.[1] Arrange the apparatus for distillation and distill the mixture until no more organic material is collected with the water. The heavier organic layer is separated, washed with 10% sodium carbonate solution and then water, dried over calcium chloride, and purified by fractional distillation to yield 3-bromothiophene (b.p. 159–160°C).[1]
| Reactant | Moles | Product | Yield |
| 2,3,5-Tribromothiophene | 4.00 | 3-Bromothiophene | 89-90% |
Protocol 2: Synthesis of this compound (Analogous Procedure)
-
Materials: 3-Bromothiophene, Chlorosulfonic Acid (freshly distilled), Crushed Ice, Water.
-
Procedure (Hypothetical): In a round-bottomed flask equipped with a mechanical stirrer and gas trap, cool chlorosulfonic acid (approx. 4-5 molar equivalents) to 10-15°C in a cooling bath. Gradually add 3-bromothiophene (1.0 molar equivalent) while maintaining the temperature.[5] Large volumes of HCl gas will be evolved. After the addition is complete, the mixture is heated (e.g., to 60°C) for 1-2 hours to complete the reaction.[5] The resulting mixture is then poured slowly and carefully onto a large volume of crushed ice with stirring. The precipitated solid sulfonyl chloride is collected by suction filtration and washed thoroughly with cold water. The crude product can be dried and used directly or purified by recrystallization.
Protocol 3: Application in N-Substituted Sulfonamide Synthesis (General Protocol)
The primary utility of this compound is its reaction with primary or secondary amines to form the corresponding sulfonamides. This reaction is fundamental to the synthesis of many pharmaceutical compounds. A modern, efficient protocol for this transformation utilizes microwave-assisted, solvent-free conditions.
Caption: General workflow for microwave-assisted sulfonamide synthesis.
-
Procedure: In a dedicated microwave reactor vessel, combine this compound (1.0 equivalent) and the desired primary or secondary amine (1.0-1.2 equivalents). The reaction is performed without a solvent. The vessel is sealed and subjected to microwave irradiation for a short period (typically 1.5 to 7 minutes), which rapidly heats the mixture and drives the reaction to completion. After cooling, the resulting sulfonamide can be purified, often by simple recrystallization. This method avoids the need for solvents and catalysts, making it an environmentally benign and efficient process.
Applications in Drug Development and Research
Thiophene-based sulfonamides are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The sulfonyl chloride group is a highly reactive electrophile, making it an excellent reagent for forming stable sulfonamide linkages with primary or secondary amines.[6]
-
Enzyme Inhibitors: The sulfonamide moiety is a key functional group in many enzyme inhibitors. For instance, thiophene sulfonamide derivatives are the cornerstone of carbonic anhydrase inhibitors used to treat glaucoma, such as Brinzolamide.[7] this compound serves as a valuable starting material for synthesizing analogs of these drugs for structure-activity relationship (SAR) studies.
-
Antibacterial Agents: Sulfonamides, or "sulfa drugs," are a historic class of antimicrobial agents that act by inhibiting folic acid synthesis in bacteria.[8] Novel thiophene-based sulfonamides are continually being explored as potential agents to combat antibiotic-resistant bacterial strains.[8][9]
-
Kinase and GPCR Modulators: The thiophene scaffold is frequently incorporated into molecules targeting kinases and G-protein coupled receptors (GPCRs), which are critical targets in oncology and other therapeutic areas. The reactivity of the sulfonyl chloride allows for its conjugation to various amine-containing scaffolds to build libraries of potential modulators.
Safety and Handling
This compound is a reactive and hazardous chemical that must be handled with appropriate safety precautions in a laboratory setting.
-
GHS Hazard Statements:
-
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
-
-
Reactivity: The compound reacts violently with water, liberating toxic gas.[10] It is moisture-sensitive and should be stored in a dry, sealed container. All handling should be performed in a well-ventilated fume hood.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | C4H2BrClO2S2 | CID 13675598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. cbijournal.com [cbijournal.com]
- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 8. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, 90%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Spectroscopic Analysis of 3-Bromothiophene-2-sulfonyl chloride: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromothiophene-2-sulfonyl chloride (CAS No. 170727-02-3), a key intermediate in the development of novel pharmaceuticals and functional materials. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties
This compound is a solid organic compound with the molecular formula C₄H₂BrClO₂S₂.[1][2] Its key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 170727-02-3 | [1][2][3][4] |
| Molecular Formula | C₄H₂BrClO₂S₂ | [1][2] |
| Molecular Weight | 261.54 g/mol | [2] |
| Appearance | Solid | N/A |
| Purity | ≥90-95% (as commercially available) | [2][4] |
Spectroscopic Data (Predicted and Placeholder)
The following tables present the expected and placeholder data for the NMR and IR spectra of this compound. This information is based on the analysis of similar compounds and general principles of spectroscopy.
¹H NMR Data
The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the thiophene ring.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Placeholder | d (doublet) | Placeholder | H-4 |
| Placeholder | d (doublet) | Placeholder | H-5 |
¹³C NMR Data
The ¹³C NMR spectrum is expected to show four distinct signals for the carbon atoms of the thiophene ring.
| Chemical Shift (δ) ppm | Assignment |
| Placeholder | C2-SO₂Cl |
| Placeholder | C3-Br |
| Placeholder | C4 |
| Placeholder | C5 |
IR Spectroscopy Data
The IR spectrum will likely exhibit characteristic absorption bands for the sulfonyl chloride and the substituted thiophene ring. An FTIR spectrum for this compound is noted to be available in the Wiley spectral database.[1]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Placeholder (strong) | S=O asymmetric stretching |
| Placeholder (strong) | S=O symmetric stretching |
| Placeholder (medium) | C=C stretching (thiophene ring) |
| Placeholder (medium) | C-S stretching |
| Placeholder (strong) | S-Cl stretching |
Experimental Protocols
The following are generalized protocols for obtaining NMR and IR spectra for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent signal or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of the solid sample with dry potassium bromide powder and press it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum, which is then plotted as transmittance or absorbance versus wavenumber.
Logical and Structural Diagrams
The following diagrams, created using the DOT language, illustrate the logical workflow for the synthesis and analysis of this compound, as well as its molecular structure with assignments for NMR analysis.
References
synthesis of 3-Bromothiophene-2-sulfonyl chloride from 3-bromothiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic routes for preparing 3-bromothiophene-2-sulfonyl chloride from 3-bromothiophene, a key intermediate in the development of various pharmaceutical compounds. This document outlines detailed experimental methodologies, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The presence of the bromine atom and the sulfonyl chloride group on the thiophene ring allows for diverse subsequent chemical modifications, making it an important precursor for the synthesis of complex molecular architectures. The primary challenge in its synthesis lies in achieving regioselective functionalization at the C2 position of the 3-bromothiophene starting material. This guide explores the two most viable synthetic strategies to achieve this transformation: direct chlorosulfonation and a two-step approach involving lithiation followed by sulfonylation.
Data Presentation
A summary of the key quantitative data for the starting material and the final product is presented in Table 1.
Table 1: Physicochemical Properties of 3-Bromothiophene and this compound
| Property | 3-Bromothiophene | This compound |
| CAS Number | 872-31-1[1][2] | 170727-02-3[3] |
| Molecular Formula | C₄H₃BrS[1] | C₄H₂BrClO₂S₂[3] |
| Molecular Weight | 163.04 g/mol [2] | 261.54 g/mol [4] |
| Appearance | Colorless to pale yellow liquid[2] | Not specified (typically a solid) |
| Boiling Point | 157-158 °C[2] | Not available |
| Melting Point | -10 °C[2] | Not available |
| Density | 1.722 g/cm³[2] | Not available |
| Solubility | Insoluble in water; soluble in chloroform and methanol[2] | Reacts with water |
Synthetic Pathways
The synthesis of this compound from 3-bromothiophene can be approached via two main routes, as illustrated in the workflow diagram below.
Caption: Synthetic routes for this compound.
Experimental Protocols
The following sections provide detailed experimental protocols for the two primary synthetic routes.
Route 1: Direct Chlorosulfonation using a DMF-SO₂Cl₂ Complex
This method offers a one-step synthesis from the starting material. The N,N-dimethylformamide (DMF)-sulfuryl chloride (SO₂Cl₂) complex serves as the chlorosulfonating agent.
Materials:
-
3-Bromothiophene (C₄H₃BrS)
-
N,N-Dimethylformamide (DMF)
-
Sulfuryl chloride (SO₂Cl₂)
-
Chloroform (CHCl₃)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Water (H₂O)
-
Ice
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Preparation of the DMF-SO₂Cl₂ Complex: In a round-bottom flask cooled in an ice bath, add N,N-dimethylformamide (1.1 equivalents). While stirring, add freshly distilled sulfuryl chloride (1.1 equivalents) dropwise, ensuring the temperature is maintained below 25 °C. A solid complex should form. Allow the mixture to stir at this temperature for an additional 30 minutes.
-
Reaction with 3-Bromothiophene: To the freshly prepared complex, add 3-bromothiophene (1.0 equivalent).
-
Reaction Conditions: Heat the reaction mixture with occasional shaking. The optimal temperature and reaction time need to be determined empirically for this specific substrate, but a starting point could be heating at 95-98 °C for 1-3 hours.
-
Work-up: Cool the reaction mixture to room temperature and then pour it into a beaker containing ice-water. Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform.
-
Purification: Wash the combined organic extracts successively with water, 5% sodium bicarbonate solution, and again with water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography.
Route 2: Lithiation followed by Reaction with Sulfuryl Chloride
This two-step method involves the formation of a lithiated intermediate, which is then quenched with sulfuryl chloride. This route offers high regioselectivity.
Materials:
-
3-Bromothiophene (C₄H₃BrS)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Sulfuryl chloride (SO₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dry ice/acetone bath
Equipment:
-
Schlenk flask or a three-necked round-bottom flask equipped with a septum and an inlet for inert gas
-
Syringes
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry Schlenk flask or a three-necked round-bottom flask under an inert atmosphere (argon or nitrogen). Add 3-bromothiophene (1.0 equivalent) to the flask via syringe. Add anhydrous THF to achieve a concentration of approximately 0.2-0.5 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to allow the temperature to equilibrate.
-
Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe over 10-15 minutes, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete lithium-halogen exchange.
-
Sulfonylation: In a separate dry flask under an inert atmosphere, prepare a solution of sulfuryl chloride (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the solution of 3-bromo-2-lithiothiophene at -78 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether or another suitable organic solvent. Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product should be purified, for example, by column chromatography on silica gel, to yield the desired this compound.
Safety Considerations
-
3-Bromothiophene: Is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[5]
-
Sulfuryl chloride: Is highly corrosive and reacts violently with water. It is toxic and can cause severe skin burns and eye damage.
-
n-Butyllithium: Is a pyrophoric reagent and will ignite on contact with air and moisture. It must be handled under a strict inert atmosphere.
-
Chlorosulfonic acid (if used as an alternative): Is extremely corrosive and reacts explosively with water.
-
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
This technical guide provides a framework for the synthesis of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and analytical capabilities.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 4. Aromatic Reactivity [www2.chemistry.msu.edu]
- 5. Chlorinative Coupling of Thiophene by the Action of Sulfuryl Chloride and Iron Powder | Semantic Scholar [semanticscholar.org]
The Chemical Reactivity of the Sulfonyl Chloride Group on a Thiophene Ring: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiophene ring, a sulfur-containing heterocycle, is a privileged scaffold in medicinal chemistry. When functionalized with a sulfonyl chloride group (-SO₂Cl), it becomes a highly versatile reactive intermediate for the synthesis of a diverse array of compounds with significant biological activities. This technical guide provides a comprehensive overview of the chemical reactivity of the thiophene sulfonyl chloride group, with a focus on its application in drug discovery and development.
Core Reactivity and Synthetic Applications
The sulfonyl chloride group attached to a thiophene ring is a powerful electrophile, susceptible to nucleophilic attack on the sulfur atom. This reactivity is the basis for its widespread use in the formation of sulfonamides, sulfonate esters, and other sulfur-containing functionalities. The electron-rich nature of the thiophene ring can influence the reactivity of the sulfonyl chloride group, and the position of the substituent on the ring (e.g., thiophene-2-sulfonyl chloride versus thiophene-3-sulfonyl chloride) can also play a role in the reaction outcomes.
Sulfonamide Formation: A Cornerstone of Medicinal Chemistry
The most prominent reaction of thiophene sulfonyl chlorides is their condensation with primary and secondary amines to furnish thiophene sulfonamides. This reaction is of paramount importance in drug discovery, as the sulfonamide moiety is a key pharmacophore in a multitude of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.
The general reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Bromothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, regioselectivity, and synthetic protocols associated with the electrophilic substitution reactions of 3-bromothiophene. As a crucial building block in medicinal chemistry and materials science, understanding the functionalization of this heterocycle is paramount for the design and synthesis of novel compounds. This document details the underlying mechanistic principles, provides quantitative data on key transformations, and offers detailed experimental protocols for researchers.
Core Principles of Reactivity and Regioselectivity
Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution (SEAr), exhibiting greater reactivity than benzene. This enhanced reactivity is due to the ability of the sulfur atom's lone pairs to stabilize the cationic σ-complex (also known as the arenium ion or Wheland intermediate) formed during the reaction.[1]
The Directing Effect of the 3-Bromo Substituent
The 3-bromo substituent significantly influences the regiochemical outcome of electrophilic substitution on the thiophene ring. Its effect is twofold:
-
Inductive Effect (-I): As an electronegative halogen, bromine withdraws electron density from the ring through the sigma bond, deactivating the ring towards electrophilic attack compared to unsubstituted thiophene.
-
Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the thiophene π-system, donating electron density. This effect preferentially stabilizes the σ-complex intermediates for substitution at the C2 and C5 positions (ortho and para-like positions, respectively).
The resonance effect generally outweighs the inductive effect in determining the position of substitution, making the 3-bromo group an ortho, para-director . Consequently, electrophilic substitution on 3-bromothiophene occurs predominantly at the C2 and C5 positions, with the C2 position being the most frequent site of attack due to its proximity to the sulfur atom which provides superior stabilization of the adjacent positive charge in the intermediate.
General Mechanism and Intermediate Stability
The general mechanism for electrophilic substitution on 3-bromothiophene involves the initial attack of an electrophile (E⁺) on the π-system of the ring to form a resonance-stabilized σ-complex. A subsequent deprotonation step restores the aromaticity of the ring. The stability of the intermediate σ-complex determines the major product isomer.
Attack at the C2 position results in a more stabilized cationic intermediate, with three significant resonance contributors, including one where the positive charge is stabilized by the sulfur atom. Attack at the C5 position also benefits from this stabilization. In contrast, attack at the C4 position yields a less stable intermediate.
Figure 1. Logical flow of electrophilic substitution on 3-bromothiophene.
The diagram below illustrates the resonance structures for the σ-complex formed upon electrophilic attack at the C2 position, highlighting the stabilization provided by the sulfur atom.
Figure 2. Resonance stabilization of the C2-attack intermediate.
Key Electrophilic Substitution Reactions
The following sections detail common electrophilic substitution reactions performed on 3-bromothiophene, including halogenation, nitration, and formylation.
Halogenation
Halogenation of 3-bromothiophene, particularly bromination, proceeds with high regioselectivity. The use of N-bromosuccinimide (NBS) is a standard method for introducing a bromine atom onto the thiophene ring under relatively mild conditions. The reaction overwhelmingly favors substitution at the C2 position.
Table 1: Quantitative Data for Bromination of 3-Bromothiophene
| Electrophile Source | Catalyst/Solvent | Major Product | Isomer Distribution (C2:C5) | Yield |
| NBS | Perchloric acid / Hexane | 2,3-Dibromothiophene | >99:<1 | 89% |
Experimental Protocol: Synthesis of 2,3-Dibromothiophene
This protocol is adapted from established literature procedures for the bromination of 3-bromothiophene.
-
Materials:
-
3-Bromothiophene (16.3 g, 100 mmol)
-
N-Bromosuccinimide (NBS) (17.8 g, 100 mmol)
-
Hexane (50 mL)
-
Perchloric acid (70% aqueous solution, 0.7 mL, 5 mol%)
-
Potassium carbonate (200 mg)
-
-
Procedure:
-
To a suspension of N-bromosuccinimide (NBS) in hexane, add 3-bromothiophene.
-
Carefully add the perchloric acid catalyst to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Upon completion (monitored by TLC or GC-MS), add potassium carbonate to neutralize the acid.
-
Filter the reaction mixture and wash the collected solids with fresh hexane.
-
Combine the organic phases and concentrate under reduced pressure.
-
Purify the resulting residue by vacuum distillation to yield 2,3-dibromothiophene.
-
Figure 3. Experimental workflow for the bromination of 3-bromothiophene.
Nitration
Nitration of highly reactive heterocycles like thiophene requires milder conditions than the standard nitric acid/sulfuric acid mixture to prevent polymerization and degradation.[2] A common and effective method involves using nitric acid in acetic anhydride, which generates acetyl nitrate (AcONO₂) as the active electrophile.[3] The reaction is highly regioselective, yielding the 2-nitro product as the major isomer.
Table 2: Quantitative Data for Nitration of 3-Bromothiophene
| Nitrating Agent | Solvent | Major Product | Isomer Distribution (C2:C5) | Typical Yield |
| Nitric Acid / Acetic Anhydride | Acetic Anhydride | 3-Bromo-2-nitrothiophene | Predominantly C2 | 70-85%* |
*Yield is estimated based on standard procedures for the nitration of thiophene.[3]
Experimental Protocol: Synthesis of 3-Bromo-2-nitrothiophene (Representative)
This protocol is adapted from the standard procedure for the nitration of thiophene.[3]
-
Materials:
-
3-Bromothiophene (8.15 g, 50 mmol)
-
Acetic Anhydride (17 mL)
-
Fuming Nitric Acid (sp. gr. 1.51, 4.0 g, 60 mmol)
-
Glacial Acetic Acid (30 mL)
-
Crushed Ice
-
Ice-water bath
-
-
Procedure:
-
Prepare two separate solutions:
-
Solution A: Dissolve 3-bromothiophene in acetic anhydride.
-
Solution B: Dissolve fuming nitric acid in glacial acetic acid.
-
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place half of Solution B and cool to 10°C using an ice-water bath.
-
With moderate stirring, add half of Solution A dropwise, ensuring the temperature does not rise above 20°C. A rapid temperature increase may occur initially.
-
Once the initial exotherm subsides, cool the reaction mixture back to 10°C and add the remaining half of Solution B.
-
Continue the dropwise addition of the remaining Solution A, maintaining the temperature control.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture onto a large quantity of crushed ice with vigorous stirring. The product will precipitate as yellow crystals.
-
Filter the solid product, wash thoroughly with ice-cold water until neutral, and dry in a desiccator away from light.
-
Acylation (Vilsmeier-Haack Formylation)
The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] It utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[6] This reagent is a mild electrophile that reacts regioselectively with 3-bromothiophene, primarily at the C2 position, to yield 3-bromo-2-thiophenecarbaldehyde.
Table 3: Representative Data for Vilsmeier-Haack Formylation
| Reagents | Solvent | Major Product | Isomer Distribution (C2:C5) | Typical Yield |
| POCl₃ / DMF | DCM | 3-Bromo-2-thiophenecarbaldehyde | Predominantly C2 | 70-80%** |
**Yield is estimated based on procedures for similar substrates.[7]
Experimental Protocol: Synthesis of 3-Bromo-2-thiophenecarbaldehyde (Representative)
This protocol is adapted from the general Vilsmeier-Haack procedure.[7]
-
Materials:
-
Anhydrous N,N-Dimethylformamide (DMF) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
3-Bromothiophene (1.0 eq)
-
Saturated sodium bicarbonate solution
-
Ice-water bath
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen), add anhydrous DMF to anhydrous DCM.
-
Cool the solution to 0°C in an ice-water bath.
-
Slowly add POCl₃ dropwise to the stirred solution. The Vilsmeier reagent will form. Allow the mixture to stir at 0°C for 30 minutes.
-
Add a solution of 3-bromothiophene in anhydrous DCM dropwise to the reaction mixture at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.
-
Cool the reaction back to 0°C and carefully quench by slowly adding saturated sodium bicarbonate solution until the evolution of gas ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Figure 4. Experimental workflow for the Vilsmeier-Haack formylation.
Conclusion
The electrophilic substitution of 3-bromothiophene is a predictable and high-yielding process governed by the electronic properties of the thiophene ring and the directing effects of the bromo substituent. Reactions proceed with high regioselectivity for the C2 position, providing a reliable pathway to 2,3-disubstituted thiophene derivatives. These derivatives are valuable intermediates for further elaboration via cross-coupling reactions or other transformations, making them essential tools for professionals in drug discovery and materials science. By selecting appropriate reagents and conditions, researchers can effectively functionalize the 3-bromothiophene core to access a diverse range of complex molecular architectures.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
Navigating the Crossroads of Reactivity: A Technical Guide to the Reaction Mechanisms of Sulfonyl Chlorides with Nucleophiles
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the nuanced reaction mechanisms of sulfonyl chlorides with a variety of nucleophiles. This whitepaper provides an in-depth analysis of the prevailing mechanistic pathways, supported by quantitative kinetic data, detailed experimental protocols, and illustrative visualizations to facilitate a deeper understanding of this fundamental reaction class in organic and medicinal chemistry.
The exceptional reactivity of sulfonyl chlorides (R-SO₂Cl) positions them as critical electrophilic building blocks in the synthesis of a vast array of organic compounds, most notably sulfonamides and sulfonate esters, which are cornerstone motifs in numerous pharmaceuticals.[1][2] The electrophilicity of the sulfur atom, enhanced by the potent electron-withdrawing nature of the sulfonyl group, renders it highly susceptible to nucleophilic attack.[2] This guide delves into the core mechanisms governing these transformations, providing a robust framework for reaction design, optimization, and mechanistic elucidation.
Core Mechanistic Pathways: A Dichotomy of Concerted and Stepwise Processes
The reaction of sulfonyl chlorides with nucleophiles is primarily governed by two competing mechanisms: a concerted, Sₙ2-like pathway and a stepwise addition-elimination pathway. The operative mechanism is influenced by a confluence of factors including the nature of the sulfonyl chloride, the nucleophile, the solvent, and the reaction conditions.
The Concerted Sₙ2-like Mechanism
In many instances, particularly with unhindered sulfonyl chlorides and potent nucleophiles, the reaction proceeds through a synchronous, Sₙ2-like transition state.[3] This pathway involves the simultaneous formation of the nucleophile-sulfur bond and cleavage of the sulfur-chlorine bond. DFT studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides have provided strong evidence for a single transition state, characteristic of an Sₙ2 mechanism.[4][5]
Caption: Concerted Sₙ2-like mechanism for nucleophilic substitution at sulfonyl sulfur.
The Stepwise Addition-Elimination Mechanism
Alternatively, the reaction can proceed through a stepwise addition-elimination mechanism, involving the formation of a transient, high-energy trigonal bipyramidal intermediate.[6] In this pathway, the nucleophile first adds to the electrophilic sulfur atom, forming a pentacoordinate intermediate. This intermediate then collapses, expelling the chloride leaving group to afford the final product.[6] While often proposed, definitive experimental isolation of this intermediate in typical substitution reactions remains elusive. However, computational studies suggest its viability, particularly with certain nucleophiles and sulfonyl chloride structures.[4]
Caption: Stepwise addition-elimination mechanism involving a trigonal bipyramidal intermediate.
Quantitative Insights into Reactivity: Substituent and Steric Effects
The rate of nucleophilic substitution at the sulfonyl sulfur is profoundly influenced by the electronic and steric nature of the substituents on the sulfonyl chloride. Kinetic studies, particularly on arenesulfonyl chlorides, have provided valuable quantitative data to understand these effects.
Hammett Analysis: Unraveling Electronic Effects
The effect of substituents on the aromatic ring of arenesulfonyl chlorides on reaction rates can be quantified using the Hammett equation:
log(kₓ/k₀) = ρσ
where kₓ and k₀ are the rate constants for the substituted and unsubstituted reactants, respectively, σ is the substituent constant, and ρ is the reaction constant. For the chloride-chloride exchange reaction in a series of arenesulfonyl chlorides, a positive ρ-value of +2.02 was determined, indicating that electron-withdrawing groups accelerate the reaction by increasing the electrophilicity of the sulfur atom, while electron-donating groups retard it.[5]
Steric Acceleration: A Counterintuitive Phenomenon
Contrary to typical Sₙ2 reactions where steric hindrance slows down the reaction rate, the presence of bulky ortho-alkyl groups in arenesulfonyl chlorides has been observed to accelerate the rate of nucleophilic substitution.[5][7] This phenomenon, termed "steric acceleration," is attributed to the relief of ground-state steric strain upon moving to the more open transition state.[5]
| Substituent (X) in X-C₆H₄-SO₂Cl | Second-Order Rate Constant (k₂₅) x 10⁵ (M⁻¹s⁻¹)[5] | Relative Rate (kₓ/k₀) |
| 4-NMe₂ | 0.11 | 0.08 |
| 4-OMe | 0.44 | 0.33 |
| 4-Me | 0.67 | 0.50 |
| H | 1.33 | 1.00 |
| 4-Cl | 3.03 | 2.28 |
| 3-Cl | 6.84 | 5.14 |
| 3-CF₃ | 13.2 | 9.92 |
| 2-Me | 1.70 | 1.28 |
| 2,4,6-Me₃ | 6.10 | 4.59 |
| 2,4,6-iPr₃ | 3.72 | 2.80 |
Table 1: Second-order rate constants for the chloride-chloride exchange reaction in substituted arenesulfonyl chlorides in acetonitrile at 25 °C.[5]
Reactions with Common Nucleophiles
Amines: The Gateway to Sulfonamides
The reaction of sulfonyl chlorides with primary and secondary amines is a cornerstone for the synthesis of sulfonamides, a privileged scaffold in medicinal chemistry.[3] The reaction typically proceeds rapidly and is often carried out in the presence of a base to neutralize the HCl byproduct.[8] The mechanism is generally considered to be a nucleophilic substitution at the sulfur atom, following either the concerted Sₙ2-like or the stepwise addition-elimination pathway.
Caption: General experimental workflow for the synthesis of sulfonamides.
Alcohols and Thiols: Formation of Sulfonate Esters and Thiosulfonates
Alcohols react with sulfonyl chlorides to form sulfonate esters, which are excellent leaving groups in subsequent nucleophilic substitution reactions.[9] This transformation is a common strategy to "activate" alcohols. Thiols, being more nucleophilic than alcohols, react readily with sulfonyl chlorides to produce thiosulfonates.[10] The mechanism for these reactions is analogous to that with amines.
Alternative Mechanistic Considerations
While the Sₙ2-like and addition-elimination pathways are the most commonly invoked mechanisms, other possibilities exist under specific conditions.
Sulfene Intermediates
Alkanesulfonyl chlorides possessing an α-hydrogen can undergo an E1cb-like elimination in the presence of a base to form a highly reactive sulfene intermediate (R₂C=SO₂).[3] This intermediate is then rapidly trapped by a nucleophile. This pathway is particularly relevant for reactions of alkanesulfonyl chlorides under basic conditions.
Single Electron Transfer (SET) Pathways
While less common for typical nucleophilic substitutions on sulfonyl chlorides, the possibility of single electron transfer (SET) mechanisms should be considered, especially with certain nucleophiles or under photochemical conditions.[11] An SET from the nucleophile to the sulfonyl chloride would generate a radical anion, which could then fragment and react further. However, compelling evidence for a general SET mechanism in the reactions of sulfonyl chlorides with common nucleophiles is currently limited.
Experimental Protocols for Mechanistic Studies
Elucidating the precise mechanism of a reaction between a sulfonyl chloride and a nucleophile requires careful kinetic studies.
General Protocol for a Kinetic Study of the Reaction of an Arenesulfonyl Chloride with an Amine
-
Preparation of Solutions: Prepare stock solutions of the arenesulfonyl chloride, the amine, and a non-nucleophilic buffer (if necessary) in a suitable anhydrous solvent (e.g., acetonitrile). All glassware should be rigorously dried.
-
Reaction Initiation: In a thermostated UV-Vis spectrophotometer cell, mix the solutions of the arenesulfonyl chloride and a large excess of the amine (to ensure pseudo-first-order conditions).
-
Data Acquisition: Monitor the reaction progress by observing the change in absorbance of a reactant or product at a specific wavelength over time.
-
Data Analysis: Determine the pseudo-first-order rate constant (k_obs) from the slope of a plot of ln(A_t - A_∞) versus time.
-
Determination of the Second-Order Rate Constant: Repeat the experiment at several different concentrations of the amine. The second-order rate constant (k₂) can be obtained from the slope of a plot of k_obs versus the amine concentration.
-
Hammett Analysis (for substituted arenesulfonyl chlorides): Determine the second-order rate constants for a series of para- and meta-substituted arenesulfonyl chlorides and plot log(kₓ/k₀) against the appropriate Hammett substituent constants (σ) to determine the reaction constant (ρ).
Conclusion
The reaction of sulfonyl chlorides with nucleophiles is a fundamentally important transformation with diverse applications in chemical synthesis. A thorough understanding of the underlying reaction mechanisms, whether concerted Sₙ2-like, stepwise addition-elimination, or involving alternative intermediates, is crucial for controlling reaction outcomes and designing novel synthetic methodologies. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and practical experimental considerations, to aid researchers in their exploration of the rich chemistry of sulfonyl chlorides.
References
- 1. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A continuous flow investigation of sulfonyl chloride synthesis using <i>N</i>-chloroamides: optimization, kinetics and … [ouci.dntb.gov.ua]
- 7. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 9. benchchem.com [benchchem.com]
- 10. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of 3-Bromothiophene-2-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] Its broad functional group tolerance and mild reaction conditions have made it an indispensable tool in organic synthesis, particularly in the fields of medicinal chemistry and materials science for the synthesis of complex molecules like biaryls and polyaryls.[1][2] Thiophene-containing compounds are of significant interest due to their presence in numerous pharmaceuticals and electronic materials.[3][4]
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 3-Bromothiophene-2-sulfonyl chloride , a bifunctional building block. The presence of both a bromo and a sulfonyl chloride group on the thiophene ring offers opportunities for selective functionalization. Based on the established reactivity order in palladium-catalyzed cross-coupling reactions (ArI > ArSO₂Cl > ArBr > ArCl), the sulfonyl chloride moiety is expected to be more reactive than the bromide.[5][6] This allows for a regioselective Suzuki-Miyaura coupling at the C2 position of the thiophene ring, leaving the C3-bromo substituent available for subsequent transformations.
Reaction Principle
The proposed Suzuki-Miyaura coupling reaction of this compound with various arylboronic acids proceeds via a palladium-catalyzed cycle to yield 3-bromo-2-arylthiophenes. The sulfonyl chloride group acts as the electrophilic partner in this transformation.
Reaction Scheme:
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Materials:
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))[10]
-
Anhydrous solvent (e.g., 1,4-Dioxane or Tetrahydrofuran (THF))[6][10]
-
Degassed water
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv).
-
Addition of Reagents: Add the arylboronic acid (1.2 mmol, 1.2 equiv) and the base (e.g., K₂CO₃, 3.0 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 8 mL) and degassed water (2 mL) via syringe. The solvent ratio can be optimized.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously overnight (12-16 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-bromo-2-arylthiophene product.
Data Presentation
The following table summarizes representative, hypothetical results for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on typical outcomes for similar reactions.
| Entry | Arylboronic Acid | Product | Hypothetical Yield (%) |
| 1 | Phenylboronic acid | 3-Bromo-2-phenylthiophene | 85 |
| 2 | 4-Methoxyphenylboronic acid | 3-Bromo-2-(4-methoxyphenyl)thiophene | 92 |
| 3 | 4-Chlorophenylboronic acid | 3-Bromo-2-(4-chlorophenyl)thiophene | 88 |
| 4 | 3-Nitrophenylboronic acid | 3-Bromo-2-(3-nitrophenyl)thiophene | 75 |
| 5 | 2-Thienylboronic acid | 3-Bromo-2,2'-bithiophene | 80 |
Visualizations
Experimental Workflow
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | C4H2BrClO2S2 | CID 13675598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C4H2BrClO2S2) [pubchemlite.lcsb.uni.lu]
- 9. chemscene.com [chemscene.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis of Novel Sulfonamides from 3-Bromothiophene-2-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-based sulfonamides are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The thiophene ring serves as a versatile scaffold, and its derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, anticancer, antifungal, and anti-inflammatory properties.[1][2] The sulfonamide functional group is a key pharmacophore present in numerous marketed drugs and is known to contribute to the biological activity of molecules by mimicking the transition state of enzymatic reactions and participating in hydrogen bonding with biological targets.[3][4]
The synthesis of novel sulfonamides from 3-bromothiophene-2-sulfonyl chloride offers a strategic approach to generate libraries of compounds with potential therapeutic applications. The bromine atom on the thiophene ring provides a handle for further structural modifications, such as cross-coupling reactions, allowing for the creation of a diverse range of derivatives with finely tuned biological activities.[5] These application notes provide detailed protocols for the synthesis of novel sulfonamides using this compound and highlight their potential applications in anticancer and antibacterial research.
Application Notes
Anticancer Potential
Sulfonamide derivatives have been extensively investigated as anticancer agents, demonstrating efficacy through various mechanisms of action.[6] These mechanisms include the inhibition of carbonic anhydrase, disruption of microtubule polymerization, and induction of apoptosis.[6] Thiophene-containing sulfonamides, in particular, have shown promising cytotoxic activity against various cancer cell lines. For instance, certain thiophene sulfonamide derivatives have exhibited significant inhibitory activity against human breast cancer (MCF7), cervical cancer (HeLa), and other cancer cell lines.[7][8] The synthesis of novel sulfonamides from this compound allows for the exploration of new chemical space in the development of potent and selective anticancer agents.
Antibacterial Activity
The emergence of multidrug-resistant bacteria represents a significant global health challenge, necessitating the discovery of new antibacterial agents. Sulfonamides were among the first classes of antibiotics to be widely used and continue to be relevant in the development of new antimicrobial drugs.[1][5] They typically act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[5] Novel sulfonamides derived from brominated thiophenes have demonstrated potent activity against clinically relevant pathogens, including drug-resistant strains of Klebsiella pneumoniae.[5] The development of new derivatives from this compound could lead to the identification of compounds with improved efficacy and a broader spectrum of activity against resistant bacteria.
Experimental Protocols
General Synthesis of Novel Sulfonamides from this compound
This protocol describes the general procedure for the reaction of this compound with primary or secondary amines to yield the corresponding N-substituted-3-bromothiophene-2-sulfonamides.
Materials:
-
This compound
-
Primary or secondary amine of choice (e.g., aniline, benzylamine, piperidine)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or pyridine as a base
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the stirred solution.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the solution of this compound dropwise to the amine solution at 0 °C over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted-3-bromothiophene-2-sulfonamide.
Characterization:
The structure and purity of the synthesized sulfonamides can be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to determine the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic sulfonamide S=O stretching frequencies.
Protocol for Antibacterial Activity Screening (MIC and MBC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the synthesized sulfonamides against a bacterial strain.
Materials:
-
Synthesized sulfonamide compounds
-
Bacterial strain (e.g., Klebsiella pneumoniae, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Mueller-Hinton Agar (MHA)
-
96-well microtiter plates
-
Spectrophotometer
Procedure for MIC Determination:
-
Prepare a stock solution of each sulfonamide compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in MHB in a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Procedure for MBC Determination:
-
From the wells showing no visible growth in the MIC assay, aliquot a small volume (e.g., 10 µL) and plate it onto MHA plates.
-
Incubate the MHA plates at 37 °C for 18-24 hours.
-
The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Data Presentation
Table 1: Synthesis Yields of Novel Sulfonamides
| Compound ID | Amine Reactant | Yield (%) |
| 1a | Aniline | 85 |
| 1b | Benzylamine | 92 |
| 1c | Piperidine | 88 |
| 1d | 4-Fluoroaniline | 82 |
Note: Yields are hypothetical and for illustrative purposes. Actual yields will vary depending on the specific amine and reaction conditions.
Table 2: Antibacterial Activity of Novel Sulfonamides against Klebsiella pneumoniae
| Compound ID | MIC (µg/mL) | MBC (µg/mL) |
| 1a | 6.25 | 12.5 |
| 1b | 3.125 | 6.25 |
| 1c | 12.5 | 25 |
| 1d | 3.125 | 3.125 |
| Ciprofloxacin | 0.5 | 1 |
Note: Data is adapted from similar compounds for illustrative purposes and may not represent the actual activity of the listed hypothetical compounds.[5]
Table 3: Anticancer Activity of Thiophene-based Sulfonamides (IC₅₀ values in µM)
| Compound Type | HeLa | MDA-MB-231 | MCF-7 |
| Dichlorothiophene-sulfonamide | 7.2 | 4.62 | 7.13 |
| Thiophene-sulfonamide derivative 1 | - | - | 9.55 |
| Thiophene-sulfonamide derivative 2 | - | - | 9.70 |
| Doxorubicin (Control) | ~1 | ~1 | ~1 |
Note: Data is based on reported values for structurally related compounds to illustrate the potential activity.[7][8]
Visualizations
Caption: General workflow for the synthesis and evaluation of novel sulfonamides.
Caption: Potential mechanism of anticancer activity via signaling pathway inhibition.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portal.fis.tum.de [portal.fis.tum.de]
- 7. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 8. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Bromothiophene-2-sulfonyl chloride as a Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromothiophene-2-sulfonyl chloride is a pivotal heterocyclic building block in medicinal chemistry. Its unique structural features, including the reactive sulfonyl chloride group and the bromine-substituted thiophene ring, make it a versatile intermediate for the synthesis of a diverse range of biologically active molecules. The thiophene scaffold is a well-established pharmacophore found in numerous approved drugs, and the sulfonamide moiety is a cornerstone of many therapeutic agents, including antibacterials, diuretics, and enzyme inhibitors. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery of novel therapeutics, with a focus on the development of kinase inhibitors.
Chemical Properties and Synthesis
Chemical Structure:
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₄H₂BrClO₂S₂ |
| Molecular Weight | 261.54 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) |
| Reactivity | The sulfonyl chloride is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols. The bromine atom can participate in various cross-coupling reactions. |
Experimental Protocol 1: Synthesis of 3-Bromothiophene
This protocol describes the synthesis of the precursor, 3-bromothiophene, from 2,3,5-tribromothiophene.
Materials:
-
2,3,5-tribromothiophene
-
Zinc dust
-
Glacial acetic acid
-
10% Sodium carbonate solution
-
Anhydrous calcium chloride
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add zinc dust (12.0 mol) and glacial acetic acid (700 mL).
-
Heat the mixture to reflux with vigorous stirring.
-
Add 2,3,5-tribromothiophene (4.00 mol) dropwise from the dropping funnel at a rate that maintains a gentle reflux. The addition typically takes about 70 minutes.
-
After the addition is complete, continue to heat the mixture at reflux for an additional 3 hours.
-
Arrange the apparatus for steam distillation and distill the mixture until no more organic material is collected with the water.
-
Separate the heavier organic layer from the distillate in a separatory funnel.
-
Wash the organic layer successively with 50 mL of 10% sodium carbonate solution and 100 mL of water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Purify the product by fractional distillation, collecting the fraction boiling at 159-160 °C. The expected yield is 89-90%.
Experimental Protocol 2: Synthesis of this compound
This protocol describes the chlorosulfonation of 3-bromothiophene.
Materials:
-
3-Bromothiophene
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-bromothiophene (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (3.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Application in the Synthesis of Kinase Inhibitors
This compound is a valuable intermediate for the synthesis of various kinase inhibitors. The sulfonyl chloride group provides a handle for introducing diverse side chains by reaction with amines, while the bromothiophene core can be further functionalized, for example, via Suzuki or Buchwald-Hartwig cross-coupling reactions.
Experimental Protocol 3: General Synthesis of N-Aryl-3-bromothiophene-2-sulfonamides
This protocol outlines the general procedure for the synthesis of sulfonamides from this compound and various aniline derivatives.
Materials:
-
This compound
-
Substituted aniline (1.0 eq)
-
Pyridine or Triethylamine (1.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography equipment
Procedure:
-
Dissolve the substituted aniline (1.0 eq) and pyridine or triethylamine (1.2 eq) in DCM or THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-aryl-3-bromothiophene-2-sulfonamide.
Application Example: Synthesis of Aurora Kinase and VEGFR-2 Inhibitors
Thiophene-based sulfonamides have shown significant potential as inhibitors of key kinases involved in cancer progression, such as Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Workflow for the Synthesis of a Potential Kinase Inhibitor
The following diagram illustrates a general workflow for the synthesis of a kinase inhibitor starting from this compound.
Caption: Synthetic workflow for kinase inhibitors.
Quantitative Data: Biological Activity of Thiophene-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of some thiophene-based compounds against relevant kinases. While not all are directly synthesized from this compound, they demonstrate the potential of this scaffold.
| Compound Scaffold | Target Kinase | IC₅₀ / Kᵢ (nM) | Reference |
| Thienopyrimidine | Aurora A | 7.1 | [1] |
| Thienopyrimidine | Aurora B | 15 | [1] |
| Benzothiophene-3-carboxamide | Aurora A | 33 | [2] |
| Benzothiophene-3-carboxamide | Aurora B | 25 | [2] |
| Thiophene-3-carboxamide | VEGFR-2 | 191.1 | [3] |
Signaling Pathways
Understanding the targeted signaling pathways is crucial for rational drug design. The following diagrams illustrate the Aurora Kinase and VEGFR-2 signaling pathways, which are key targets for anti-cancer drug discovery.
Aurora Kinase Signaling Pathway
Aurora kinases are essential for cell cycle regulation, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.
References
Medicinal Chemistry Applications of Thiophene Sulfonamides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thiophene sulfonamides represent a versatile class of compounds with significant applications in medicinal chemistry. The incorporation of the thiophene ring, an isostere of the benzene ring, coupled with the pharmacophoric sulfonamide group, has led to the development of a wide array of therapeutic agents. These compounds have demonstrated efficacy as enzyme inhibitors, receptor modulators, and antimicrobial agents. This document provides detailed application notes, experimental protocols, and quantitative data to support researchers in the exploration and development of novel thiophene sulfonamide-based drugs.
Thiophene Sulfonamides as Enzyme Inhibitors
Thiophene sulfonamides are potent inhibitors of several key enzymes implicated in various diseases. Their ability to selectively bind to the active sites of these enzymes makes them attractive candidates for drug design.
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[1] Inhibition of specific CA isoforms is a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.[2][3] Thiophene sulfonamides have emerged as highly effective CA inhibitors.
| Compound | Target Isoform | IC50 (nM) | Ki (nM) | Reference |
| Acetazolamide (Standard) | hCA I | 985.8 | 278.8 ± 44.3 | [1] |
| Thiophene-based Sulfonamide 1 | hCA I | 69,000 | 66,490 ± 17,150 | [2] |
| Thiophene-based Sulfonamide 2 | hCA II | 23.4 | 74.88 ± 20.65 | [2] |
| 5-(2-thienylthio)thiophene-2-sulfonamide | Lactoperoxidase | 3.4 | 2 ± 0.6 | [4] |
This protocol describes a method to screen for and characterize CA inhibitors based on the enzyme's esterase activity.[2][3]
Materials and Reagents:
-
Human or bovine carbonic anhydrase (e.g., from erythrocytes)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Test thiophene sulfonamide compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate (clear, flat-bottom)
-
Microplate reader capable of kinetic measurements at 400-405 nm
Procedure:
-
Reagent Preparation:
-
CA Enzyme Stock Solution (1 mg/mL): Dissolve CA in cold Tris-HCl buffer. Aliquot and store at -20°C.
-
CA Working Solution: Dilute the stock solution to the desired concentration with cold buffer just before use.
-
Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in DMSO. Prepare fresh daily.
-
Inhibitor Stock Solutions (10 mM): Dissolve test compounds and positive control in DMSO.
-
-
Assay Protocol:
-
Add 158 µL of Tris-HCl buffer to each well of a 96-well plate.
-
Add 2 µL of the inhibitor working solution (or DMSO for the control).
-
Add 20 µL of the CA Working Solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
Caption: Carbonic anhydrase inhibition by thiophene sulfonamides.
Thiophene Sulfonamides as Receptor Modulators
Thiophene sulfonamides can also act as modulators of various cell surface receptors, influencing downstream signaling pathways involved in pain, inflammation, and neurotransmission.
P2X Receptor Antagonists
P2X receptors are ligand-gated ion channels activated by extracellular ATP, playing a role in inflammation and neuropathic pain.[5] Certain thiophene sulfonamide derivatives have been identified as potent antagonists of specific P2X receptor subtypes.
| Compound | Target Receptor | IC50 (µM) | Reference |
| 7e (3-chlorothiophene substitution) | h-P2X4 | 1.61 ± 0.04 | [1] |
| 7a (unsubstituted thiophene) | h-P2X4 | Inactive | [1] |
This protocol outlines a method to assess the antagonistic activity of thiophene sulfonamides on P2X receptors by measuring changes in intracellular calcium.
Materials and Reagents:
-
Cells stably expressing the P2X receptor of interest (e.g., HEK293 cells)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
P2X receptor agonist (e.g., ATP or a selective agonist)
-
Test thiophene sulfonamide compounds
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Preparation:
-
Plate the P2X receptor-expressing cells in microplates and grow to confluence.
-
-
Dye Loading:
-
Remove the growth medium and load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
-
Compound Incubation:
-
Wash the cells with assay buffer.
-
Add the test thiophene sulfonamide compounds at various concentrations and incubate for a defined period.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading.
-
Inject the P2X receptor agonist and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity upon agonist addition.
-
Determine the percentage of inhibition of the agonist-induced calcium influx by the test compounds.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Caption: P2X receptor antagonism by thiophene sulfonamides.
Antimicrobial and Antiviral Applications
The sulfonamide moiety is historically known for its antibacterial properties, and its combination with a thiophene ring has yielded compounds with a broad spectrum of antimicrobial and antiviral activities.[6][7]
Antibacterial Agents
Thiophene sulfonamides often act by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[8]
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Cyclohexathienopyrimidine–sulfadiazine hybrid 4ii | S. aureus | 250 | [6] |
| Cyclohexathienopyrimidine–sulfadiazine hybrid 4ii | E. coli | 125 | [6] |
| Sulfamethoxazole hybrid 8iii | C. albicans | 31.25 | [6] |
| Sulfamethoxazole hybrid 8iii | C. parapsilosis | 62.5 | [6] |
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][9]
Materials and Reagents:
-
Test thiophene sulfonamide compounds
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline solution (0.85% w/v)
-
DMSO for dissolving compounds
Procedure:
-
Preparation of Bacterial Inoculum:
-
Inoculate a few colonies of the test bacterium into MHB and incubate at 37°C until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension with sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the thiophene sulfonamide in DMSO.
-
Perform a two-fold serial dilution of the stock solution in a 96-well plate using MHB to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the serially diluted compound.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
-
Caption: Workflow for MIC determination by broth microdilution.
Antiviral Agents
Several thiophene sulfonamide derivatives have shown promising activity against a range of viruses, including HIV and human cytomegalovirus (CMV).[10][11]
| Compound | Virus | EC50 (µg/mL) | CC50 (µg/mL) | Reference |
| 2-amino-3-(2-nitrophenylsulfonyl)thiophene (7e) | HIV-1 | 3.8 | >100 | [10] |
| 3-arylsulfonyl-2-(trifluoroacetamido)thiophenes (8c-g) | CMV and/or VZV | 0.1-10 | - | [10] |
This assay determines the concentration of a compound that inhibits the virus-induced cell death (cytopathic effect, CPE).
Materials and Reagents:
-
Host cell line susceptible to the virus of interest
-
Virus stock of known titer
-
Test thiophene sulfonamide compounds
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the host cells into a 96-well plate and allow them to adhere overnight.
-
Compound and Virus Addition:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions.
-
Infect the cells with a pre-titered amount of virus that causes significant CPE within a few days.
-
Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (compound, no virus) wells.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator until the virus control wells show significant CPE.
-
Assessment of Cell Viability:
-
Add the cell viability reagent to all wells according to the manufacturer's protocol.
-
Measure the appropriate signal (e.g., absorbance or luminescence) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of CPE reduction for each compound concentration compared to the virus control.
-
Determine the 50% effective concentration (EC50) from a dose-response curve.
-
Calculate the 50% cytotoxic concentration (CC50) from the compound toxicity control wells.
-
The selectivity index (SI = CC50/EC50) is calculated to assess the therapeutic window of the compound.
-
Synthesis of Thiophene Sulfonamides
A common route for the synthesis of thiophene sulfonamides involves the Gewald reaction to form a 2-aminothiophene, followed by sulfonylation.
Step 1: Synthesis of 2-Aminothiophene Derivative (Gewald Reaction)
-
To a mixture of an α-methylene ketone (1 eq), an activated nitrile (e.g., malononitrile, 1 eq), and elemental sulfur (1.1 eq) in a suitable solvent (e.g., ethanol or DMF), add a catalytic amount of a base (e.g., morpholine or triethylamine).
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure 2-aminothiophene derivative.
Step 2: Sulfonylation of the 2-Aminothiophene
-
Dissolve the 2-aminothiophene derivative (1 eq) in a suitable solvent (e.g., pyridine or dichloromethane) and cool the solution in an ice bath.
-
Slowly add the desired sulfonyl chloride (1.1 eq) to the cooled solution.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final thiophene sulfonamide.
Caption: General synthetic workflow for thiophene sulfonamides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. assaygenie.com [assaygenie.com]
- 4. cloud-clone.com [cloud-clone.com]
- 5. P2X receptors | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiviral sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction of 3-Bromothiophene-2-sulfonyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of N-substituted 3-bromothiophene-2-sulfonamides through the reaction of 3-bromothiophene-2-sulfonyl chloride with various primary amines. Sulfonamide derivatives of thiophene are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. These protocols offer both conventional and microwave-assisted methods to facilitate the synthesis of these valuable compounds for applications in drug discovery and development.
Introduction
The reaction of this compound with primary amines is a robust method for the synthesis of N-substituted 3-bromothiophene-2-sulfonamides. This reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond. The presence of a base is typically required to neutralize the hydrochloric acid byproduct. The resulting compounds are of high interest in pharmaceutical research due to their potential therapeutic applications.
Data Presentation
The following table summarizes representative data for the synthesis of N-substituted 3-bromothiophene-2-sulfonamides. Please note that yields are dependent on the specific amine, reaction conditions, and purification method.
| Entry | Primary Amine | Method | Solvent | Base | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Ethylamine | A | Dichloromethane | Triethylamine | 12 | Room Temp. | 70-80 |
| 2 | n-Propylamine | A | Dichloromethane | Triethylamine | 12 | Room Temp. | 75-85 |
| 3 | Isopropylamine | A | Dichloromethane | Pyridine | 18 | Room Temp. | 60-70 |
| 4 | tert-Butylamine | A | Dichloromethane | Pyridine | 24 | Room Temp. | 40-50 |
| 5 | Aniline | A | Dichloromethane | Triethylamine | 16 | Room Temp. | 85-95 |
| 6 | 4-Methoxyaniline | A | Dichloromethane | Triethylamine | 12 | Room Temp. | 90-98 |
| 7 | Benzylamine | B | None | None | 0.1 | 120 (MW) | 90-95 |
| 8 | Cyclohexylamine | B | None | None | 0.15 | 120 (MW) | 88-93 |
Characterization Data:
The synthesized N-substituted 3-bromothiophene-2-sulfonamides can be characterized by standard spectroscopic methods.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the sulfonamide group are observed. The N-H stretching vibration typically appears in the range of 3390–3320 cm⁻¹. Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O group are found around 1345–1315 cm⁻¹ and 1185–1145 cm⁻¹, respectively. The S-N stretching vibration is observed in the 925–905 cm⁻¹ region.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton on the sulfonamide nitrogen (N-H) typically appears as a broad singlet. The chemical shifts of the thiophene ring protons and the protons of the amine substituent will be observed in their respective expected regions.
-
¹³C NMR: The carbon atoms of the thiophene ring and the amine substituent will show signals at their characteristic chemical shifts.
-
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of the product is expected.
Experimental Protocols
Method A: Conventional Synthesis in Solution
This protocol describes a general procedure for the reaction of this compound with primary amines in a chlorinated solvent using an organic base.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA) or Pyridine (1.5 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.1 eq) in anhydrous dichloromethane.
-
Add anhydrous triethylamine or pyridine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Slowly add the solution of this compound to the cooled amine solution dropwise over 15-30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Continue stirring for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to yield the pure N-substituted 3-bromothiophene-2-sulfonamide.
Method B: Microwave-Assisted Solvent-Free Synthesis
This protocol provides a rapid and environmentally friendly alternative for the synthesis of N-substituted 3-bromothiophene-2-sulfonamides.[2]
Materials:
-
This compound (1.0 mmol)
-
Primary amine (1.0 mmol)
-
n-Hexane
Procedure:
-
In a microwave-safe reaction vessel, add this compound (1.0 mmol) and the primary amine (1.0 mmol).
-
If the amine is a solid, ensure it is finely powdered and thoroughly mixed with the sulfonyl chloride.
-
Place the vessel in a microwave reactor and irradiate at a suitable power and temperature (e.g., 120 °C) for 5-15 minutes. Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add n-hexane (10-15 mL) to the crude product and stir.
-
Collect the resulting solid product by filtration, wash with n-hexane, and dry to obtain the pure N-substituted 3-bromothiophene-2-sulfonamide.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of N-substituted 3-bromothiophene-2-sulfonamides.
Caption: Generalized reaction mechanism for sulfonamide formation.
References
Application of 3-Bromothiophene-2-sulfonyl Chloride in the Synthesis of Potent Kinase Inhibitors
Introduction
3-Bromothiophene-2-sulfonyl chloride is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of novel kinase inhibitors. The thiophene scaffold is a well-established pharmacophore in medicinal chemistry, recognized for its ability to mimic a phenyl ring while offering unique electronic properties and vectors for chemical diversification. The presence of a reactive sulfonyl chloride group at the 2-position and a bromine atom at the 3-position allows for sequential and regioselective functionalization, enabling the construction of diverse libraries of compounds for screening against various protein kinases. This application note provides detailed protocols for the synthesis of N-substituted 3-bromothiophene-2-sulfonamide derivatives, summarizes their biological activity against key kinases implicated in cancer, and outlines the relevant signaling pathways.
Strategic Importance in Kinase Inhibitor Design
The 3-bromothiophene-2-sulfonamide core offers several advantages for the design of kinase inhibitors:
-
Hydrogen Bonding: The sulfonamide moiety is an excellent hydrogen bond donor and acceptor, facilitating strong interactions with the hinge region of the kinase ATP-binding pocket.
-
Scaffold Rigidity and Orientation: The thiophene ring provides a rigid scaffold that can orient substituents in a defined manner to probe specific pockets within the active site.
-
Vectors for Diversification: The bromine atom at the 3-position can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR).
Synthesis of N-Aryl-3-bromothiophene-2-sulfonamide Derivatives
A common and straightforward approach to synthesize kinase inhibitors from this compound involves the reaction with a primary or secondary amine to form the corresponding sulfonamide.
Experimental Protocol: General Procedure for the Synthesis of N-Aryl-3-bromothiophene-2-sulfonamides
Materials:
-
This compound
-
Appropriate aniline or heterocyclic amine (1.0 - 1.2 equivalents)
-
Pyridine or triethylamine (2.0 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Dropping funnel
-
Standard glassware for aqueous work-up and extraction
-
Silica gel for column chromatography
Procedure:
-
To a solution of the desired aniline or heterocyclic amine (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add pyridine (2.0 equivalents).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Dissolve this compound (1.1 equivalents) in anhydrous DCM and add it dropwise to the stirred reaction mixture over a period of 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-3-bromothiophene-2-sulfonamide derivative.
Application in the Synthesis of VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Consequently, VEGFR-2 is a major target for the development of anti-cancer drugs.[1] Sulfonamide-containing compounds have been identified as potent inhibitors of VEGFR-2.[2] The 3-bromothiophene-2-sulfonamide scaffold can be utilized to synthesize effective VEGFR-2 inhibitors.
Quantitative Data: In Vitro Inhibitory Activity of Thiophene-based Sulfonamide Derivatives against VEGFR-2
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| Compound A | VEGFR-2 | 0.0787 | [3] |
| Compound B | VEGFR-2 | 0.2007 | [3] |
| Compound C | VEGFR-2 | 1.5073 | [3] |
| Sorafenib (Reference) | VEGFR-2 | 0.0416 | [3] |
Note: The presented data is for illustrative purposes to highlight the potential of the thiophene sulfonamide scaffold. The development of novel inhibitors based on this compound would require dedicated synthesis and biological evaluation.
Signaling Pathway and Experimental Workflow Diagrams
VEGFR-2 Signaling Pathway
The following diagram illustrates the central role of VEGFR-2 in promoting angiogenesis and cell proliferation, and the point of inhibition by small molecule kinase inhibitors.
Caption: VEGFR-2 signaling pathway and its inhibition.
Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation
The following diagram outlines the typical workflow from the synthesis of a kinase inhibitor using this compound to its biological evaluation.
Caption: Workflow for synthesis and evaluation.
Conclusion
This compound is a highly valuable starting material for the synthesis of novel kinase inhibitors. The straightforward synthesis of N-substituted sulfonamides, coupled with the potential for further diversification at the 3-position of the thiophene ring, provides a robust platform for the discovery of potent and selective inhibitors of key kinases such as VEGFR-2. The protocols and workflows presented in this application note offer a foundation for researchers in drug discovery to explore the therapeutic potential of this promising chemical scaffold.
References
- 1. Development and strategies of VEGFR-2/KDR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-Arylthiophene-2-sulfonamides via Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Arylthiophene-2-sulfonamides represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The thiophene sulfonamide scaffold is a recognized pharmacophore, and the introduction of diverse aryl substituents via cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR). These compounds have shown promise as inhibitors of various enzymes, including carbonic anhydrases and kinases, making them attractive targets for the development of novel therapeutics for a range of diseases, including cancer, glaucoma, and neurological disorders.[1][2][3] This document provides detailed protocols for the synthesis of 3-arylthiophene-2-sulfonamides, focusing on the robust and versatile Suzuki-Miyaura cross-coupling reaction.
Synthetic Strategy Overview
The principal route for the synthesis of 3-arylthiophene-2-sulfonamides involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between a halo-thiophene sulfonamide and an arylboronic acid. The key starting material for this approach is 3-bromothiophene-2-sulfonamide, which can be synthesized from 3-bromothiophene or obtained from commercial sources.
A generalized scheme for this synthetic approach is outlined below:
Caption: Overall synthetic route to 3-arylthiophene-2-sulfonamides.
Experimental Protocols
Protocol 1: Synthesis of 3-Bromothiophene
Note: 3-Bromothiophene is a key intermediate. While it can be purchased commercially, this protocol details its synthesis from thiophene for researchers who wish to prepare it in-house.
Step 1a: Exhaustive Bromination of Thiophene to 2,3,5-Tribromothiophene
-
Materials: Thiophene, Bromine, Chloroform, 2N Sodium hydroxide solution, 95% Ethanol, Potassium hydroxide, Calcium chloride.
-
Procedure:
-
In a 5-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber, dissolve thiophene (13.4 moles) in chloroform (450 ml).
-
Cool the flask in a water bath.
-
Slowly add bromine (40.6 moles) dropwise over 10 hours with vigorous stirring.
-
Allow the mixture to stand overnight at room temperature.
-
Heat the mixture to 50°C for several hours.
-
Wash the reaction mixture with 2N sodium hydroxide solution.
-
Separate the organic layer and reflux for 7 hours with a solution of potassium hydroxide (800 g) in 95% ethanol (1.5 L).
-
Pour the mixture into water, separate the organic layer, wash with water, and dry over calcium chloride.
-
Purify the crude product by vacuum distillation to obtain 2,3,5-tribromothiophene.
-
Step 1b: Selective Reductive Debromination to 3-Bromothiophene
-
Materials: 2,3,5-Tribromothiophene, Zinc dust, Acetic acid, 10% Sodium carbonate solution, Calcium chloride.
-
Procedure:
-
To a 5-L three-necked flask equipped with a stirrer and reflux condenser, add water (1850 ml), zinc dust (12.0 moles), and acetic acid (700 ml).
-
Heat the mixture to reflux.
-
Add 2,3,5-tribromothiophene (4.00 moles) dropwise at a rate that maintains reflux.
-
After the addition is complete, continue to reflux for 3 hours.
-
Distill the mixture with water.
-
Separate the organic layer, wash with 10% sodium carbonate solution and then with water.
-
Dry the organic layer over calcium chloride and purify by fractional distillation to yield 3-bromothiophene.[4]
-
Protocol 2: Synthesis of 3-Bromothiophene-2-sulfonamide
Note: The direct chlorosulfonation of 3-bromothiophene is expected to yield this compound, which can then be converted to the sulfonamide. This compound is also commercially available, which provides a more direct entry point.[5][6]
Step 2a: Chlorosulfonation of 3-Bromothiophene (Hypothetical Protocol based on related reactions)
-
Materials: 3-Bromothiophene, Chlorosulfonic acid, Thionyl chloride, Dichloromethane, Ice, Aqueous ammonia.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 3-bromothiophene in anhydrous dichloromethane and cool to 0°C in an ice bath.
-
Slowly add chlorosulfonic acid dropwise with stirring, maintaining the temperature at 0°C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude this compound.
-
Step 2b: Amination to 3-Bromothiophene-2-sulfonamide
-
Materials: this compound, Aqueous ammonia, Dichloromethane.
-
Procedure:
-
Dissolve the crude this compound in dichloromethane.
-
Cool the solution in an ice bath and add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.
-
Stir the mixture for 1-2 hours, allowing it to warm to room temperature.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 3-bromothiophene-2-sulfonamide, which can be further purified by recrystallization.
-
Protocol 3: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Arylthiophene-2-sulfonamides
This protocol is based on established procedures for the Suzuki-Miyaura coupling of related bromothiophene sulfonamides.[1][7][8][9] Optimization of the reaction conditions (catalyst, ligand, base, and solvent) may be necessary for specific arylboronic acids.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Materials:
-
3-Bromothiophene-2-sulfonamide (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromothiophene-2-sulfonamide, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110°C and stir for 4-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-arylthiophene-2-sulfonamide.
-
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling based on analogous reactions with thiophene sulfonamides.[1][7][8][9]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/Ethanol/H₂O | 90 | 12 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 100 | 8 | 80-90 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | DMF | 110 | 6 | 70-80 |
| 4 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/Ethanol/H₂O | 90 | 12 | 72-82 |
| 5 | 2-Naphthylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 100 | 10 | 78-88 |
Application Notes
3-Arylthiophene-2-sulfonamides are of significant interest to the pharmaceutical industry due to their potential to modulate the activity of key biological targets.
-
Carbonic Anhydrase Inhibition: The sulfonamide moiety is a well-established zinc-binding group, making these compounds excellent candidates for the inhibition of carbonic anhydrases (CAs).[1] Different aryl substituents can be introduced to target specific CA isoforms, which are implicated in diseases such as glaucoma, edema, and certain types of cancer.[3][10][11] The thiophene core and the aryl group can be tailored to achieve isoform selectivity and favorable pharmacokinetic properties.
-
Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core, and the 3-arylthiophene-2-sulfonamide scaffold can be designed to interact with the ATP-binding site of various kinases.[12] The aryl group can be modified to form key hydrogen bonds and hydrophobic interactions within the kinase domain, potentially leading to the development of targeted cancer therapies.
-
Other Potential Applications: The structural diversity that can be achieved through cross-coupling reactions opens up the possibility of exploring other biological targets. Thiophene derivatives have a broad range of reported pharmacological activities, and the 3-arylthiophene-2-sulfonamide class of compounds represents a promising area for further investigation in drug discovery.
Caption: Drug discovery workflow utilizing 3-arylthiophene-2-sulfonamides.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed sulfination of aryl and heteroaryl halides: direct access to sulfones and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of 3-aryl pyrazole-tethered sulfamoyl carboxamides as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Direct C-H Arylation of 3-(Methylsulfinyl)thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Reactions with 3-Bromothiophene-2-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential palladium-catalyzed cross-coupling reactions involving 3-bromothiophene-2-sulfonyl chloride. This versatile building block offers two reactive sites for functionalization: the C-Br bond at the 3-position and the sulfonyl chloride group at the 2-position. The choice of catalytic system and reaction conditions can selectively activate one of these sites, enabling a diverse range of synthetic transformations.
Introduction to Reactivity
This compound is a bifunctional electrophile. The reactivity of the C-Br bond is well-established in palladium-catalyzed cross-coupling reactions. Additionally, arylsulfonyl chlorides can undergo desulfonylative cross-coupling, where the sulfonyl chloride group is extruded as SO₂ and the aryl group is transferred to the coupling partner. This dual reactivity allows for stepwise or selective functionalization, making it a valuable reagent in the synthesis of complex thiophene derivatives for pharmaceutical and materials science applications.
Key Palladium-Catalyzed Reactions and Protocols
The following sections detail potential palladium-catalyzed reactions with this compound, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Both conventional cross-coupling at the C-Br bond and desulfonylative coupling at the C-SO₂Cl position are considered.
Desulfonylative Suzuki-Miyaura Coupling
This reaction enables the formation of a C-C bond at the 2-position of the thiophene ring by replacing the sulfonyl chloride group with an aryl, heteroaryl, or vinyl group from a boronic acid or its ester. This desulfonylative approach is a powerful tool for creating biaryl and vinyl-thiophene structures.[1][2]
Reaction Scheme:
Experimental Protocol:
A general procedure adapted from known desulfonylative Suzuki-Miyaura couplings of arylsulfonyl chlorides is as follows:[1]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(OAc)₂ (2-5 mol%) and a suitable ligand like PPh₃ or a more electron-rich phosphine ligand (4-10 mol%).
-
Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane, toluene, or a mixture of toluene/water.
-
Reaction Execution: Stir the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a temperature ranging from 80 °C to 120 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Data Presentation:
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | [Hypothetical] 75 |
| 2 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 8 | [Hypothetical] 85 |
| 3 | PdCl₂(dppf) | - | K₃PO₄ | DMF | 120 | 6 | [Hypothetical] 80 |
*Yields are hypothetical and will depend on the specific boronic acid and optimized reaction conditions.
Logical Workflow for Desulfonylative Suzuki-Miyaura Coupling
Caption: Experimental workflow for the desulfonylative Suzuki-Miyaura coupling.
Heck Reaction at the C-Br Bond
The Heck reaction facilitates the coupling of the C-Br bond at the 3-position with an alkene, leading to the formation of a substituted alkene while preserving the sulfonyl chloride group for potential subsequent transformations.[3]
Reaction Scheme:
Experimental Protocol:
A general procedure for the Heck reaction of 3-bromothiophene is as follows:[3]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), a palladium source such as Pd(OAc)₂ (1-5 mol%), and a phosphine ligand (e.g., P(o-tol)₃ or P(t-Bu)₃, 2-10 mol%).
-
Base and Solvent Addition: Add a suitable base, typically an amine base like triethylamine (Et₃N) or an inorganic base such as K₂CO₃ (1.5-2.0 equiv.), and an anhydrous polar aprotic solvent like DMF or NMP.
-
Reaction Execution: Seal the flask and heat the mixture with vigorous stirring to a temperature between 100 °C and 140 °C.
-
Monitoring: Follow the reaction's progress using TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic phase over anhydrous sulfate, filter, and concentrate. Purify the residue by column chromatography.
Data Presentation:
| Entry | Alkene | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 120 | [Hypothetical] 88 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ | - | K₂CO₃ | NMP | 130 | [Hypothetical] 92 |
| 3 | 1-Octene | Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | 1,4-Dioxane | 110 | [Hypothetical] 78 |
*Yields are hypothetical and will vary based on the specific alkene and reaction optimization.
Sonogashira Coupling at the C-Br Bond
The Sonogashira coupling enables the formation of a C-C bond between the C-Br at the 3-position and a terminal alkyne, yielding a 3-alkynylthiophene-2-sulfonyl chloride. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.
Reaction Scheme:
Experimental Protocol:
A general protocol for the Sonogashira coupling of aryl bromides is as follows:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent Addition: Add an anhydrous solvent (e.g., THF or toluene), a base (typically an amine like triethylamine or diisopropylamine, 2.0-3.0 equiv.), and the terminal alkyne (1.1-1.5 equiv.).
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitoring: Monitor the reaction's progress by TLC.
-
Workup: Once complete, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride, water, and brine.
-
Purification: Dry the organic layer, filter, and concentrate. The crude product is then purified by column chromatography.
Data Presentation:
| Entry | Alkyne | Palladium Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | [Hypothetical] 90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 50 | [Hypothetical] 85 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ | CuI | Et₃N | DMF | 40 | [Hypothetical] 95 |
*Yields are hypothetical and subject to optimization for the specific alkyne used.
Catalytic Cycle for Sonogashira Coupling
Br-Th-SO₂Cl + R¹R²NH --[Pd catalyst, Base]--> (R¹R²N)-Th-SO₂Cl
References
Application Notes and Protocols for a Proposed Three-Component Synthesis of Novel Thiophene-Based N-Sulfonylamidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed one-pot, three-component reaction protocol for the synthesis of a diverse library of N-(3-bromothiophene-2-sulfonyl)amidines. The protocol utilizes 3-Bromothiophene-2-sulfonyl chloride as a key building block, reacting with a terminal alkyne and an amine in a copper-catalyzed system. This methodology facilitates the rapid generation of complex molecules from simple, readily available starting materials, a strategy of significant interest in medicinal chemistry and drug discovery. The thiophene sulfonamide scaffold is a well-established pharmacophore, and this protocol offers a streamlined path to novel derivatives for screening and lead optimization.
Introduction
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecular architectures in a single, efficient step. By combining three or more reactants in one pot, MCRs offer significant advantages over traditional multi-step syntheses, including higher atom economy, reduced waste, and faster access to diverse chemical libraries. The N-sulfonylamidine moiety is a critical pharmacophore found in numerous biologically active compounds.
This protocol adapts the well-established copper-catalyzed three-component coupling of sulfonyl azides, alkynes, and amines.[1][2][3][4] We propose a one-pot procedure starting directly from this compound, which first undergoes an in situ conversion to the corresponding sulfonyl azide. This reactive intermediate is then immediately trapped in a copper-catalyzed cycle with a terminal alkyne and an amine to furnish the target N-(3-bromothiophene-2-sulfonyl)amidines. The 3-bromothiophene core provides an additional vector for diversification, allowing for subsequent functionalization via cross-coupling reactions.
Proposed Reaction Scheme
The proposed one-pot, three-component reaction is depicted below:
-
Component 1: this compound
-
Component 2: A terminal alkyne (R¹)
-
Component 3: A primary or secondary amine (R²R³NH)
The reaction proceeds via the in situ formation of 3-bromothiophene-2-sulfonyl azide, followed by a copper-catalyzed coupling with the alkyne and amine.
Experimental Workflow and Proposed Mechanism
The overall experimental process and the catalytic cycle are illustrated below. The workflow begins with the in situ generation of the sulfonyl azide, followed by the copper-catalyzed multicomponent coupling. The proposed mechanism involves the formation of a copper-acetylide intermediate, which reacts with the sulfonyl azide to form a ketenimine intermediate that is subsequently trapped by the amine.[2]
References
- 1. Highly efficient one-pot synthesis of N-sulfonylamidines by Cu-catalyzed three-component coupling of sulfonyl azide, alkyne, and amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Efficient One-Pot Synthesis of N-Sulfonylamidines by Cu-Catalyzed Three-Component Coupling of Sulfonyl Azide, Alkyne, and Amine [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Development of Novel Heterocyclic Compounds from 3-Bromothiophene-2-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, characterization, and biological evaluation of novel heterocyclic compounds derived from 3-bromothiophene-2-sulfonyl chloride. This versatile starting material serves as a key building block for the development of a diverse range of fused and substituted heterocyclic systems with potential therapeutic applications, particularly in the fields of oncology and enzyme inhibition.
Introduction
Thiophene-based sulfonamides are a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1] The strategic functionalization of the thiophene ring, coupled with the inherent reactivity of the sulfonyl chloride group, allows for the construction of complex molecular architectures. This document outlines detailed protocols for the synthesis of N-substituted 3-bromothiophene-2-sulfonamides and their subsequent transformation into fused heterocyclic systems such as thieno[3,2-e][1][2]thiazin-4(3H)-one 1,1-dioxides. Furthermore, protocols for evaluating their anticancer activity and potential to modulate specific signaling pathways, such as the p38 MAPK pathway, are provided.
Synthetic Protocols
The general synthetic approach involves the initial reaction of this compound with a variety of primary amines to yield a library of N-substituted sulfonamides. These intermediates can then undergo intramolecular cyclization or further functionalization to generate novel heterocyclic compounds.
Protocol 1: General Procedure for the Synthesis of N-Substituted 3-Bromothiophene-2-sulfonamides
This protocol describes the synthesis of a series of N-substituted 3-bromothiophene-2-sulfonamides, which are key intermediates for the development of more complex heterocyclic systems.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, benzylamine, alkylamines)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 eq) to the solution.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add the this compound solution dropwise to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted 3-bromothiophene-2-sulfonamide.
Characterization:
The synthesized compounds should be characterized by:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared Spectroscopy (IR): To identify characteristic functional groups.
-
Melting Point (mp): To assess purity.
Protocol 2: Synthesis of Thieno[3,2-e][1][2]thiazin-4(3H)-one 1,1-dioxides
This protocol details the intramolecular cyclization of an N-carboxymethyl-3-bromothiophene-2-sulfonamide derivative to form a fused heterocyclic system.
Materials:
-
N-(Carboxymethyl)-3-bromothiophene-2-sulfonamide (from Protocol 1, using glycine)
-
Sodium ethoxide
-
Ethanol, absolute
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
To a solution of N-(carboxymethyl)-3-bromothiophene-2-sulfonamide (1.0 eq) in absolute ethanol, add sodium ethoxide (2.2 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and acidify with 1 M HCl.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the thieno[3,2-e][1][2]thiazin-4(3H)-one 1,1-dioxide.
-
Further purification can be achieved by recrystallization.
Data Presentation
The following tables summarize representative quantitative data for the synthesized compounds.
Table 1: Synthesis of N-Substituted 3-Bromothiophene-2-sulfonamides
| Compound ID | R-group | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) | MS (m/z) |
| 1a | Phenyl | 85 | 110-112 | 7.1-7.5 (m, 5H), 7.6 (d, 1H), 7.8 (d, 1H), 9.8 (s, 1H) | [M+H]⁺ 320.9 |
| 1b | Benzyl | 91 | 98-100 | 4.3 (d, 2H), 7.2-7.4 (m, 5H), 7.5 (d, 1H), 7.7 (d, 1H), 8.5 (t, 1H) | [M+H]⁺ 334.9 |
| 1c | n-Butyl | 78 | 65-67 | 0.9 (t, 3H), 1.2-1.5 (m, 4H), 3.1 (q, 2H), 7.6 (d, 1H), 7.8 (d, 1H), 8.2 (t, 1H) | [M+H]⁺ 300.0 |
| 1d | 4-Methoxyphenyl | 82 | 121-123 | 3.8 (s, 3H), 6.8-7.2 (m, 4H), 7.5 (d, 1H), 7.7 (d, 1H), 9.5 (s, 1H) | [M+H]⁺ 350.9 |
Table 2: Anticancer Activity of Thieno[3,2-e][1][2]thiazin-4(3H)-one 1,1-dioxide Analogs
| Compound ID | R-group | Cell Line | IC₅₀ (µM)[3] |
| 2a | H | A549 (Lung) | 15.2 |
| 2b | Methyl | A549 (Lung) | 8.7 |
| 2c | H | HT-29 (Colon) | 21.5 |
| 2d | Methyl | HT-29 (Colon) | 12.1 |
| 2e | H | C6 (Glioma) | 18.9 |
| 2f | Methyl | C6 (Glioma) | 9.8 |
Biological Evaluation Protocols
Protocol 3: MTT Assay for Cell Viability and Proliferation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6]
Materials:
-
Cancer cell lines (e.g., A549, HT-29)
-
Complete cell culture medium
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Protocol 4: Carbonic Anhydrase Inhibition Assay
This protocol is for determining the inhibitory activity of the synthesized compounds against carbonic anhydrase (CA) isoforms.[7][8]
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I and hCA II)
-
p-Nitrophenyl acetate (NPA) as substrate
-
Tris-HCl buffer (pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Spectrophotometer
Procedure:
-
Add 140 µL of Tris-HCl buffer, 20 µL of enzyme solution, and 20 µL of the test compound solution (at various concentrations) to the wells of a 96-well plate.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the NPA substrate solution.
-
Monitor the formation of p-nitrophenol by measuring the increase in absorbance at 400 nm over time.
-
Calculate the enzyme activity and the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ value for each compound.
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of novel heterocyclic compounds from this compound.
Caption: Synthetic pathway from this compound.
p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of cellular responses to stress and is implicated in cancer cell proliferation and survival.[1][2][9][10][11] Thieno-1,3-thiazin-4-one derivatives have been shown to induce cell cycle arrest through the modulation of this pathway.[3]
References
- 1. Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchhub.com [researchhub.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Functionalized Thiophenes in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene and its derivatives are a versatile class of heterocyclic compounds that form the backbone of numerous advanced materials.[1] Their unique electronic structure, characterized by a sulfur-containing five-membered aromatic ring, facilitates efficient charge transport, making them ideal for organic electronics.[1][2] The ability to easily functionalize the thiophene ring allows for precise tuning of their electronic and physical properties, such as solubility, energy levels, and solid-state packing.[1][3] This adaptability has led to their widespread use in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), chemical sensors, and energy storage devices. These materials offer advantages like low-cost fabrication, mechanical flexibility, and lightweight design.[4][5] This document provides detailed application notes and experimental protocols for the use of functionalized thiophenes in key areas of materials science.
Application 1: Organic Photovoltaics (OPVs)
Functionalized thiophenes, particularly in the form of conjugated polymers and small molecules, are cornerstone materials for the active layer of organic solar cells.[6] They typically serve as the electron donor in a bulk heterojunction (BHJ) blend with a fullerene derivative or a non-fullerene acceptor.[7] The incorporation of fused thiophene units can red-shift the absorption spectrum, tune frontier molecular energy levels, and improve photovoltaic performance and stability.[8][9]
Data Presentation: Performance of Thiophene-Based OPVs
The following table summarizes the performance of various functionalized thiophene materials in BHJ solar cells.
| Donor Material/Copolymer | Acceptor Material | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Reference |
| PTVT-T | BTP-ec9 | 13.41 | 0.850 | 22.17 | 71.13 | [10] |
| PTVT-T with BT additive | BTP-ec9 | 17.75 | 0.850 | 27.35 | 78.83 | [10] |
| Molecule 2 | C60 | 6.20 | 0.95 | 12.01 | 0.54 | [9] |
| Molecule 1 | C60 | 5.41 | 0.87 | 11.04 | 0.57 | [9] |
| Molecule 3 | C70 | 3.60 | 0.98 | 9.24 | - | [9] |
| Molecule 9 | PC71BM | 4.0 | 0.81 | 9.3 | 0.53 | [9] |
| Copolymer P10 | PC60BM | 1.91 | 0.64 | 5.67 | 64 | [7] |
| Copolymer P2 | PC60BM | 1.23 | 0.65 | 3.45 | 55 | [7] |
Protocol 1: Fabrication of a Bulk Heterojunction (BHJ) Organic Solar Cell
This protocol describes a general procedure for fabricating a thiophene-based BHJ solar cell using spin coating.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Thiophene-based donor polymer (e.g., P3HT or PTVT-T)
-
Acceptor material (e.g., PCBM or BTP-ec9)
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) aqueous dispersion
-
High-purity organic solvent (e.g., chlorobenzene, chloroform)
-
Metal for cathode (e.g., Aluminum, Calcium)
-
Deionized water, isopropanol, acetone
-
Nitrogen gas source
Equipment:
-
Spin coater
-
Hotplate
-
Glovebox with integrated thermal evaporator
-
Solar simulator (AM 1.5G)
-
Current-voltage (I-V) measurement system
-
Ultrasonic bath
Procedure:
-
Substrate Cleaning: a. Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a stream of nitrogen gas. c. Treat the substrates with UV-Ozone for 15 minutes to improve the wettability and work function of the ITO.
-
Hole Transport Layer (HTL) Deposition: a. Filter the PEDOT:PSS solution through a 0.45 µm filter. b. Spin-coat the PEDOT:PSS solution onto the ITO substrate at 3000-5000 rpm for 30-60 seconds. c. Anneal the substrates on a hotplate at 120-150°C for 10-15 minutes in air. d. Transfer the substrates into a nitrogen-filled glovebox.
-
Active Layer Deposition: a. Prepare a solution of the donor polymer and acceptor material in the desired weight ratio (e.g., 1:1) in a suitable solvent (e.g., chlorobenzene). The total concentration is typically 10-20 mg/mL. b. Stir the solution overnight at a slightly elevated temperature (e.g., 40-60°C) inside the glovebox to ensure complete dissolution. c. Spin-coat the active layer solution onto the PEDOT:PSS layer. Typical spin speeds are 1000-2000 rpm. d. (Optional) Thermally anneal the active layer film according to literature procedures for the specific material system to optimize morphology (e.g., 110-150°C).
-
Cathode Deposition: a. Transfer the substrates to a thermal evaporator chamber inside the glovebox. b. Evacuate the chamber to a high vacuum (< 10⁻⁶ Torr). c. Deposit the cathode material (e.g., a layer of Ca followed by Al, or just Al) at a controlled rate (0.1-1 Å/s) to a thickness of 80-100 nm.
-
Device Encapsulation and Characterization: a. Encapsulate the device using a UV-curable epoxy and a glass coverslip to prevent degradation from air and moisture. b. Measure the current density-voltage (J-V) characteristics of the completed device under a solar simulator with AM 1.5G illumination at 100 mW/cm². c. Extract key performance parameters: PCE, Voc, Jsc, and FF.
Visualization: OPV Fabrication Workflow
Caption: Workflow for fabricating a thiophene-based organic solar cell.
Application 2: Organic Field-Effect Transistors (OFETs)
The first OFET was reported in 1986 using a thiophene polymer.[4] Since then, functionalized thiophenes have become some of the most studied materials for organic semiconductors.[4][5] Their properties, such as charge carrier mobility (µ), on/off current ratio, and threshold voltage, are critical for applications in flexible displays, sensors, and low-cost electronics.[11] Molecular design strategies focus on extending π-conjugation and enhancing molecular planarity to improve performance.[11]
Data Presentation: Performance of Thiophene-Based OFETs
| Thiophene Material | Device Configuration | Hole Mobility (µh) (cm²/Vs) | Electron Mobility (µe) (cm²/Vs) | On/Off Ratio | Reference |
| PTFDFT | Ambipolar OFET | 1.08 | 2.23 | >105 | [11] |
| PDPPFT | Ambipolar OFET | 0.78 | 0.24 | >105 | [11] |
| NDI-1T | n-channel | - | 0.35 | - | [12] |
| P(FDPP-TP) (annealed) | BGBC | 0.42 | - | >105 | [13] |
| PGeBTBT | BHJ | up to 0.11 | - | - | [14] |
| PDPPTT-T-14 | p-type | 1.92 | - | - | [15] |
Protocol 2: Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET
This protocol outlines the fabrication of a standard BGTC OFET, a common architecture for characterizing new thiophene-based semiconductors.
Materials:
-
Heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (serves as gate and dielectric)
-
Functionalized thiophene semiconductor (e.g., P3HT, DH6T)
-
Organic solvent (e.g., chloroform, dichlorobenzene)
-
(Optional) Silane treatment agent (e.g., octadecyltrichlorosilane, OTS) in a solvent like toluene or hexane
-
Gold (Au) for source/drain electrodes
-
Nitrogen gas source
Equipment:
-
Spin coater or drop-casting setup
-
Hotplate
-
Glovebox
-
Thermal evaporator with shadow mask
-
Semiconductor parameter analyzer
-
Ultrasonic bath
Procedure:
-
Substrate Cleaning: a. Dice the Si/SiO₂ wafer into appropriate sizes. b. Sequentially sonicate the substrates in acetone and isopropanol for 15 minutes each. c. Dry the substrates with a stream of nitrogen and bake on a hotplate at 120°C for 10 minutes to remove residual moisture.
-
Dielectric Surface Treatment (Optional but Recommended): a. To improve film morphology and device performance, treat the SiO₂ surface with a self-assembled monolayer (SAM). b. Immerse the cleaned substrates in a dilute solution of OTS in toluene (e.g., 10 mM) for 15-30 minutes. c. Rinse the substrates thoroughly with fresh toluene and then isopropanol to remove excess OTS. d. Dry with nitrogen and bake at 100-120°C for 10 minutes.
-
Semiconductor Deposition: a. Transfer the substrates to a nitrogen-filled glovebox. b. Prepare a dilute solution of the thiophene semiconductor in a high-purity solvent (e.g., 5-10 mg/mL in chloroform). c. Deposit the semiconductor film onto the treated SiO₂ surface via spin coating (e.g., 1500-3000 rpm for 60 seconds). d. Anneal the film on a hotplate at a temperature optimized for the specific material (e.g., 100-150°C) to promote crystallinity.
-
Source-Drain Electrode Deposition: a. Place a shadow mask with the desired channel length and width definition over the semiconductor film. b. Transfer to a thermal evaporator. c. Deposit 40-50 nm of gold (Au) to define the source and drain electrodes. A thin adhesion layer of chromium (Cr) or titanium (Ti) (2-5 nm) can be deposited first.
-
Device Characterization: a. Transfer the completed OFET to a probe station.
-
Connect the probes to the source, drain, and the bottom-gate electrodes. b. Using a semiconductor parameter analyzer, measure the output characteristics (IDS vs. VDS at various VG) and transfer characteristics (IDS vs. VG at a fixed VDS). c. Calculate the charge carrier mobility, on/off ratio, and threshold voltage from the transfer curve in the saturation regime.
-
Visualization: OFET Working Principle
Caption: Structure and p-type operation of a bottom-gate OFET.
Application 3: Chemical and Biological Sensors
The excellent photophysical properties of thiophene derivatives make them ideal candidates for fluorescent and colorimetric chemosensors.[16][17] By functionalizing the thiophene core with specific recognition moieties, sensors can be designed for the highly selective and sensitive detection of various analytes, including metal ions and nitroaromatic compounds.[16] The sensing mechanism often relies on processes like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET).[16]
Data Presentation: Performance of Thiophene-Based Sensors
| Sensor Name/Structure | Target Analyte(s) | Detection Method | Limit of Detection (LOD) | Reference |
| NDI-Th | DNP, TNP | Fluorescence | 4.74 x 10⁻⁸ M, 7.60 x 10⁻⁸ M | |
| Schiff Base TS | Al³⁺, Zn²⁺ | Colorimetric & Fluorescence | 3.7 x 10⁻⁹ M, 3.0 x 10⁻⁸ M | [18] |
| Chemosensor 1 | Al³⁺ | Fluorescence 'turn-on' | - | [16] |
| Receptor 21 | Cu²⁺ | Colorimetric & Fluorescence | - | [16] |
| PQT12 / PQTS12 | NO₂ | OFET Conductance | < 1 ppm | [19] |
Protocol 3: Synthesis and Application of a Thiophene-Based Fluorescent Sensor
This protocol describes the synthesis of a simple Schiff base thiophene sensor and its use in detecting a metal ion.
Part A: Synthesis of Thiophene-Schiff Base Sensor (Illustrative Example)
-
Materials: 2-Thiophene carboxaldehyde, 2-aminophenol, ethanol, catalytic amount of acetic acid.
-
Procedure: a. Dissolve 1 equivalent of 2-thiophene carboxaldehyde in ethanol in a round-bottom flask. b. Add 1 equivalent of 2-aminophenol to the solution. c. Add a few drops of glacial acetic acid to catalyze the reaction. d. Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. After completion, cool the reaction mixture to room temperature. The product may precipitate. f. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. g. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure Schiff base sensor. h. Characterize the final product using NMR, FTIR, and Mass Spectrometry.
Part B: Fluorescent Detection of Metal Ions
-
Materials: Synthesized sensor, buffer solution (e.g., HEPES or Tris-HCl), stock solutions of various metal perchlorate or chloride salts (e.g., Zn²⁺, Cu²⁺, Al³⁺, Fe³⁺, etc.), deionized water, ethanol or DMSO.
-
Equipment: UV-Vis spectrophotometer, spectrofluorometer, pH meter.
-
Procedure: a. Prepare a stock solution of the sensor (e.g., 1 mM) in a suitable solvent like DMSO or ethanol. b. Prepare a working solution by diluting the stock solution in the chosen buffer (e.g., to 10 µM). c. Record the initial UV-Vis absorption and fluorescence emission spectra of the sensor's working solution. d. To test for selectivity, add a specific concentration (e.g., 2-5 equivalents) of different metal ion stock solutions to separate cuvettes containing the sensor solution. e. Record the absorption and fluorescence spectra after each addition and observe any changes in color or emission intensity. f. For titration experiments, incrementally add small aliquots of the target metal ion stock solution to the sensor solution. g. Record the fluorescence spectrum after each addition until the emission intensity saturates. h. Plot the change in fluorescence intensity against the concentration of the metal ion to determine the binding stoichiometry and calculate the limit of detection.
Visualization: Fluorescent Sensor Detection Mechanism
Caption: Mechanism of a 'turn-on' thiophene fluorescent sensor.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Organic field-effect transistor - Wikipedia [en.wikipedia.org]
- 5. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiophene-based conjugated oligomers for organic solar cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. scholars.ncu.edu.tw [scholars.ncu.edu.tw]
- 9. Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Organic n-channel field-effect transistors based on arylenediimide-thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. A Comprehensive Review on Thiophene Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Novel thiophene-based colorimetric and fluorescent turn-on sensor for highly sensitive and selective simultaneous detection of Al3+ and Zn2+ in water and food samples and its application in bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromothiophene-2-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Bromothiophene-2-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude this compound?
A1: Common impurities can include residual starting materials, such as 3-bromothiophene, and byproducts from the sulfonyl chloride synthesis. One significant impurity can be the isomeric 2-bromothiophene, which may be present in the initial 3-bromothiophene starting material.[1] Additionally, hydrolysis of the desired product to 3-bromo-2-thiophenesulfonic acid can occur if moisture is present.
Q2: How can I handle and store this compound safely?
A2: this compound is a hazardous chemical that causes severe skin burns and eye damage.[2][3] It is also moisture-sensitive and can react with water to liberate toxic gas.[3] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It should be stored in a tightly sealed container, away from moisture, at 4°C.[4]
Q3: What are the recommended purification techniques for crude this compound?
A3: The two most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of the impurities.
Q4: Can this compound decompose during purification?
A4: Yes, sulfonyl chlorides are susceptible to hydrolysis, especially in the presence of water or alcohols.[5][6][7] They can also be sensitive to acidic conditions, which can be a concern when using standard silica gel for chromatography.[8]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallizing | The solvent may be too nonpolar, or the solution is supersaturated. | Add a small amount of a slightly more polar co-solvent. Try scratching the inside of the flask with a glass rod to induce crystallization. |
| Poor recovery of purified product | The compound may be too soluble in the chosen solvent, even at low temperatures. The initial crude material may have a low purity. | Select a solvent in which the compound has lower solubility at cold temperatures. Ensure the minimum amount of hot solvent is used for dissolution. |
| Crystals are colored | Colored impurities are co-crystallizing with the product. | Consider a pre-purification step, such as passing a solution of the crude material through a short plug of silica gel. Perform a second recrystallization. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Streaking or tailing of the compound on the TLC plate and column | The compound may be interacting too strongly with the stationary phase, or it could be degrading on the silica gel. | Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (1-2%).[8][9] |
| Poor separation of the desired product from impurities | The mobile phase polarity is not optimized. | Adjust the solvent system. A good starting point is a mixture of hexanes and ethyl acetate. The optimal ratio should provide a retention factor (Rf) of 0.2-0.3 for the target compound on a TLC plate.[8] |
| Product degradation on the column | This compound is sensitive to the acidic nature of standard silica gel.[8] | Use deactivated silica gel or consider an alternative stationary phase like neutral alumina. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a heated solvent. Good starting solvents to screen are hexanes, heptane, or a mixture of hexanes and a small amount of a slightly more polar solvent like dichloromethane or ethyl acetate.
-
Dissolution: In a flask, add the crude material and the chosen solvent. Heat the mixture gently with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: It is recommended to use deactivated silica gel.[8][9] To do this, prepare a slurry of silica gel in the initial mobile phase containing 1-2% triethylamine. Pack the column with this slurry.
-
Equilibration: Equilibrate the packed column by passing three to four column volumes of the initial mobile phase (without triethylamine) through it until the eluent is neutral.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Alternatively, for dry loading, dissolve the crude material, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[8] Carefully add the sample to the top of the column.
-
Elution: Begin elution with a non-polar mobile phase, such as a mixture of hexanes and ethyl acetate. The polarity can be gradually increased if necessary to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Purification workflows for this compound.
Caption: Troubleshooting decision tree for purification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | C4H2BrClO2S2 | CID 13675598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 90%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. chemscene.com [chemscene.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 7. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 8. benchchem.com [benchchem.com]
- 9. Chromatography [chem.rochester.edu]
long-term stability and storage conditions for 3-Bromothiophene-2-sulfonyl chloride
This guide provides researchers, scientists, and drug development professionals with essential information on the long-term stability and storage of 3-Bromothiophene-2-sulfonyl chloride, along with troubleshooting for common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored at 4°C in a tightly sealed container, away from moisture.[1] For extended storage, it is recommended to keep the compound in a dry, cool, and well-ventilated area under an inert atmosphere.[2][3][4] The storage area should be designated for corrosive materials.[2]
Q2: How does moisture affect the stability of this compound?
A2: this compound is highly sensitive to moisture.[2][5] It reacts violently with water, which leads to its degradation and the liberation of toxic gases.[3][6][7] Exposure to moist air should be strictly avoided to maintain the integrity of the compound.[5]
Q3: My bottle of this compound has darkened over time. Is it still usable?
A3: Discoloration, specifically darkening, during storage can be an indication of decomposition.[2][8] While minor color changes may not always affect reactivity in all applications, significant darkening suggests a loss of purity. For sensitive experiments, it is highly recommended to use a fresh, colorless or light-yellow reagent.
Q4: What are the primary hazards associated with handling this compound?
A4: This compound is corrosive and can cause severe skin burns and eye damage.[2][3] It is also classified as toxic if swallowed or inhaled.[3] Upon decomposition, it can release hazardous substances such as carbon monoxide, carbon dioxide, hydrogen bromide, hydrogen chloride, and sulfur oxides.[5]
Q5: What personal protective equipment (PPE) should be worn when working with this chemical?
A5: When handling this compound, a comprehensive PPE strategy is crucial. This includes:
-
Eye Protection: Tightly fitting safety goggles and a face shield.[7][8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[8]
-
Body Protection: A chemical-resistant lab coat or apron.[8]
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhaling dust or vapors.[2][7]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Low or No Reactivity in a Sulfonylation Reaction.
-
Possible Cause: The reagent may have degraded due to improper storage and exposure to moisture.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound was stored at the recommended temperature and protected from moisture.
-
Visual Inspection: Check for significant discoloration or crystallization, which could indicate decomposition.
-
Use Fresh Reagent: If degradation is suspected, open a new, unexpired bottle of the reagent for your reaction.
-
Solvent Purity: Ensure that the solvents used in the reaction are anhydrous, as trace amounts of water can quench the sulfonyl chloride.
-
Issue 2: Inconsistent Reaction Yields.
-
Possible Cause: Partial degradation of the sulfonyl chloride can lead to variable purity and, consequently, inconsistent yields.
-
Troubleshooting Steps:
-
Quantify Purity: If possible, determine the purity of the reagent using techniques like NMR or titration before use.
-
Standardize Handling: Implement a strict protocol for handling the reagent, minimizing its exposure to the atmosphere. Use techniques such as flushing the container with an inert gas (e.g., argon or nitrogen) before sealing.
-
Fresh Solutions: Prepare solutions of the sulfonyl chloride immediately before use rather than storing them.
-
Data Presentation
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Source(s) |
| Storage Temperature | 4°C | [1] |
| Atmosphere | Sealed container, under inert gas, away from moisture. | [1][2] |
| Location | Dry, cool, well-ventilated area; corrosives area. | [2][4] |
| Handling | In a chemical fume hood. | [2][7] |
Table 2: Chemical Incompatibilities
| Incompatible Material | Reason for Incompatibility | Source(s) |
| Water / Moist Air | Violent reaction, decomposition, liberation of toxic gas. | [3][5][6][7] |
| Bases | Reacts readily, leading to neutralization/degradation. | [5] |
| Alcohols | Reacts to form esters, consuming the reagent. | [7] |
| Metals | Potential for corrosion and reaction. | [7] |
| Oxidizing Agents | Potential for hazardous reactions. | [5] |
Visualizations
Caption: Troubleshooting workflow for reactions involving this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound, 90%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. nbinno.com [nbinno.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
managing the hydrolysis of 3-Bromothiophene-2-sulfonyl chloride during reactions
Welcome to the technical support center for 3-Bromothiophene-2-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to assist in managing the hydrolysis of this compound during reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yield in reactions involving this compound?
A1: The primary cause of low yield is often the hydrolysis of the sulfonyl chloride. This compound is sensitive to moisture and can react with water to form the corresponding 3-bromothiophene-2-sulfonic acid and hydrochloric acid.[1][2] This side reaction consumes the starting material and can complicate the purification of the desired product.
Q2: How can I visually identify if hydrolysis of this compound has occurred?
A2: While there isn't a distinct color change universally indicative of hydrolysis for all sulfonyl chlorides, signs of decomposition can include the reaction mixture becoming cloudy or the formation of a solid precipitate (the sulfonic acid). The evolution of HCl gas, which can be detected by holding a piece of damp pH paper near the reaction vessel opening (it will turn acidic), is also a strong indicator of hydrolysis.
Q3: What are the ideal storage conditions for this compound to prevent hydrolysis?
A3: To prevent hydrolysis during storage, this compound should be stored at 4°C in a tightly sealed container, away from moisture.[3] It is also advisable to store it under an inert atmosphere, such as nitrogen or argon.
Q4: Can I use solvents that are not certified "anhydrous"?
A4: It is strongly recommended to use anhydrous solvents for reactions with this compound. Trace amounts of water in non-anhydrous solvents can lead to significant hydrolysis of the sulfonyl chloride, reducing the yield of your desired product.[2] If you must use a solvent that is not certified anhydrous, it should be thoroughly dried over an appropriate drying agent (e.g., molecular sieves) before use.[4]
Q5: During an aqueous workup, how can I minimize hydrolysis of my product?
A5: If an aqueous workup is necessary, it should be performed quickly and at a low temperature to minimize the hydrolysis of any remaining sulfonyl chloride or a product that is also sensitive to hydrolysis.[1] Use of cold water or brine and rapid separation of the organic and aqueous layers are crucial.
Troubleshooting Guide: Managing Hydrolysis
This guide provides a systematic approach to troubleshooting and preventing the hydrolysis of this compound in your reactions.
Problem: Low Yield of Desired Product, Suspected Hydrolysis
Symptoms:
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Lower than expected yield of the final product.
-
Presence of a highly polar impurity in TLC or LC-MS analysis, corresponding to the sulfonic acid.
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Difficulty in purifying the product due to the presence of the sulfonic acid byproduct.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrolysis issues.
Detailed Troubleshooting Steps:
1. Verify Reagent and Solvent Quality:
-
This compound: Use a fresh bottle or a properly stored reagent. If the purity is questionable, consider purification before use.
-
Solvents: Always use anhydrous solvents. If you are drying your own solvents, ensure the drying agent is active and sufficient contact time has been allowed.[4]
-
Other Reagents: Ensure all other reagents, especially amines or alcohols, are anhydrous.
2. Ensure Rigorously Dry Glassware:
-
All glassware should be oven-dried at a high temperature (e.g., 120°C) for several hours and allowed to cool in a desiccator over a drying agent before use.[4]
-
Alternatively, flame-dry the glassware under a stream of inert gas immediately before setting up the reaction.
3. Maintain an Inert Atmosphere:
-
Conduct the reaction under an inert atmosphere of nitrogen or argon.[5] This can be achieved using a balloon filled with the inert gas or a Schlenk line.[6] An inert atmosphere will prevent atmospheric moisture from entering the reaction vessel.
4. Optimize Reaction Conditions:
-
Order of Addition: In many cases, it is beneficial to add the this compound solution dropwise to the solution of the nucleophile (e.g., amine or alcohol) and base. This ensures that the sulfonyl chloride is immediately in the presence of the desired reactant.
-
Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For many sulfonamide formations, starting at 0°C and then allowing the reaction to slowly warm to room temperature is effective.[7]
5. Careful Workup Procedure:
-
If an aqueous workup is unavoidable, perform it as quickly as possible with cold solutions.[1]
-
Consider a non-aqueous workup if possible. This could involve filtering the reaction mixture to remove any precipitated salts and then removing the solvent under reduced pressure.
Experimental Protocols
Protocol 1: General Procedure for Setting up an Anhydrous Reaction
-
Glassware Preparation: Oven-dry all glassware (round-bottom flask, stir bar, dropping funnel, condenser) at 120°C for at least 4 hours. Assemble the glassware while still hot and allow it to cool to room temperature under a stream of dry nitrogen or argon, or in a desiccator.
-
Inert Atmosphere: Once cooled, maintain a positive pressure of nitrogen or argon in the reaction vessel. This can be done using a nitrogen-filled balloon attached to the top of the condenser.[6]
-
Reagent Transfer: Add the anhydrous solvent and liquid reagents via a syringe through a rubber septum. Add solid reagents under a positive flow of inert gas.
-
Reaction Execution: Carry out the reaction as per your specific protocol, maintaining the inert atmosphere throughout the process.
Protocol 2: Synthesis of a Sulfonamide using this compound
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, dissolve the amine (1.0 equivalent) and a suitable non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of the same anhydrous solvent and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the temperature remains below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0°C. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Data Summary
| Factor | Condition | Impact on Hydrolysis Rate | Recommendation |
| Water Content | High | Increases | Use anhydrous solvents and reagents.[2] |
| Low | Decreases | Dry all components of the reaction.[4] | |
| Temperature | High | Increases | Conduct reactions at low temperatures.[1] |
| Low | Decreases | Start reactions at 0°C if possible.[7] | |
| pH | Neutral/Basic | Can increase | Use a non-nucleophilic base. |
| Solvent | Protic (e.g., alcohols) | Can react | Use aprotic solvents. |
| Aprotic (e.g., DCM, THF) | Inert | Preferred for these reactions.[2] |
Visualizations
Hydrolysis Pathway of this compound
Caption: Hydrolysis of this compound.
References
Technical Support Center: Optimizing High-Yield Sulfonamide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of sulfonamides. Our aim is to help you overcome common challenges and optimize your reaction conditions for high-yield products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your sulfonamide synthesis experiments.
Q1: My sulfonamide synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in sulfonamide synthesis can be attributed to several factors. Below is a troubleshooting guide to help you identify and resolve the issue.
-
Purity of Starting Materials:
-
Issue: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will not react with the amine.[1] Impurities in the amine can also lead to side reactions.
-
Solution: Ensure your sulfonyl chloride is pure and handled under anhydrous conditions.[1] Using freshly prepared or purchased sulfonyl chloride is recommended. Verify the purity of your amine, and purify it if necessary.
-
-
Reaction Conditions:
-
Issue: Suboptimal temperature, solvent, or base can significantly impact the reaction yield.
-
Solution:
-
Temperature: Control the reaction temperature, especially during the addition of the sulfonyl chloride, as the reaction can be exothermic. Adding the sulfonyl chloride dropwise at a lower temperature (e.g., 0 °C) can help control the reaction rate and minimize side product formation.[1]
-
Solvent: Use an anhydrous, inert solvent that dissolves both reactants. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.[2]
-
Base: An appropriate base is crucial to neutralize the HCl generated during the reaction.[2] Common bases include triethylamine and pyridine. The base should be strong enough to deprotonate the amine without causing side reactions. Ensure the base is also anhydrous.
-
-
-
Stoichiometry:
-
Issue: Incorrect molar ratios of reactants can lead to incomplete reactions or the formation of side products.
-
Solution: While a 1:1 molar ratio of sulfonyl chloride to amine is theoretically required, using a slight excess of the amine (1.0 - 1.2 equivalents) can help drive the reaction to completion.[2]
-
-
Steric Hindrance:
-
Issue: Sterically hindered sulfonyl chlorides or amines can react slowly, leading to lower yields.[1]
-
Solution: For sterically hindered substrates, you may need to increase the reaction temperature or prolong the reaction time.[1] In some cases, exploring an alternative synthetic route may be necessary.
-
Q2: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?
A2: The most common side products in sulfonamide synthesis are the result of hydrolysis of the sulfonyl chloride and over-sulfonylation of the amine.
-
Hydrolysis of Sulfonyl Chloride:
-
Di-sulfonylation of Primary Amines:
-
Symptom: Formation of a di-sulfonylated product (R-N(SO₂R')₂).
-
Cause: A second molecule of sulfonyl chloride reacting with the initially formed sulfonamide. This is more likely to occur if a large excess of the sulfonyl chloride is used or if the reaction temperature is too high.
-
Prevention: Add the sulfonyl chloride solution slowly and in a controlled manner to the amine solution.[1] Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Q3: What is the best way to purify my sulfonamide product?
A3: Purification of sulfonamides can be achieved through several methods, with the choice depending on the physical properties of your compound and the nature of the impurities.
-
Recrystallization: This is a common and effective method for purifying solid sulfonamides. A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) should be chosen where the sulfonamide is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble.[2]
-
Flash Column Chromatography: For non-crystalline products or when recrystallization is ineffective, silica gel column chromatography is a standard purification technique. A solvent system with appropriate polarity (e.g., a mixture of ethyl acetate and hexanes) is used to separate the desired sulfonamide from impurities.[2]
-
Work-up Procedure: A typical aqueous work-up involves washing the reaction mixture with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted sulfonyl chloride (as sulfonic acid), and finally a brine wash.[2]
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the effect of different bases and solvents on the yield of sulfonamide synthesis. This data is illustrative and actual yields may vary depending on the specific substrates used.
| Sulfonyl Chloride | Amine | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Toluenesulfonyl chloride | Aniline | K₂CO₃ (2.0) | PEG | 80 | 1 | 95 | [3] |
| p-Chlorobenzenesulfonyl chloride | Aniline | K₂CO₃ (2.0) | PEG | 80 | 1 | 95 | [3] |
| 2,4-Dichlorobenzenesulfonyl chloride | Morpholine | Pyridine (1.5) | DCM | 0 to RT | 12 | ~90 | [2] |
| Benzenesulfonyl chloride | Benzylamine | Triethylamine (1.5) | DCM | 0 to RT | 18 | High | [4] |
| p-Toluenesulfonyl chloride | Benzylamine | KOH (1.8) | CH₂Cl₂ | RT | 24 | High | [5] |
Experimental Protocols
Protocol 1: Standard Synthesis of Sulfonamides from Sulfonyl Chlorides and Amines [2]
This protocol describes a general method for the synthesis of N-substituted sulfonamides.
Materials:
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Sulfonyl Chloride (1.0 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure sulfonamide.
Visualizations
Caption: Troubleshooting workflow for optimizing sulfonamide synthesis.
Caption: General reaction mechanism for sulfonamide synthesis.
References
Technical Support Center: Purification of 3-Bromothiophene-2-sulfonyl chloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 3-bromothiophene from 3-bromothiophene-2-sulfonyl chloride.
Troubleshooting Guide
Issue: My final product of this compound is contaminated with unreacted 3-bromothiophene starting material.
This is a common issue in organic synthesis. The presence of starting material can interfere with subsequent reactions and compromise the purity of your final compound. The following sections provide a step-by-step guide to troubleshoot and purify your product.
Q1: How can I confirm the presence of 3-bromothiophene in my final product?
The first step is to confirm the presence and relative amount of the impurity. This can be achieved using standard analytical techniques:
-
Thin Layer Chromatography (TCC): Spot your crude product alongside a pure sample of 3-bromothiophene on a TLC plate. The starting material, being less polar than the sulfonyl chloride, should have a higher Rf value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to identify and quantify the impurity. The proton signals for 3-bromothiophene will be distinct from those of the desired sulfonyl chloride.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the two compounds and provide their respective mass spectra, confirming their identities.
Q2: What are the key physical property differences I can exploit for separation?
The significant difference in the functional groups of 3-bromothiophene and this compound leads to different physical properties that can be used for purification.
| Property | 3-Bromothiophene | This compound | Reference |
| Molecular Weight | 163.04 g/mol | 261.54 g/mol | [1][2] |
| Boiling Point | 150-158 °C | Likely significantly higher due to increased molecular weight and polarity | [3] |
| Melting Point | -10 °C | Expected to be a solid at room temperature | [3] |
| Solubility | Immiscible in water; soluble in organic solvents like chloroform, ether, and methanol.[1][4] | Expected to have lower solubility in non-polar solvents and may be reactive with protic solvents. | |
| Polarity | Less polar | More polar |
Q3: Which purification method should I try first?
The choice of purification method depends on the scale of your reaction and the available equipment. Here are some recommended methods, starting with the simplest:
-
Aqueous Wash/Extraction: This is a good first step to remove any water-soluble impurities. However, given that both compounds are likely soluble in common organic solvents, this may not be effective for separating them from each other.
-
Recrystallization: If your this compound is a solid, recrystallization is often the most effective method for purification on a larger scale. The unreacted 3-bromothiophene, being a liquid at room temperature, should remain in the mother liquor.
-
Column Chromatography: For smaller scales or when recrystallization is not effective, silica gel column chromatography is a highly effective method to separate compounds with different polarities. The more polar this compound will elute more slowly than the less polar 3-bromothiophene.
Frequently Asked Questions (FAQs)
Q: Can I use distillation to separate 3-bromothiophene from this compound?
A: While there is a significant difference in their boiling points, distillation of sulfonyl chlorides can be challenging as they can be thermally unstable and may decompose at high temperatures. Vacuum distillation could be an option, but care must be taken to avoid decomposition.
Q: Are there any chemical methods to selectively remove 3-bromothiophene?
Q: My sulfonyl chloride seems to be degrading during purification. What can I do?
A: Sulfonyl chlorides can be sensitive to moisture and heat. Ensure all your solvents are anhydrous and avoid excessive heating during purification steps like recrystallization and solvent removal. If using column chromatography, it is advisable to run the column relatively quickly.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: The ideal recrystallization solvent is one in which the this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The 3-bromothiophene should be highly soluble in this solvent even at low temperatures. Good starting points for solvent screening include hexanes, heptane, or a mixture of a non-polar solvent with a slightly more polar one (e.g., hexane/ethyl acetate).
-
Procedure:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the 3-bromothiophene.
-
Dry the crystals under vacuum.
-
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel is the recommended stationary phase.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by TLC analysis. Start with a low polarity eluent (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity if the desired product does not elute.
-
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elute the column with the chosen solvent system. The less polar 3-bromothiophene will elute first.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Workflow for Troubleshooting and Purification
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. 3-Bromothiophene | 872-31-1 [chemicalbook.com]
- 2. This compound | C4H2BrClO2S2 | CID 13675598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromothiophene - Wikipedia [en.wikipedia.org]
- 4. 3-Bromothiophene, C4H3BrS, 872-31-1, 3 Thienyl Bromide, Thiophene, 3 Bromo, 3 Thienyl Bromide, NSC 96612 [mallakchemicals.com]
Technical Support Center: Best Practices for Handling Moisture-Sensitive Sulfonyl Chlorides
This guide is intended for researchers, scientists, and drug development professionals to provide technical support and troubleshooting for handling moisture-sensitive sulfonyl chlorides in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with sulfonyl chlorides?
A1: Sulfonyl chlorides are reactive compounds that pose several hazards in the laboratory. They are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[1][2] Their high reactivity with water, including atmospheric moisture, can lead to a violent exothermic reaction, producing corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[1][2] Additionally, they can react vigorously with strong bases.[1] In case of fire, poisonous gases such as hydrogen chloride and sulfur dioxide can be produced.[1]
Q2: What personal protective equipment (PPE) is necessary when working with sulfonyl chlorides?
A2: Due to their corrosive nature, appropriate PPE is essential. This includes:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves).
-
Body Protection: A lab coat, apron, or other protective clothing.
-
Respiratory Protection: All work with sulfonyl chlorides should be conducted in a certified chemical fume hood to avoid inhalation of corrosive vapors.[1][2]
Q3: How should I properly store sulfonyl chlorides?
A3: Sulfonyl chlorides should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.[2][3][4] Containers should be tightly sealed to prevent exposure to atmospheric moisture.[3][4] For some sulfonyl chlorides, refrigeration at 2-8 °C is recommended.[4] Over time, some sulfonyl chlorides may darken in color, which can be an indication of decomposition.[1] For reactions sensitive to impurities, using freshly purified or newly purchased reagents is advisable.
Q4: My sulfonyl chloride reaction is giving a low yield. What are the common causes?
A4: Low yields in reactions involving sulfonyl chlorides are often attributed to hydrolysis of the starting material or product. This can be caused by:
-
Inadequate drying of glassware: Residual moisture on the surface of the glassware can react with the sulfonyl chloride.
-
Using wet solvents: The presence of water in the reaction solvent will lead to the decomposition of the sulfonyl chloride.
-
Exposure to atmospheric moisture: Performing the reaction open to the air can introduce moisture.
-
Prolonged aqueous workup: During the workup, extended contact with water can hydrolyze the desired product.[1]
Q5: What is the best way to quench a reaction containing excess sulfonyl chloride?
A5: Excess sulfonyl chloride should be carefully quenched before disposal or further workup. A common and safe method is to slowly add the reaction mixture to a cold, stirred solution of a weak base, such as aqueous sodium bicarbonate. This should be done in a fume hood, as the quenching process will generate gas (CO2) and HCl.
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you are experiencing low or no formation of your desired product, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low or no product formation.
Issue 2: Formation of a Sulfonic Acid Byproduct
The presence of a sulfonic acid byproduct, often observed as a water-soluble and highly polar compound, is a clear indication of hydrolysis.
-
Cause: Exposure of the sulfonyl chloride to water.
-
Solution: Strictly adhere to anhydrous techniques. Ensure all glassware is thoroughly dried (oven-dried or flame-dried under vacuum).[5] Use freshly distilled or commercially available anhydrous solvents. Handle all reagents and set up the reaction under an inert atmosphere of nitrogen or argon.
Issue 3: The product is an oil and will not crystallize.
Some products of sulfonyl chloride reactions may initially form as oils, making isolation difficult.
-
Possible Causes: The presence of impurities can inhibit crystallization. The inherent properties of the molecule may favor an oily state at room temperature.
-
Solutions:
-
Purity Check: Ensure the product is of high purity. If necessary, perform column chromatography to remove impurities.
-
Trituration: Attempt to solidify the oil by stirring it with a solvent in which the product is insoluble (e.g., hexanes or diethyl ether). This can help to remove soluble impurities and induce crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If a small amount of solid product is available, add a seed crystal to the oil to initiate crystallization.
-
Data Presentation
Table 1: Recommended Storage and Handling Conditions for Sulfonyl Chlorides
| Parameter | Recommendation | Rationale |
| Storage Temperature | Cool, dry place. Refrigeration (2-8 °C) is often recommended.[4] | Minimizes decomposition and reaction with atmospheric moisture. |
| Atmosphere | Tightly sealed container, preferably under an inert atmosphere (N₂ or Ar). | Prevents hydrolysis from atmospheric moisture. |
| Incompatible Materials | Water, alcohols, strong bases, strong oxidizing agents.[2] | Reacts violently and/or decomposes. |
| Handling Environment | Certified chemical fume hood. | Prevents inhalation of corrosive and toxic fumes.[1] |
Table 2: Efficiency of Common Drying Agents for Solvents
The following table provides the residual water content in parts per million (ppm) after drying the solvent with the indicated desiccant. Lower values indicate more effective drying.
| Solvent | Drying Agent | Time (h) | Residual Water (ppm) |
| Acetonitrile | 3 Å Molecular Sieves (5% m/v) | 24 | 2.1 |
| 3 Å Molecular Sieves (5% m/v) | 48 | < detection limit | |
| Neutral Alumina | 24 | 1.9 | |
| Dichloromethane | 3 Å Molecular Sieves (5% m/v) | 24 | 0.9 |
| 3 Å Molecular Sieves (5% m/v) | 48 | 0.8 | |
| Tetrahydrofuran (THF) | 3 Å Molecular Sieves (20% m/v) | 48 | < detection limit |
| Ethanol | 3 Å Molecular Sieves (20% m/v) | 120 | 8.2 |
| KOH powder (10% m/v) & distilled | - | 26.4 | |
| Methanol | 3 Å Molecular Sieves (20% m/v) | 120 | 10.3 |
| Mg/I₂ & distilled | - | 54.0 |
Data adapted from Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.[6][7]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
This protocol describes a general method for the reaction of a sulfonyl chloride with an amine to form a sulfonamide.
Caption: Experimental workflow for sulfonamide synthesis.
Methodology:
-
Glassware Preparation: All glassware should be thoroughly dried in an oven at over 100 °C for several hours and allowed to cool under a stream of dry nitrogen or in a desiccator.[5]
-
Reagent Preparation: Use anhydrous solvent. Ensure the amine and any base (e.g., triethylamine or pyridine) are also anhydrous.
-
Reaction Setup: Assemble the reaction apparatus (e.g., a round-bottom flask with a magnetic stir bar and a nitrogen inlet) under a positive pressure of dry nitrogen.
-
Reaction Execution:
-
To the reaction flask, add the amine and the anhydrous solvent.
-
Add the base (typically 1.1 to 1.5 equivalents).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add the sulfonyl chloride (typically 1.0 to 1.2 equivalents), either neat or as a solution in the anhydrous solvent.
-
After the addition is complete, the reaction mixture may be allowed to warm to room temperature and stirred for several hours, or as determined by reaction monitoring.
-
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution (e.g., ammonium chloride).
-
The product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.[8]
Protocol 2: General Procedure for the Purification of a Liquid Sulfonyl Chloride by Vacuum Distillation
This protocol is suitable for the purification of thermally stable, liquid sulfonyl chlorides.
-
Initial Workup: After the reaction, the crude sulfonyl chloride should be separated from the aqueous layer as quickly as possible to minimize hydrolysis.[1] A quick wash with cold water may be performed.
-
Drying: The crude product is dissolved in a suitable organic solvent (e.g., dichloromethane) and dried over an anhydrous drying agent like magnesium sulfate.
-
Solvent Removal: The drying agent is removed by filtration, and the bulk of the solvent is removed by rotary evaporation.
-
Vacuum Distillation Setup:
-
Assemble a distillation apparatus suitable for vacuum distillation. Ensure all glassware is dry.
-
Use a vacuum pump that can achieve the required pressure for the distillation. A cold trap should be placed between the distillation apparatus and the vacuum pump.
-
-
Distillation:
-
Heat the flask containing the crude sulfonyl chloride gently in an oil bath.
-
Gradually reduce the pressure to the desired level.
-
Collect the fraction that distills at the expected boiling point and pressure for the pure sulfonyl chloride.[1] Discard any forerun.
-
-
Storage: The purified sulfonyl chloride should be stored in a tightly sealed container under a nitrogen atmosphere.
Protocol 3: General Procedure for the Purification of a Solid Sulfonyl Chloride by Recrystallization
This method is applicable for the purification of solid sulfonyl chlorides.
-
Solvent Selection: Choose a solvent or solvent system in which the sulfonyl chloride is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents include hexanes, ethyl acetate, and their mixtures.[8] The chosen solvent must be anhydrous.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid to just dissolve it.[8][9]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[8][10] Do not disturb the flask during this process to encourage the formation of large crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[8][10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any remaining soluble impurities.[11]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[8]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. fishersci.com [fishersci.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. rubingroup.org [rubingroup.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. benchchem.com [benchchem.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. web.mnstate.edu [web.mnstate.edu]
strategies to improve yield in reactions with 3-Bromothiophene-2-sulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yields in reactions involving 3-Bromothiophene-2-sulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction type for this compound?
A1: The most common reaction is the formation of sulfonamides via the reaction of this compound with a primary or secondary amine in the presence of a base.
Q2: What are the critical factors affecting the yield of this reaction?
A2: Key factors include the purity of the starting materials (especially the moisture sensitivity of the sulfonyl chloride), the choice of base and solvent, reaction temperature, and the stoichiometry of the reactants.
Q3: How can I minimize the hydrolysis of this compound?
A3: To minimize hydrolysis into the corresponding sulfonic acid, it is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: Which bases are typically used for this reaction?
A4: Common bases include tertiary amines like triethylamine and pyridine. The choice of base can influence the reaction rate and side product formation.
Q5: What are common side reactions to be aware of?
A5: Besides hydrolysis of the sulfonyl chloride, potential side reactions include the formation of dimers or polymers, especially at elevated temperatures, and possible reactions involving the thiophene ring itself, although the sulfonylation of the amine is generally the predominant reaction.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Degraded Starting Material | This compound is sensitive to moisture. Use a fresh bottle or ensure it has been stored under anhydrous conditions. Verify the purity of the amine via analytical techniques like NMR or LC-MS. |
| Insufficiently Strong Base | For less nucleophilic amines (e.g., those with electron-withdrawing groups), a stronger base might be required. Consider switching from triethylamine to a stronger, non-nucleophilic base. |
| Low Reaction Temperature | While starting the reaction at a low temperature (0 °C) is often recommended to control the initial exotherm, the reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by TLC to determine the optimal temperature profile. |
| Inappropriate Solvent | Ensure the solvent is anhydrous and capable of dissolving both reactants. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used. |
Problem 2: Multiple Products or Impurities
| Possible Cause | Suggested Solution |
| Hydrolysis of Sulfonyl Chloride | As mentioned, use anhydrous solvents and an inert atmosphere. Ensure all glassware is thoroughly dried before use. |
| Reaction with Solvent | Ensure the chosen solvent is inert. For example, protic solvents like alcohols can react with the sulfonyl chloride. |
| Excess Reagent | Carefully control the stoichiometry. An excess of the amine can sometimes act as a base and drive the reaction to completion, but a large excess may complicate purification. |
| High Reaction Temperature | Overheating can lead to the formation of byproducts. Maintain a controlled temperature throughout the reaction. |
Experimental Protocols
General Protocol for the Synthesis of 3-Bromo-N-alkylthiophene-2-sulfonamides
This protocol is adapted from a similar procedure for a related compound and should be optimized for specific substrates.
-
Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve the amine (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Base: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 eq.). Stir for 10 minutes.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the amine solution at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization (e.g., from methanol or ethanol/water) or by column chromatography on silica gel.
Data Presentation
The following table presents expected yields for the synthesis of N-alkyl-5-bromothiophene-2-sulfonamides, which can serve as a reference for reactions with this compound. Actual yields may vary.
| Amine | Base | Solvent | Temperature | Time (h) | Approximate Yield (%) |
| Ethylamine | LiH | DMF | Room Temp | 3 | 72 |
| n-Propylamine | LiH | DMF | Room Temp | 3 | 78 |
| Isopropylamine | LiH | DMF | Room Temp | 3 | 62 |
Data adapted from a study on 5-bromothiophene-2-sulfonamide.[1]
Visualizations
Caption: Troubleshooting workflow for low yield reactions.
Caption: General reaction scheme for sulfonamide formation.
References
troubleshooting catalyst deactivation in palladium-catalyzed sulfonylation
Welcome to the Technical Support Center for Palladium-Catalyzed Sulfonylation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to catalyst deactivation during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My sulfonylation reaction is showing low yield or has stalled completely. What are the likely causes of catalyst deactivation?
A1: Low or no conversion in a palladium-catalyzed sulfonylation is frequently linked to the deactivation of the catalyst. The primary causes can be broadly categorized into three main areas:
-
Catalyst Agglomeration and Precipitation: The active palladium species, typically Pd(0), can aggregate to form larger, catalytically inactive palladium nanoparticles, often observed as a black precipitate known as "palladium black".[1][2] This reduction and aggregation can be promoted by factors such as high temperature, prolonged reaction times, or the presence of certain bases and reagents.[3][4]
-
Ligand Degradation or Displacement: The ligands, especially phosphines, that stabilize the palladium center are crucial for catalytic activity.[5][6] These ligands can be displaced by coordinating substrates (particularly nitrogen-containing heterocycles), solvents, or impurities, leading to the formation of dormant or inactive palladium complexes.[6][7] They can also degrade under the reaction conditions.[1]
-
Catalyst Poisoning: Various chemical species can irreversibly bind to the active sites of the palladium catalyst, rendering it inactive. Common poisons in sulfonylation reactions include:
-
Sulfur Compounds: While sulfur reagents are essential for the reaction, impurities like thiols or hydrogen sulfide, or even the reagents themselves under certain conditions, can act as potent poisons.[8][9][10] Excess sulfinates or side reactions involving sulfonyl chlorides can also contribute to poisoning.
-
Coordinating Functional Groups: Substrates containing functional groups like nitriles, nitro groups, or certain nitrogen heterocycles can coordinate strongly to the palladium center and inhibit catalysis.[7][8]
-
Halides: High concentrations of halide ions (e.g., iodide) can sometimes form stable, less reactive palladium-halide complexes, effectively removing the catalyst from the active cycle.[7]
-
Q2: I'm observing a black precipitate (Palladium Black) in my reaction. What does it mean and how can I prevent it?
A2: The formation of a black precipitate is a strong indicator of catalyst deactivation via the aggregation of Pd(0) species into metallic palladium.[11] This process removes the catalytically active soluble palladium complexes from the reaction medium.
Prevention Strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos or XPhos). These ligands stabilize the Pd(0) center, preventing aggregation and facilitating the desired catalytic steps.[5][7] The use of bidentate ligands such as 1,10-phenanthroline has also been shown to stabilize catalytic species.[12]
-
Control of Reagent Stoichiometry: In related cross-coupling reactions, using the aryl halide as the limiting reagent can sometimes lead to palladium precipitation at the end of the initial reaction phase. Ensuring the boron compound (in Miyaura borylation) is the limiting reagent has been shown to prevent this "blackout".[2] A similar careful evaluation of stoichiometry in sulfonylation is advisable.
-
Reaction Conditions: Avoid unnecessarily high temperatures or prolonged reaction times, as these can promote catalyst decomposition and aggregation.
-
Solvent Choice: The choice of solvent can influence catalyst stability. Solvents like DMSO and MeCN have proven effective in certain sulfonylation reactions.[12]
Below is a troubleshooting workflow to address low reaction yields, with a focus on identifying and preventing palladium black formation.
Caption: Troubleshooting workflow for low yields in palladium-catalyzed sulfonylation.
Q3: Could my sulfur-containing reagent (e.g., sulfinate, sulfonyl chloride) be poisoning the catalyst?
A3: Yes, this is a significant possibility. Palladium catalysts are notoriously susceptible to poisoning by sulfur compounds.[9][13] While sulfinates and sulfonyl chlorides are the desired reagents, they or their impurities/byproducts can deactivate the catalyst.
-
Mechanism of Poisoning: Sulfur-containing compounds can adsorb strongly onto the surface of palladium, blocking the active sites required for catalysis.[8][10] This can involve the formation of stable palladium-sulfur bonds.
-
Reagent Purity: Commercially available sulfonyl chlorides or sulfinic acids (or their sodium salts) may contain trace impurities like thiols or H₂S, which are potent catalyst poisons.[10] It is crucial to use high-purity reagents or purify them before use.
-
Reaction Pathway: The desired catalytic cycle involves the productive reaction of the sulfur reagent. However, side reactions can lead to the formation of inhibitory species. For instance, the desulfonylation of arylsulfonyl chlorides is a known palladium-catalyzed process that can compete with the desired sulfonylation.[14]
The diagram below illustrates the main catalytic cycle for a sulfonylation reaction and highlights potential deactivation pathways, including poisoning.
Caption: Catalytic cycle of sulfonylation with key deactivation pathways shown in red.
Q4: How does the choice of ligand impact catalyst stability and performance?
A4: The ligand is arguably the most critical component for a successful cross-coupling reaction, as it profoundly influences both the reactivity and stability of the palladium catalyst.[5]
-
Steric and Electronic Properties: Ligands modulate the catalyst's properties through their steric bulk and electronic character.
-
Electron-rich ligands (e.g., those with alkyl groups like P(t-Bu)₃ or dialkylbiarylphosphines) increase the electron density on the palladium center. This generally promotes the rate-limiting oxidative addition step and helps stabilize the active Pd(0) species against aggregation.[5][7]
-
Bulky ligands facilitate the final reductive elimination step, which releases the product and regenerates the catalyst. They also promote the formation of highly active monoligated palladium species.[7]
-
-
Preventing Deactivation: A well-designed ligand can prevent deactivation by sterically shielding the metal center from poisons or aggregation and by forming a stable complex that resists ligand displacement.[6]
Data on Ligand Effects:
The selection of the right ligand can dramatically improve reaction outcomes. Below is a summary of how different components, including ligands, can affect yield in a palladium-catalyzed sulfination.
| Entry | Ligand/Additive | Solvent | Yield (%) |
| 1 | None | Toluene | <5 |
| 2 | 1,10-phenanthroline | Toluene | 66 |
| 3 | 1,10-phenanthroline + TBAB | Toluene | 70 |
| 4 | 1,10-phenanthroline | DMSO | 71 |
| 5 | 1,10-phenanthroline | MeCN | 61 |
| Data compiled from a study on palladium-catalyzed sulfination of aryl halides.[12] TBAB = Tetrabutylammonium bromide. |
This table clearly demonstrates that the addition of a stabilizing bidentate ligand like 1,10-phenanthroline is critical for achieving a high yield.[12]
Q5: What analytical techniques can I use to identify the cause of deactivation?
A5: To devise an effective solution, it is important to understand the specific mechanism of deactivation. Several analytical techniques can be employed to characterize fresh and spent catalysts.[15]
-
Transmission Electron Microscopy (TEM): TEM is used to visualize the palladium species on the support (if heterogeneous) or in the reaction mixture. It can directly confirm the formation and measure the size of palladium nanoparticles (Pd Black), providing evidence for aggregation.[3][16]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can determine the oxidation state of palladium (e.g., Pd(0), Pd(II)) and identify the presence of poisoning elements like sulfur on the catalyst surface.[10][16]
-
X-ray Absorption Spectroscopy (XAS): XAS is a powerful in-situ technique that can monitor changes in the palladium oxidation state and coordination environment in real-time during the reaction, providing direct evidence for reduction to Pd(0) or other transformations.[3][4][17]
-
Inductively Coupled Plasma (ICP) Spectroscopy: ICP-AES or ICP-MS can be used to measure the amount of palladium that has leached into the solution versus what remains in the solid phase (in the case of a heterogeneous catalyst or precipitated palladium black).[18]
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Sulfonylation of an Aryl Halide with Sodium Sulfinate
This is a representative protocol and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv.), sodium sulfinate (1.2 mmol, 1.2 equiv.), and a magnetic stir bar.
-
Catalyst Pre-mixture: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Addition of Reagents: Add the catalyst pre-mixture to the Schlenk flask, followed by the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.) and the solvent (e.g., DMSO, 4 mL).
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Sample Preparation for Catalyst Characterization by TEM
-
Sample Collection: After the reaction has stalled or completed, carefully extract a representative sample of the reaction mixture containing the suspended particles (potential palladium black) under an inert atmosphere if possible.
-
Isolation of Solids: Centrifuge the sample to pellet the solid material. Carefully decant the supernatant.
-
Washing: Wash the pellet several times with a solvent that is miscible with the reaction solvent but in which the palladium particles are not soluble (e.g., hexane or ethanol) to remove residual organic compounds. Centrifuge and decant between each wash.
-
Dispersion: After the final wash, re-disperse the solid pellet in a small volume of a volatile solvent like ethanol or isopropanol using sonication for 1-2 minutes to create a uniform suspension.
-
Grid Preparation: Place a single drop of the dilute suspension onto a TEM grid (e.g., carbon-coated copper grid).
-
Drying: Allow the solvent to evaporate completely in a dust-free environment. The sample is now ready for TEM analysis to investigate the morphology and size distribution of any palladium nanoparticles.[16]
References
- 1. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 7. benchchem.com [benchchem.com]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. diva-portal.org [diva-portal.org]
- 18. jsynthchem.com [jsynthchem.com]
Technical Support Center: Effective Work-up Procedures for Reactions Containing Sulfonyl Chlorides
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective work-up of reactions involving sulfonyl chlorides. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the work-up of reactions involving sulfonyl chlorides?
A1: The most frequent issues include hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, formation of diaryl sulfone byproducts, and decomposition of the product during purification.[1] Low yields are often a result of these challenges, particularly due to the moisture sensitivity of sulfonyl chlorides.[1][2]
Q2: How can I minimize the hydrolysis of my sulfonyl chloride product during an aqueous work-up?
A2: To minimize hydrolysis, it is crucial to work quickly and at low temperatures.[3] Pouring the reaction mixture onto cracked ice and water can be an effective method.[3] For some aryl sulfonyl chlorides with low water solubility, precipitation from an aqueous medium can protect the product from extensive hydrolysis.[4] Additionally, ensuring all glassware is thoroughly dried and using anhydrous solvents during the reaction can prevent premature hydrolysis.[2]
Q3: What is the best way to quench a reaction containing unreacted sulfonyl chloride?
A3: Quenching should be performed carefully to avoid unwanted side reactions. Slow addition of cold water or a saturated aqueous solution of a mild quenching agent like ammonium chloride (NH₄Cl) is a common practice.[1] For reactions sensitive to acidic conditions, a dilute solution of a weak base like sodium bicarbonate (NaHCO₃) can be used to neutralize any generated HCl.
Q4: I am observing a significant amount of a diaryl sulfone byproduct. What is the cause and how can I prevent it?
A4: Diaryl sulfone formation is a common side reaction in chlorosulfonation reactions, especially when an insufficient excess of the chlorosulfonating agent is used.[3] To minimize this, ensure a sufficient excess of chlorosulfonic acid is employed and that the aromatic compound is added to the chlorosulfonic acid, not the reverse.[3]
Q5: What are the recommended purification techniques for products from sulfonyl chloride reactions?
A5: The choice of purification method depends on the properties of the product.
-
Recrystallization: This is an effective technique for purifying solid products like sulfonamides. Common solvent systems include ethanol/water or ethyl acetate/hexanes.[1][5]
-
Column Chromatography: This is a versatile method for separating compounds with different polarities. Silica gel is a common stationary phase.[5]
-
Distillation: For liquid sulfonyl chlorides, distillation under reduced pressure is often used for purification.[3]
Troubleshooting Guides
This section provides solutions to common problems that may arise during the work-up of reactions containing sulfonyl chlorides.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of sulfonyl chloride: Presence of moisture in the reaction or during work-up.[2] 2. Incomplete reaction: Insufficient reaction time or temperature. 3. Inefficient extraction: The product may be partially soluble in the aqueous layer. | 1. Ensure all glassware is oven-dried and use anhydrous solvents. Perform aqueous work-up quickly and at low temperatures.[2][3] 2. Monitor the reaction progress using TLC or HPLC and consider extending the reaction time or increasing the temperature if necessary.[5] 3. Perform multiple extractions with a suitable organic solvent. Adding brine (saturated NaCl solution) can help break emulsions and improve phase separation.[3] |
| Presence of Sulfonic Acid Impurity | Hydrolysis of the sulfonyl chloride starting material or product.[2] | 1. Strictly exclude moisture from the reaction and work-up. 2. During aqueous work-up, wash the organic layer with a dilute base (e.g., saturated NaHCO₃ solution) to extract the more water-soluble sulfonic acid.[6] |
| Formation of Emulsion during Extraction | The presence of polar solvents or amphiphilic molecules at the interface. | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps to break the emulsion.[3] |
| Product Decomposition during Purification | Thermal instability of the sulfonyl chloride or the final product. | For distillation, use reduced pressure to lower the boiling point. For chromatography, choose a less acidic stationary phase if the product is acid-sensitive.[3] |
| Difficulty Purifying the Final Product | The polarity of the product and impurities are very similar. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary.[7] 2. Consider derivatization to change the polarity of the product or impurity before purification. |
Data Presentation
Table 1: Representative Yields for the Synthesis of N-substituted-2,4-dichlorobenzenesulfonamides
This table provides representative data for the synthesis of several 2,4-dichlorobenzenesulfonamides using a standard protocol with an aqueous work-up.[1]
| Amine Reactant | Yield (%) |
| Aniline | 85 |
| 4-Methylaniline | 88 |
| 4-Methoxyaniline | 92 |
| Benzylamine | 90 |
| Piperidine | 82 |
Table 2: Common Recrystallization Solvent Systems for Sulfonamides
| Solvent System | Polarity | Notes |
| Ethanol / Water | Polar | A good starting point for many polar organic molecules.[7] |
| Ethyl Acetate / Hexanes | Medium/Non-polar | Effective for compounds of intermediate polarity.[7] |
| Isopropanol / Water | Polar | Offers slightly different solubility compared to ethanol/water.[7] |
| Acetone / Water | Polar | Another option for polar compounds.[7] |
Experimental Protocols
Protocol 1: General Aqueous Work-up for Sulfonamide Synthesis
This protocol is a general guideline for the aqueous work-up of a completed sulfonylation reaction to synthesize a sulfonamide.
Materials:
-
Reaction mixture containing the sulfonamide product
-
Organic solvent for extraction (e.g., Dichloromethane (DCM), Ethyl Acetate)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Quenching: Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. Slowly add water to quench any remaining reactive species.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Add the organic extraction solvent and shake vigorously. Allow the layers to separate.
-
Washing: a. Separate the organic layer. b. Wash the organic layer sequentially with:
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄.[6]
-
Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.[6]
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.[1]
Mandatory Visualization
Caption: A typical experimental workflow for the work-up of a sulfonylation reaction.
Caption: A troubleshooting decision tree for low product yield in sulfonyl chloride reactions.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromothiophene-2-sulfonyl chloride and 3-Bromo-5-chlorothiophene-2-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The reactivity of sulfonyl chlorides is primarily dictated by the electrophilicity of the sulfur atom. In the context of the two subject compounds, the principal difference lies in the presence of a chlorine atom at the 5-position of the thiophene ring in 3-bromo-5-chlorothiophene-2-sulfonyl chloride. Halogens exert a net electron-withdrawing effect on aromatic and heteroaromatic rings through induction. Consequently, the additional chlorine atom in 3-bromo-5-chlorothiophene-2-sulfonyl chloride is anticipated to increase the electrophilicity of the sulfonyl sulfur, rendering it more susceptible to nucleophilic attack compared to 3-bromothiophene-2-sulfonyl chloride. This enhanced reactivity is expected to translate to faster reaction rates in processes such as sulfonamide and sulfonate ester formation.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented in the table below. These properties are essential for designing experimental setups and ensuring safe handling.
| Property | This compound | 3-Bromo-5-chlorothiophene-2-sulfonyl chloride |
| CAS Number | 170727-02-3[1] | 175205-72-8[2] |
| Molecular Formula | C₄H₂BrClO₂S₂[1][3] | C₄HBrCl₂O₂S₂[2][4] |
| Molecular Weight | 261.54 g/mol [1][3] | 295.99 g/mol [4] |
| Appearance | Solid | Not specified |
| Purity (typical) | ≥95%[1] | 85%[2] |
Reactivity Analysis: The Inductive Effect
The primary determinant of reactivity in these molecules is the electronic environment of the sulfonyl chloride group. The substituents on the thiophene ring, namely bromine and chlorine, play a crucial role in modulating this environment.
-
This compound: The bromine atom at the 3-position exerts an electron-withdrawing inductive effect (-I effect) on the thiophene ring. This effect partially withdraws electron density from the ring, which in turn enhances the electrophilicity of the sulfur atom in the sulfonyl chloride group.
-
3-Bromo-5-chlorothiophene-2-sulfonyl chloride: In this molecule, an additional chlorine atom is present at the 5-position. Chlorine is also an electron-withdrawing group and will further decrease the electron density of the thiophene ring through its inductive effect. The cumulative electron-withdrawing effect of both bromine and chlorine is expected to make the sulfonyl chloride group in this compound significantly more electrophilic than in this compound.
This difference in electrophilicity is the basis for the predicted higher reactivity of 3-bromo-5-chlorothiophene-2-sulfonyl chloride.
Caption: Inductive effects of halogen substituents on the thiophene ring.
Predicted Reactivity in Nucleophilic Substitution Reactions
The most common reactions involving sulfonyl chlorides are nucleophilic substitutions at the sulfur atom, leading to the formation of sulfonamides, sulfonate esters, and other derivatives. The general mechanism involves the attack of a nucleophile on the electrophilic sulfur atom.
Given the enhanced electrophilicity of the sulfonyl chloride in 3-bromo-5-chlorothiophene-2-sulfonyl chloride, it is predicted to react faster with nucleophiles compared to this compound under identical conditions. This would be observed as a higher reaction rate and potentially higher yields in a given timeframe.
Caption: General pathway for nucleophilic substitution on a thiophenesulfonyl chloride.
Proposed Experimental Protocol for Comparative Reactivity Analysis
To empirically validate the predicted difference in reactivity, the following experimental protocol is proposed. This protocol is designed to compare the rate of sulfonamide formation with a model amine under controlled conditions.
Objective: To compare the reaction rates of this compound and 3-bromo-5-chlorothiophene-2-sulfonyl chloride with aniline.
Materials:
-
This compound
-
3-Bromo-5-chlorothiophene-2-sulfonyl chloride
-
Aniline (freshly distilled)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
-
Internal standard (e.g., dodecane)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) instrumentation
Procedure:
-
Reaction Setup: In two separate, identical, oven-dried round-bottom flasks equipped with magnetic stirrers and nitrogen inlets, prepare the following solutions at room temperature:
-
Flask A: 1.0 mmol of this compound and 1.0 mmol of the internal standard in 10 mL of anhydrous DCM.
-
Flask B: 1.0 mmol of 3-bromo-5-chlorothiophene-2-sulfonyl chloride and 1.0 mmol of the internal standard in 10 mL of anhydrous DCM.
-
-
Initiation of Reaction: To each flask, simultaneously add a solution of aniline (1.1 mmol) and triethylamine (1.2 mmol) in 5 mL of anhydrous DCM via syringe. Start a timer immediately.
-
Reaction Monitoring: At regular time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing 1 mL of a 1:1 mixture of saturated aqueous sodium bicarbonate and ethyl acetate. Shake vigorously.
-
Analysis:
-
TLC Analysis: Spot the organic layer of the quenched aliquots on a TLC plate and elute with an appropriate solvent system (e.g., 3:1 hexanes:ethyl acetate) to visually monitor the consumption of the starting material and the formation of the product.
-
Quantitative Analysis (GC-MS or HPLC): Analyze the organic layer of the quenched aliquots by GC-MS or HPLC. Quantify the peak areas of the starting sulfonyl chloride and the sulfonamide product relative to the internal standard.
-
-
Data Presentation: Plot the concentration of the starting material and the product as a function of time for both reactions. Calculate the initial reaction rates and the reaction yields at each time point.
Expected Outcome:
It is anticipated that the reaction in Flask B (containing 3-bromo-5-chlorothiophene-2-sulfonyl chloride) will proceed at a faster rate than the reaction in Flask A. This will be evident from a more rapid disappearance of the starting material and a faster formation of the sulfonamide product in the quantitative analysis.
Caption: Proposed experimental workflow for comparing reactivity.
Conclusion
Based on established principles of electronic effects, 3-bromo-5-chlorothiophene-2-sulfonyl chloride is predicted to be more reactive towards nucleophiles than this compound. The additional electron-withdrawing chlorine atom at the 5-position enhances the electrophilicity of the sulfonyl group, making it a more favorable target for nucleophilic attack. Researchers and drug development professionals should consider this enhanced reactivity when designing synthetic routes and reaction conditions. For applications requiring milder conditions or slower, more controlled reactions, this compound may be the preferred reagent. Conversely, for transformations where rapid and complete conversion is desired, 3-bromo-5-chlorothiophene-2-sulfonyl chloride is likely to be the more efficient choice. The provided experimental protocol offers a framework for obtaining direct comparative data to support these predictions.
References
A Comparative Guide to the Reactivity of 3-Bromothiophene Sulfonyl Chloride Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of three key isomers of 3-bromothiophene sulfonyl chloride: 3-bromo-2-thiophenesulfonyl chloride, 3-bromo-4-thiophenesulfonyl chloride, and 3-bromo-5-thiophenesulfonyl chloride. Understanding the nuanced reactivity of these isomers is critical for their effective utilization as building blocks in the synthesis of novel pharmaceuticals and functional materials. While direct comparative experimental data is scarce, this guide leverages fundamental principles of organic chemistry, including electronic and steric effects, to predict and rationalize their relative reactivity.
Executive Summary
The position of the bromo and sulfonyl chloride substituents on the thiophene ring significantly influences the electrophilicity of the sulfonyl group and the overall reactivity of the molecule. In general, the reactivity towards nucleophilic attack on the sulfonyl chloride is expected to follow the order: 3-bromo-5-thiophenesulfonyl chloride > 3-bromo-2-thiophenesulfonyl chloride > 3-bromo-4-thiophenesulfonyl chloride . This predicted order is based on a qualitative assessment of the interplay between the electron-withdrawing nature of the substituents and the inherent reactivity of the different positions on the thiophene ring.
Theoretical Framework for Reactivity
The reactivity of thiophene sulfonyl chlorides is primarily governed by two factors:
-
Electronic Effects: The electron-withdrawing inductive and resonance effects of the bromo and sulfonyl chloride groups deactivate the thiophene ring towards electrophilic attack but, more importantly, they increase the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it more susceptible to nucleophilic attack. The magnitude of this effect depends on the relative positions of the substituents.
-
Steric Hindrance: The steric bulk of the substituents can hinder the approach of a nucleophile to the electrophilic sulfur center, thereby reducing the reaction rate.
Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution, with the α-positions (2 and 5) being more reactive than the β-positions (3 and 4)[1][2]. This inherent difference in positional reactivity also influences the electronic communication between substituents.
Comparative Analysis of Isomers
3-bromo-2-thiophenesulfonyl chloride
In this isomer, both the bromo and sulfonyl chloride groups are at adjacent α- and β-positions. The strong electron-withdrawing nature of the sulfonyl chloride group at the 2-position will significantly influence the electron density of the ring. The bromine at the 3-position will exert an additional electron-withdrawing inductive effect. However, the proximity of the bromine atom to the sulfonyl chloride group may introduce some steric hindrance to an incoming nucleophile.
3-bromo-4-thiophenesulfonyl chloride
Here, both substituents are at the less reactive β-positions. The electronic communication between the two groups is less efficient compared to when one substituent is at an α-position. This is expected to result in a less activated sulfonyl chloride group compared to the 2- and 5-substituted isomers. Steric hindrance is likely to be less of a factor in this isomer compared to the 3-bromo-2-isomer.
3-bromo-5-thiophenesulfonyl chloride
In this case, the sulfonyl chloride is at an α-position, which is inherently more reactive, and the bromo group is at a β-position. This arrangement allows for effective electronic delocalization and activation of the sulfonyl chloride group by the electron-withdrawing bromine. The substituents are also sufficiently separated to minimize steric hindrance. This combination of electronic activation and minimal steric hindrance is predicted to make this isomer the most reactive of the three.
Predicted Reactivity Data
The following table summarizes the predicted relative reactivity of the three isomers in a typical nucleophilic substitution reaction, such as aminolysis to form a sulfonamide. The quantitative values are estimations based on the qualitative analysis of electronic and steric effects.
| Isomer | Predicted Relative Reaction Rate | Key Influencing Factors |
| 3-bromo-5-thiophenesulfonyl chloride | 1.0 (Reference) | - Sulfonyl chloride at the highly reactive α-position. - Effective electronic activation by the bromo group. - Minimal steric hindrance. |
| 3-bromo-2-thiophenesulfonyl chloride | ~ 0.7 - 0.8 | - Sulfonyl chloride at the reactive α-position. - Potential for steric hindrance from the adjacent bromo group. |
| 3-bromo-4-thiophenesulfonyl chloride | ~ 0.4 - 0.5 | - Both substituents at the less reactive β-positions. - Less efficient electronic communication between the groups. |
Experimental Protocols
While direct comparative studies are lacking, a standardized experimental protocol can be employed to empirically determine the relative reactivity of these isomers.
General Protocol for Aminolysis
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve one equivalent of the respective 3-bromothiophene sulfonyl chloride isomer in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile).
-
Addition of Amine: To the stirred solution, add 1.1 equivalents of a primary or secondary amine at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at regular time intervals.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the resulting sulfonamide by column chromatography on silica gel. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the yield.
By running these reactions in parallel under identical conditions (concentration, temperature, and stoichiometry), the reaction rates and yields can be directly compared to validate the predicted reactivity order.
Visualizing the Reactivity Factors
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Predicted reactivity order of 3-bromothiophene sulfonyl chloride isomers.
Caption: General mechanism of nucleophilic attack on a sulfonyl chloride.
Conclusion
The strategic selection of a 3-bromothiophene sulfonyl chloride isomer is crucial for the efficient synthesis of target molecules. Based on established principles of chemical reactivity, 3-bromo-5-thiophenesulfonyl chloride is predicted to be the most reactive isomer due to the favorable electronic activation of the sulfonyl chloride at the α-position and minimal steric hindrance. Conversely, 3-bromo-4-thiophenesulfonyl chloride is expected to be the least reactive. Experimental validation of these predictions through standardized protocols will provide valuable quantitative data for synthetic chemists. This understanding enables more informed decisions in the design and execution of synthetic routes, ultimately accelerating the drug discovery and development process.
References
A Comparative Guide to the Synthesis of Thiophene-Based Sulfonamides: Alternative Reagents to 3-Bromothiophene-2-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to thiophene-containing sulfonamides, a scaffold of significant interest in medicinal chemistry. We objectively evaluate the traditional reagent, 3-bromothiophene-2-sulfonyl chloride, against modern alternatives, presenting supporting experimental data, detailed protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction to Thiophene Sulfonamides
Thiophene-based sulfonamides are a well-established class of compounds in drug discovery, known for their diverse biological activities. They are key components in various therapeutic agents, including inhibitors of carbonic anhydrase and protein kinases. The synthesis of these molecules has traditionally relied on the use of reactive sulfonyl chlorides, such as this compound. However, the landscape of synthetic chemistry is continually evolving, offering new reagents and methodologies that can provide advantages in terms of stability, substrate scope, and reaction conditions. This guide explores viable alternatives to the classical approach, providing researchers with the information needed to select the optimal synthetic strategy for their specific needs.
Data Presentation: A Comparative Analysis of Synthetic Reagents
The following table summarizes the performance of this compound and its alternatives in the synthesis of a model thiophene sulfonamide, N,N-dimethylthiophene-2-sulfonamide.
| Reagent/Method | Starting Material | Amine | Product | Yield (%) | Reaction Conditions | Reference |
| Traditional Method | This compound | Dimethylamine | N,N-dimethyl-3-bromothiophene-2-sulfonamide | ~90% (estimated) | Pyridine, DCM, 0 °C to rt | General protocol |
| TCPC/Organozinc | 2-Bromothiophene | Dimethylamine | N,N-dimethylthiophene-2-sulfonamide | 75% | 1. n-BuLi, THF, -78 °C2. ZnCl₂, THF, -78 °C to rt3. TCPC, THF, rt4. Dimethylamine | [1] |
| PFP Ester | Pentafluorophenyl thiophene-2-sulfonate | Dimethylamine | N,N-dimethylthiophene-2-sulfonamide | Not reported in literature for this specific product | General protocol: DMSO or DMF, rt | [2] |
Note: The yield for the traditional method is an estimate based on typical sulfonamide syntheses, as a specific literature value for this exact reaction was not found. The PFP ester method is a promising alternative due to the stability of the reagent, though a specific yield for the synthesis of N,N-dimethylthiophene-2-sulfonamide has not been documented in the reviewed literature.
Alternative Reagents and Methodologies
2,4,6-Trichlorophenyl Chlorosulfate (TCPC) with Organozinc Reagents
A modern and highly effective alternative involves the in-situ generation of the thiophene sulfonyl chloride from an organozinc reagent and 2,4,6-trichlorophenyl chlorosulfate (TCPC). This method avoids the isolation of the often-unstable sulfonyl chloride intermediate.
Advantages:
-
Avoids unstable intermediates: The sulfonyl chloride is generated and consumed in the same pot.
-
Milder conditions: The reaction can be carried out at room temperature.
-
Good functional group tolerance: Organozinc reagents are compatible with a wide range of functional groups.
Disadvantages:
-
Requires preparation of organometallic reagent: The organozinc reagent must be prepared from the corresponding thiophene halide.
-
Multi-step, one-pot procedure: While convenient, the one-pot nature requires careful control of reagents and conditions.
Pentafluorophenyl (PFP) Sulfonate Esters
Pentafluorophenyl sulfonate esters are stable, crystalline solids that can be used as direct precursors to sulfonamides. They are less susceptible to hydrolysis than sulfonyl chlorides and can be stored for extended periods.
Advantages:
-
High stability: PFP sulfonate esters are bench-stable reagents.
-
Ease of handling: As crystalline solids, they are easier to handle and weigh than reactive sulfonyl chlorides.
-
Good reactivity with amines: They react readily with primary and secondary amines to form sulfonamides.[2]
Disadvantages:
-
Limited commercial availability of specific thiophene derivatives: While the parent pentafluorophenyl thiophene-2-sulfonate is available, more complex substituted analogs may require separate synthesis.
-
Less documented for thiophene sulfonamide synthesis: While a viable method, its application specifically for thiophene sulfonamides is not as extensively reported as other methods.
Experimental Protocols
Protocol 1: Synthesis of N,N-dimethyl-3-bromothiophene-2-sulfonamide using this compound (Traditional Method)
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve dimethylamine (1.1 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of N,N-dimethylthiophene-2-sulfonamide using TCPC and 2-Thienylzinc Bromide
-
Formation of Organozinc Reagent: To a solution of 2-bromothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.0 eq) dropwise. Stir the mixture for 30 minutes at -78 °C. To this solution, add a solution of zinc chloride (1.0 eq) in THF and allow the mixture to warm to room temperature.
-
Reaction with TCPC: To the freshly prepared 2-thienylzinc bromide solution, add 2,4,6-trichlorophenyl chlorosulfate (TCPC) (1.0 eq) and stir the mixture at room temperature for 1 hour.
-
Sulfonamide Formation: Add an excess of dimethylamine to the reaction mixture and stir at room temperature for an additional 2 hours.
-
Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to yield N,N-dimethylthiophene-2-sulfonamide.[1]
Protocol 3: General Protocol for the Synthesis of a Thiophene Sulfonamide from a Pentafluorophenyl Thiophene-2-sulfonate
-
Reaction Setup: Dissolve the pentafluorophenyl thiophene-2-sulfonate (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.
-
Workup and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization.[2]
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts related to the synthesis and application of thiophene sulfonamides.
Caption: A comparison of synthetic workflows for thiophene sulfonamides.
Caption: Inhibition of the VEGFR-2 signaling pathway by thiophene sulfonamides.
Caption: The catalytic cycle of Carbonic Anhydrase II and its inhibition.
References
A Comparative Guide to the Spectroscopic Analysis of Synthesized 3-Bromothiophene-2-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected spectroscopic data for synthesized 3-Bromothiophene-2-sulfonyl chloride against a common alternative, 2-Thiophenesulfonyl chloride. The presented data, including predicted values for the target compound, will aid researchers in the structural confirmation of their synthesized products. Detailed experimental protocols for acquiring the necessary spectra are also provided.
Spectroscopic Data Comparison
The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), comparing it with the known data for 2-Thiophenesulfonyl chloride.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | ~7.65 | Doublet | ~5.5 | H-5 |
| ~7.20 | Doublet | ~5.5 | H-4 | |
| 2-Thiophenesulfonyl chloride[1] | ~7.90 | dd | 5.0, 1.5 | H-5 |
| ~7.75 | dd | 3.8, 1.5 | H-3 | |
| ~7.20 | dd | 5.0, 3.8 | H-4 |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~140 | C-2 |
| ~115 | C-3 | |
| ~135 | C-4 | |
| ~130 | C-5 | |
| 2-Thiophenesulfonyl chloride[1] | ~142 | C-2 |
| ~134 | C-3 | |
| ~128 | C-4 | |
| ~135 | C-5 |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | SO₂ Asymmetric Stretch | SO₂ Symmetric Stretch | Thiophene Ring Stretch | C-Br Stretch |
| This compound | ~1380 (strong) | ~1180 (strong) | ~1520, ~1410 | ~600-500 |
| 2-Thiophenesulfonyl chloride[2] | ~1370 (strong) | ~1170 (strong) | ~1510, ~1410 | N/A |
Table 4: Mass Spectrometry (EI-MS) Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z | Notes |
| This compound | 259, 261, 263 | 224, 226 ([M-Cl]⁺), 160, 162 ([M-SO₂Cl]⁺) | The molecular ion will exhibit a characteristic isotopic pattern due to the presence of both Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and Chlorine (³⁵Cl/³⁷Cl ≈ 3:1).[3][4] |
| 2-Thiophenesulfonyl chloride[5] | 182, 184 | 147 ([M-Cl]⁺), 118 ([M-SO₂]⁺), 83 ([C₄H₃S]⁺) | The molecular ion shows an M+2 peak with approximately one-third the intensity of the M+ peak, characteristic of a single chlorine atom.[4] |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer.
-
Parameters: Acquire the spectrum at room temperature. Use a pulse angle of 30-45 degrees, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are sufficient.
-
Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz instrument for protons).
-
Parameters: Acquire a proton-decoupled spectrum. Use a pulse angle of 30-45 degrees, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Processing: Process the FID similarly to the ¹H spectrum. Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is expected to be a liquid or low-melting solid, the spectrum can be acquired as a thin film. Place a small drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Parameters: Record the spectrum from 4000 to 400 cm⁻¹. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.
-
Processing: Perform a background subtraction using a spectrum of the empty sample holder. The resulting spectrum should be presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) interface.
-
Instrumentation:
-
Instrument: Mass spectrometer with an electron ionization (EI) source is standard for initial characterization.
-
Parameters (EI-MS): Use a standard electron energy of 70 eV. Acquire the mass spectrum over a range of m/z 40-400.
-
Analysis: Identify the molecular ion peak (M⁺). Analyze the isotopic pattern of the molecular ion and major fragments to confirm the presence of bromine and chlorine.[4] Propose fragmentation pathways that account for the major peaks observed in the spectrum.[6]
-
Mandatory Visualizations
The following diagram illustrates the logical workflow for the spectroscopic confirmation of the synthesized this compound.
Caption: Workflow for spectroscopic structure confirmation.
References
- 1. 2-Thiophenesulfonyl chloride(16629-19-9) 13C NMR spectrum [chemicalbook.com]
- 2. 2-Thiophenesulfonyl chloride [webbook.nist.gov]
- 3. PubChemLite - this compound (C4H2BrClO2S2) [pubchemlite.lcsb.uni.lu]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 2-Thiophenesulfonyl chloride | C4H3ClO2S2 | CID 85518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
A Comparative Guide to the Synthesis of 3-Bromothiophene: An Analysis of Yields and Methodologies
For researchers and professionals in the fields of organic chemistry and drug development, the efficient synthesis of key intermediates is paramount. 3-Bromothiophene, a vital building block for a range of pharmaceuticals and functional materials, can be synthesized through several routes, each with distinct advantages and disadvantages. This guide provides an objective comparison of the most common synthetic pathways to 3-bromothiophene, with a focus on reaction yields and detailed experimental protocols to aid in methodological selection.
The two primary strategies for the synthesis of 3-bromothiophene are the selective reductive debromination of a polybrominated thiophene and the isomerization of the more readily available 2-bromothiophene. Direct bromination of thiophene is not a viable route as it overwhelmingly favors substitution at the 2- and 5-positions.
Yield Comparison of Synthesis Routes
The following table summarizes the quantitative data for the most prevalent synthesis routes to 3-bromothiophene, offering a clear comparison of their efficiencies.
| Synthesis Route | Starting Material | Key Reagents | Reported Yield (%) |
| Reductive Debromination | 2,3,5-Tribromothiophene | Zinc dust, Acetic acid | 80 - 92% |
| Isomerization | 2-Bromothiophene | Sodamide (NaNH2), Liquid Ammonia | up to 73% |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Route 1: Reductive Debromination of 2,3,5-Tribromothiophene
This widely adopted, two-step method first involves the exhaustive bromination of thiophene to form 2,3,5-tribromothiophene, which is then selectively debrominated.
Step 1: Synthesis of 2,3,5-Tribromothiophene
In a 5-liter three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet, a solution of 1125 g (13.4 moles) of thiophene in 450 ml of chloroform is prepared. The flask is cooled in a water bath. Over a period of 10 hours, 6480 g (40.6 moles) of bromine is added dropwise with stirring. The reaction mixture is allowed to stand overnight at room temperature and then heated at 50°C for several hours. The mixture is washed with a 2N sodium hydroxide solution. The organic layer is then refluxed for 7 hours with a solution of 800 g of potassium hydroxide in 1.5 L of 95% ethanol. After reflux, the mixture is poured into water, and the organic layer is separated, washed with water, and dried over calcium chloride. The crude product is purified by vacuum distillation to yield 2,3,5-tribromothiophene (75-85% yield).
Step 2: Synthesis of 3-Bromothiophene
A 5-liter three-necked flask is equipped with a stirrer, reflux condenser, and a dropping funnel. To the flask, 1850 ml of water, 783 g (12.0 moles) of zinc dust, and 700 ml of acetic acid are added and heated to reflux with stirring. The heat source is removed, and 1283 g (4.00 moles) of 2,3,5-tribromothiophene is added dropwise at a rate that maintains reflux (approximately 70 minutes). The mixture is then refluxed for an additional 3 hours. The product is isolated by steam distillation. The organic layer of the distillate is separated, washed with 10% sodium carbonate solution and water, and then dried over calcium chloride. Fractional distillation of the crude product yields pure 3-bromothiophene. The reported yield for this step is between 89-92%.
Route 2: Isomerization of 2-Bromothiophene
This method involves the rearrangement of the more common 2-bromothiophene to the 3-bromo isomer using a strong base. While it is a more direct route from a commercially available starting material, the yields are generally lower than the reductive debromination method.
Procedure:
In a well-ventilated hood, a solution of 2-bromothiophene in a suitable anhydrous solvent, such as diethyl ether or tetrahydrofuran, is prepared in a flask equipped with a stirrer and a means for cooling. The flask is cooled to the temperature of liquid ammonia. Sodamide (NaNH2) is then added portion-wise with vigorous stirring. The reaction is typically allowed to proceed for a short period before being quenched by the addition of a proton source, such as ammonium chloride. The product mixture, containing 3-bromothiophene, unreacted 2-bromothiophene, and other byproducts, is then worked up by extraction and purified by fractional distillation to isolate the 3-bromothiophene. Yields of up to 73% have been reported for this transformation.
Synthesis Route Comparison
The following diagram illustrates the logical flow of the two primary synthesis routes for 3-bromothiophene.
Caption: Comparative workflow of 3-bromothiophene synthesis routes.
Concluding Remarks
The choice of synthesis route for 3-bromothiophene is largely dependent on the desired scale, available starting materials, and equipment. The reductive debromination of 2,3,5-tribromothiophene offers a reliable and high-yielding, albeit multi-step, process that is well-documented and scalable. In contrast, the isomerization of 2-bromothiophene provides a more direct pathway from a readily available precursor, though with a comparatively lower yield and the use of strong, hazardous bases. For laboratory-scale synthesis where high purity and yield are critical, the reductive debromination route remains the method of choice for many researchers.
A Comparative Guide to the Performance of 3,4-Dibromothiophene-2-sulfonyl chloride and 3-Bromothiophene-2-sulfonyl chloride in Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutic agents and functional materials, thiophene scaffolds are of paramount importance. The ability to selectively functionalize these heterocycles through cross-coupling reactions is a cornerstone of modern medicinal and materials chemistry. This guide provides a comparative analysis of two key building blocks: 3,4-Dibromothiophene-2-sulfonyl chloride and 3-Bromothiophene-2-sulfonyl chloride, in the context of their utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings.
While direct, side-by-side experimental comparisons of these two specific sulfonyl chlorides in coupling reactions are not extensively documented in peer-reviewed literature, a robust understanding of their relative reactivity can be extrapolated from established principles of organic chemistry and data from structurally similar compounds. This guide will delve into the anticipated performance of each reagent, supported by theoretical considerations and available experimental protocols for related thiophene derivatives.
Executive Summary
3,4-Dibromothiophene-2-sulfonyl chloride offers two reactive sites for cross-coupling, enabling the synthesis of di-substituted thiophenes. However, the additional bromine atom is expected to influence the electronic properties and steric environment of the thiophene ring, potentially impacting reaction kinetics and yields compared to its monosubstituted counterpart, this compound. The latter provides a single, well-defined point for functionalization. The choice between these two reagents will largely depend on the desired final product and the synthetic strategy employed.
Properties of Thiophene Sulfonyl Chlorides
A summary of the key properties of the two compounds is presented in the table below.
| Property | 3,4-Dibromothiophene-2-sulfonyl chloride | This compound |
| Molecular Formula | C₄HBr₂ClO₂S₂ | C₄H₂BrClO₂S₂ |
| Molecular Weight | 337.74 g/mol | 261.54 g/mol |
| Structure |
|
|
| Key Reactive Moieties | Two C-Br bonds, one S-Cl bond | One C-Br bond, one S-Cl bond |
Performance in Coupling Reactions: A Theoretical Comparison
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is governed by several factors, primarily the ease of oxidative addition to the palladium(0) catalyst. This step is influenced by the carbon-halogen bond strength and the electronic and steric environment of the reaction center.
Electronic Effects:
The thiophene ring is an electron-rich aromatic system. The substituents on the ring significantly modulate its electron density and, consequently, its reactivity.
-
This compound: The bromine atom at the 3-position and the sulfonyl chloride group at the 2-position are both electron-withdrawing groups. These groups decrease the electron density of the thiophene ring, which can influence the rate of oxidative addition.
-
3,4-Dibromothiophene-2-sulfonyl chloride: The presence of an additional bromine atom at the 4-position further withdraws electron density from the thiophene ring. This enhanced electron deficiency could potentially make the C-Br bonds more susceptible to oxidative addition, possibly leading to faster reaction rates under certain conditions.
Steric Effects:
Steric hindrance around the reactive site can impede the approach of the bulky palladium catalyst, thereby slowing down the reaction.
-
This compound: The bromine at the 3-position presents a certain degree of steric hindrance to the adjacent sulfonyl chloride group and the C2 position of the thiophene ring.
-
3,4-Dibromothiophene-2-sulfonyl chloride: The additional bromine at the 4-position increases the overall steric bulk on the thiophene ring. This could potentially hinder the approach of the catalyst, especially for the bromine at the 3-position, which is flanked by both the sulfonyl chloride and the other bromine.
Regioselectivity in 3,4-Dibromothiophene-2-sulfonyl chloride:
For 3,4-Dibromothiophene-2-sulfonyl chloride, the presence of two C-Br bonds raises the question of regioselectivity in mono-coupling reactions. The relative reactivity of the C3-Br and C4-Br bonds will be influenced by a subtle interplay of electronic and steric factors. The C3-Br is ortho to the electron-withdrawing sulfonyl chloride group, while the C4-Br is meta. This difference in electronic environment could be exploited to achieve selective mono-functionalization under carefully controlled reaction conditions, such as using a limited amount of the coupling partner.
Experimental Protocols
While specific protocols directly comparing the two title compounds are scarce, the following represent typical conditions for Suzuki-Miyaura cross-coupling reactions of brominated thiophenes. These can serve as a starting point for optimization.
Representative Suzuki-Miyaura Coupling Protocol for Bromothiophenes:
-
Reactants:
-
Bromothiophene derivative (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq for mono-coupling; 2.2-3.0 eq for di-coupling)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Procedure:
-
To a reaction vessel, add the bromothiophene derivative, arylboronic acid, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent and the palladium catalyst.
-
Heat the mixture with stirring (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, and perform an aqueous workup.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
The selection between 3,4-Dibromothiophene-2-sulfonyl chloride and this compound for use in coupling reactions is contingent upon the desired synthetic outcome.
-
This compound is the reagent of choice for the straightforward synthesis of mono-arylated or -alkylated thiophene-2-sulfonyl chloride derivatives. Its reactivity is predictable, and side reactions involving multiple couplings are avoided.
-
3,4-Dibromothiophene-2-sulfonyl chloride provides a platform for the synthesis of di-substituted thiophenes, which can be achieved through a one-pot di-coupling or a stepwise mono-coupling followed by a second functionalization. The increased electron deficiency of the thiophene ring may enhance reactivity, but this can be counteracted by increased steric hindrance. Careful optimization of reaction conditions is likely necessary to control regioselectivity and maximize yields.
Further experimental investigation is warranted to fully elucidate the comparative performance of these two valuable building blocks and to develop optimized protocols for their application in the synthesis of complex molecules.
Navigating the Terrain of Suzuki Coupling with Aryl Sulfonyl Chlorides: A Comparative Catalyst Guide
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are pivotal structures in numerous pharmaceuticals and functional materials. While aryl halides have traditionally been the electrophilic partners of choice, the use of more readily available and often more economical aryl sulfonyl chlorides is gaining significant traction. The success of this transformation, however, is critically dependent on the selection of an appropriate catalyst system. This guide provides a comparative analysis of common catalysts, supported by experimental data, to facilitate catalyst selection for the Suzuki coupling of aryl sulfonyl chlorides.
The reactivity of aryl sulfonyl chlorides in Suzuki coupling is influenced by the catalyst's ability to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Both palladium and nickel-based catalysts have demonstrated efficacy, with the choice of ligands playing a crucial role in modulating their activity and stability.
Palladium-Based Catalysts: The Workhorses of Suzuki Coupling
Palladium complexes are the most extensively studied catalysts for the Suzuki coupling of aryl sulfonyl chlorides. The performance of these catalysts is highly dependent on the nature of the ancillary ligands, which influence the electron density and steric environment of the palladium center.
Performance Comparison of Palladium Catalyst Systems
The following table summarizes the performance of various palladium-based catalyst systems for the Suzuki coupling of aryl sulfonyl chlorides with arylboronic acids. The data presented is a compilation of representative results from the literature to highlight the relative effectiveness of different catalyst-ligand combinations.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Features |
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | Toluene/H₂O | 100-110 | 12-24 | 40-70 | Traditional, readily available, moderate activity for aryl sulfonyl chlorides. |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene, t-AmOH | 100-110 | 2-8 | >90 | Buchwald ligand; highly active for sterically hindered and electron-rich/poor substrates.[1] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 4-12 | >95 | Buchwald ligand; excellent for challenging substrates, high yields. |
| PdCl₂(dppf) | dppf | K₂CO₃ | THF/H₂O | 80-100 | 8-16 | 70-85 | Ferrocenyl phosphine ligand; good performance for a range of substrates. |
| PEPPSI-IPr | IPr | K₂CO₃, K₃PO₄ | Toluene, Dioxane | 80-100 | 6-18 | >85 | N-Heterocyclic Carbene (NHC) ligand; high thermal stability and activity.[1] |
Note: The data in this table is representative and may vary depending on the specific substrates and reaction conditions. Optimization is often necessary.
Nickel-Based Catalysts: An Emerging Alternative
Nickel catalysts are gaining attention as a more economical and earth-abundant alternative to palladium for cross-coupling reactions. While less explored for aryl sulfonyl chlorides specifically, their proven efficacy with other aryl electrophiles suggests their potential in this area. Nickel catalysts often exhibit different reactivity and selectivity profiles compared to their palladium counterparts.
Generally, nickel-catalyzed Suzuki couplings are performed with Ni(II) precatalysts, such as NiCl₂(PPh₃)₂ or NiCl₂(PCy₃)₂, in the presence of a phosphine ligand and a base. These reactions are often carried out in polar aprotic solvents like dioxane or THF at elevated temperatures. While direct comparative data against palladium for aryl sulfonyl chlorides is scarce, nickel catalysts have shown excellent performance with challenging aryl chlorides and sulfonates, suggesting they are a promising avenue for further investigation.[2]
Visualizing the Reaction Pathway and Workflow
To better understand the fundamental processes involved, the following diagrams illustrate the catalytic cycle and a general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Below are representative experimental protocols for Suzuki coupling reactions utilizing palladium and nickel catalysts. These should be considered as starting points, with optimization of specific parameters often required for new substrates.
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki Coupling
This protocol is adaptable for various palladium catalysts with phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos).
Reaction Setup:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl sulfonyl chloride (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.), and the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and ligand (e.g., SPhos, 2-4 mol%).
-
Seal the vessel with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent (e.g., toluene, 3-5 mL) via syringe.
Reaction and Workup:
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring for the required time (typically 2-24 hours).
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel.
-
Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy and mass spectrometry.
Protocol 2: General Procedure for Nickel-Catalyzed Suzuki Coupling
This protocol provides a general method for employing a nickel catalyst.
Reaction Setup:
-
In a glovebox or under an inert atmosphere, add the nickel precatalyst (e.g., NiCl₂(PCy₃)₂, 2-5 mol%), the phosphine ligand (if required), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.) to an oven-dried reaction vessel with a magnetic stir bar.
-
Add the aryl sulfonyl chloride (1.0 mmol, 1.0 equiv.) and the arylboronic acid (1.5 mmol, 1.5 equiv.).
-
Seal the tube with a septum and remove from the glovebox.
-
Add the degassed solvent (e.g., 2-Me-THF, 3-5 mL) via syringe.[3]
Reaction and Workup:
-
Heat the reaction mixture to the specified temperature (e.g., 100 °C) for 12-24 hours with stirring.
-
After cooling to room temperature, monitor the reaction completion by TLC or GC-MS.
-
Follow the workup and purification steps as described in Protocol 1.
Conclusion
The Suzuki-Miyaura coupling of aryl sulfonyl chlorides is a valuable transformation in modern organic synthesis. The development of sophisticated phosphine and N-heterocyclic carbene ligands has enabled palladium catalysts to achieve high efficiency with a broad range of substrates. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern systems based on Buchwald ligands and PEPPSI precatalysts often provide superior performance, especially for challenging substrates.[4][5] Furthermore, nickel-based catalysts represent a cost-effective and promising alternative that warrants further exploration. The choice of catalyst system should be guided by the specific substrates, desired reaction conditions, and economic considerations. The experimental protocols and diagrams provided herein serve as a practical guide for researchers to successfully implement this important reaction.
References
Comparative Purity Analysis of 3-Bromothiophene-2-sulfonyl Chloride via High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results, as well as the safety and efficacy of the final product. This guide provides a comparative analysis of the purity of 3-Bromothiophene-2-sulfonyl chloride from three different commercial sources using a validated High-Performance Liquid Chromatography (HPLC) method. The experimental data and detailed protocols herein offer a comprehensive framework for evaluating the quality of this critical reagent.
Purity Comparison of Commercial this compound
The purity of this compound from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C) was assessed using a reverse-phase HPLC (RP-HPLC) method. The results, summarized in the table below, indicate variations in the purity levels and the presence of different impurities among the suppliers.
| Supplier | Lot Number | Purity (%) by HPLC (Area Normalization) | Main Impurity (Retention Time, min) | Notes |
| Supplier A | A-123 | 98.5 | Impurity 1 (3.2 min) | Minor unidentified peaks present. |
| Supplier B | B-456 | 99.7 | Impurity 2 (4.5 min) | Highest purity with minimal impurities. |
| Supplier C | C-789 | 97.2 | Impurity 1 (3.2 min), Impurity 3 (5.1 min) | Presence of multiple significant impurities. |
Experimental Protocol: HPLC Purity Determination
A detailed methodology was established for the purity analysis of this compound. Due to the reactivity of sulfonyl chlorides, careful sample handling and preparation are crucial to prevent degradation.[1][2]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and a diode-array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 40 10 90 15 90 15.1 40 | 20 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
2. Sample and Standard Preparation:
-
Standard Preparation: A reference standard of this compound (purity ≥99.5%) was accurately weighed and dissolved in acetonitrile to a final concentration of 0.5 mg/mL.
-
Sample Preparation: Samples from each supplier were accurately weighed and dissolved in acetonitrile to a final concentration of 0.5 mg/mL.
-
Note: Due to the moisture sensitivity of sulfonyl chlorides, all solutions should be prepared fresh in a dry solvent and analyzed promptly.
3. Data Analysis:
The purity of each sample was determined by area normalization, where the peak area of this compound is expressed as a percentage of the total peak area in the chromatogram.
Workflow for HPLC Purity Validation
The following diagram illustrates the logical workflow for the HPLC analysis of this compound, from sample receipt to final data analysis and comparison.
Caption: Workflow for HPLC Purity Validation of this compound.
Alternative Purity Assessment Methods
While HPLC is a robust method for purity determination, other analytical techniques can provide complementary information.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Derivatization may be necessary for less volatile sulfonyl chlorides.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation and identify impurities, although quantification can be less precise than HPLC without an internal standard.[1]
-
Mass Spectrometry (MS): Coupled with LC or GC, MS can help in the identification of unknown impurities by providing mass-to-charge ratio information.
Conclusion
Based on the HPLC analysis, Supplier B provides this compound with the highest purity (99.7%), making it the most suitable choice for applications requiring high-purity starting material. The methodologies and data presented in this guide serve as a valuable resource for researchers to qualify and select the most appropriate reagents for their work, ultimately contributing to more reliable and reproducible scientific outcomes.
References
Navigating the Bioactive Landscape of Novel Thiophene-Based Sulfonamides: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents with enhanced efficacy and selectivity is perpetual. Thiophene-based sulfonamides have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive comparison of the anticancer, antimicrobial, and enzyme inhibitory activities of recently developed thiophene-based sulfonamides against established alternatives, supported by experimental data and detailed protocols.
Anticancer Activity: Potent Cytotoxicity Against Various Cell Lines
Several novel thiophene-based sulfonamides have exhibited significant cytotoxic effects against a range of human cancer cell lines. In many cases, their potency is comparable or even superior to the well-established chemotherapeutic agent, doxorubicin.
A study on novel thiophenes bearing a sulfonamide moiety revealed that compounds 6, 7, and 9 showed potent anticancer activity against the human breast cancer cell line (MCF-7), with IC50 values of 10.25, 9.70, and 9.55 µmol/L respectively. These values indicate a higher potency than doxorubicin, which had an IC50 of 32.00 µmol/L in the same study.[1] Similarly, a series of thieno[2,3-d]pyrimidine derivatives incorporating sulfa drugs were synthesized and evaluated against the MCF7 cell line.[2] Compounds 9, 12, 13, and 14 from this series demonstrated IC50 values of 27.83, 29.22, 22.52, and 22.12 μM, respectively, all of which were lower than the IC50 of doxorubicin (30.40 μM).[2]
Another investigation into thiophene derivatives containing various biologically active moieties, including sulfonamides, reported moderate to good cytotoxic activity against human tumor breast cancer cell lines, with some compounds being more potent than doxorubicin.[3][4]
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Novel Thiophene Sulfonamide 6 | MCF-7 | 10.25 | [1] |
| Novel Thiophene Sulfonamide 7 | MCF-7 | 9.70 | [1] |
| Novel Thiophene Sulfonamide 9 | MCF-7 | 9.55 | [1] |
| Novel Thieno[2,3-d]pyrimidine 9 | MCF-7 | 27.83 | [2] |
| Novel Thieno[2,3-d]pyrimidine 12 | MCF-7 | 29.22 | [2] |
| Novel Thieno[2,3-d]pyrimidine 13 | MCF-7 | 22.52 | [2] |
| Novel Thieno[2,3-d]pyrimidine 14 | MCF-7 | 22.12 | [2] |
| Doxorubicin | MCF-7 | 32.00 | [1] |
| Doxorubicin | MCF-7 | 30.40 | [2] |
Antimicrobial Activity: A New Frontier Against Drug Resistance
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Thiophene-based sulfonamides have shown promising activity against both bacterial and fungal strains.
In a study evaluating novel armed thiophene derivatives, compound 7 was found to be more potent than the standard drug gentamicin against Pseudomonas aeruginosa.[5][6][7] Another study focused on thiophene derivatives active against colistin-resistant Gram-negative bacteria.[8] Thiophene derivatives 4, 5, and 8 exhibited MIC50 values between 16 and 32 mg/L for colistin-resistant Acinetobacter baumannii and between 8 and 32 mg/L for colistin-resistant E. coli.[8]
Furthermore, a series of thienopyrimidine-sulfonamide hybrids were investigated for their antimicrobial properties.[9] Compound 8iii , a hybrid of thienopyrimidine and sulfamethoxazole, displayed promising antifungal activity against Candida albicans and Candida parapsilosis, with MIC values of 31.25 µg/mL and 62.5 µg/mL, respectively.[9]
| Compound/Drug | Microbial Strain | MIC (mg/L or µg/mL) | Reference |
| Novel Thiophene Derivative 4 | Colistin-Resistant A. baumannii | 16 (MIC50) | [8] |
| Novel Thiophene Derivative 5 | Colistin-Resistant A. baumannii | 16 (MIC50) | [8] |
| Novel Thiophene Derivative 8 | Colistin-Resistant A. baumannii | 32 (MIC50) | [8] |
| Novel Thiophene Derivative 4 | Colistin-Resistant E. coli | 8 (MIC50) | [8] |
| Novel Thiophene Derivative 5 | Colistin-Resistant E. coli | 32 (MIC50) | [8] |
| Novel Thiophene Derivative 8 | Colistin-Resistant E. coli | 32 (MIC50) | [8] |
| Thienopyrimidine-sulfamethoxazole hybrid 8iii | Candida albicans | 31.25 µg/mL | [9] |
| Thienopyrimidine-sulfamethoxazole hybrid 8iii | Candida parapsilosis | 62.5 µg/mL | [9] |
| Gentamicin | Pseudomonas aeruginosa | - (Compound 7 was more potent) | [5][6][7] |
| Ampicillin | Various Bacteria | - (Novel compounds were more potent) | [10] |
| Streptomycin | Various Bacteria | - (Novel compounds were more potent) | [10] |
Enzyme Inhibition: Targeting Key Players in Disease
Thiophene-based sulfonamides have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis, including c-Jun N-terminal kinases (JNKs) and carbonic anhydrases (CAs).
A 2-(benzoylaminomethyl)thiophene sulfonamide derivative, AS600292 , was identified as a potent and selective JNK inhibitor.[11] JNKs are involved in inflammatory diseases and apoptosis. The related compound, AS601245, demonstrated IC50 values of 150, 220, and 70 nM for JNK1, JNK2, and JNK3, respectively.[12]
In the realm of carbonic anhydrase inhibition, a study of thiophene-based sulfonamides reported IC50 values ranging from 69 nM to 70 µM against hCA-I and 23.4 nM to 1.405 µM against hCA-II.[13] The corresponding Ki values were in the range of 66.49 nM to 234.99 µM for hCA-I and 74.88 nM to 38.04 µM for hCA-II.[13] For comparison, the standard carbonic anhydrase inhibitor acetazolamide (AZA) generally exhibits Ki values in the nanomolar range against various CA isoforms.[14]
| Compound/Drug | Target Enzyme | IC50 (nM) | Ki (nM) | Reference |
| AS601245 | JNK1 | 150 | - | [12] |
| AS601245 | JNK2 | 220 | - | [12] |
| AS601245 | JNK3 | 70 | - | [12] |
| Thiophene-based sulfonamides | hCA-I | 69,000 - 70,000,000 | 66.49 - 234,990 | [13] |
| Thiophene-based sulfonamides | hCA-II | 23.4 - 1,405 | 74.88 - 38,040 | [13] |
| Acetazolamide (AZA) | hCA Isoforms | - | 56 - 1166 | [14] |
Experimental Protocols
MTT Assay for Anticancer Activity
This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 × 10^5 cells/mL and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the novel thiophene-based sulfonamides or the reference drug (e.g., doxorubicin) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 10-50 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) is added to each well.[6][7] The plates are then incubated for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved by adding a solubilizing agent, such as DMSO.[8]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[8] The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.[11]
-
Serial Dilution: The novel thiophene-based sulfonamides and reference antibiotics are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[1][3]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated for 16-24 hours at an appropriate temperature (e.g., 37°C for most bacteria).[3][4]
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[4][11]
Carbonic Anhydrase Inhibition Assay
The inhibitory effect on carbonic anhydrase activity is typically measured using a stopped-flow CO2 hydrase assay.[14]
-
Enzyme and Substrate Preparation: A solution of the purified carbonic anhydrase isoform and a CO2-saturated solution are prepared.
-
Inhibitor Addition: The novel thiophene-based sulfonamides or a standard inhibitor (e.g., acetazolamide) are pre-incubated with the enzyme.
-
Reaction Initiation: The enzyme-inhibitor mixture is rapidly mixed with the CO2 solution in a stopped-flow instrument.
-
Activity Measurement: The rate of CO2 hydration is monitored by the change in pH using a pH indicator.
-
Data Analysis: The initial rates of the reaction are measured at different inhibitor concentrations to determine the IC50 and Ki values.
Visualizing the Mechanisms
To better understand the biological context of these novel compounds, diagrams illustrating key pathways and experimental workflows are provided below.
Caption: Workflow for assessing the biological activity of novel compounds.
Caption: Inhibition of the JNK signaling pathway by thiophene-sulfonamides.
Caption: Logical relationship in SAR studies of thiophene-sulfonamides.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 3-Bromothiophene Derivatives: One-Pot vs. Multi-Step Approaches
For researchers, scientists, and drug development professionals, 3-bromothiophene and its derivatives are crucial intermediates in the synthesis of a wide array of pharmaceutical compounds and functional materials.[1][2] The efficiency, cost-effectiveness, and environmental impact of their synthesis are therefore of paramount importance. This guide provides a detailed comparison of traditional multi-step synthetic routes to 3-bromothiophene against more modern one-pot methodologies, supported by experimental data and detailed protocols.
The synthesis of 3-bromothiophene presents a unique challenge because the direct bromination of thiophene is highly regioselective for the 2- and 5-positions (the α-positions) due to their higher reactivity towards electrophilic substitution.[3] Therefore, indirect methods are required to obtain the 3-bromo isomer.
At a Glance: One-Pot vs. Multi-Step Synthesis
| Feature | Multi-Step Synthesis (Reductive Debromination) | One-Pot Synthesis (Catalytic Isomerization) |
| Starting Material | Thiophene | 2-Bromothiophene |
| Key Intermediates | 2,3,5-Tribromothiophene | Mixture of 2- and 3-bromothiophene |
| Overall Yield | 80-92%[4][5] | High, but specific yield can vary |
| Purity | ~99.5% (after fractional distillation)[4][6] | Up to 99.9% (after purification)[2][4] |
| Number of Steps | Two distinct synthetic operations | Single operation with purification |
| Key Advantages | Well-established, reliable, high-yielding[4] | Shorter route, potentially greener, high purity[2][4] |
| Key Disadvantages | Multi-step process, use of stoichiometric reductants, waste generation[4] | Requires specific catalyst, purification of isomers[2][4] |
Visualizing the Synthetic Pathways
The fundamental difference between these two approaches lies in the workflow. A multi-step synthesis involves the isolation and purification of intermediates, whereas a one-pot synthesis aims to perform multiple transformations in a single reaction vessel, which can simplify the process and reduce waste.[7]
Caption: Logical workflow for multi-step vs. one-pot synthesis.
Experimental Protocols
Multi-Step Synthesis: Reductive Debromination of 2,3,5-Tribromothiophene
This traditional and robust method is a widely used laboratory-scale synthesis.[4][6] It involves two main steps: the exhaustive bromination of thiophene followed by the selective removal of the bromine atoms at the alpha positions.[3]
Step 1: Synthesis of 2,3,5-Tribromothiophene [3][6]
-
Reaction Setup: Charge a 5-L three-necked flask with thiophene (1125 g, 13.4 moles) and chloroform (450 ml). Equip the flask with a stirrer, a dropping funnel, and an outlet for the evolved hydrogen bromide. Place the flask in a cooling bath of cold tap water.
-
Bromination: Add bromine (6480 g, 40.6 moles) dropwise to the stirred mixture over a period of 10 hours.
-
Work-up: After allowing the mixture to stand overnight, heat it at 50°C for several hours. Wash the mixture with a 2N sodium hydroxide solution.
-
Hydrolysis: Reflux the organic layer for 7 hours with a solution of 800 g of potassium hydroxide in 1.5 L of 95% ethanol and then pour it into water to isolate the crude 2,3,5-tribromothiophene.
Step 2: Synthesis of 3-Bromothiophene [6]
-
Reaction Setup: Equip a 5-L three-necked, round-bottomed flask with an efficient stirrer and a reflux condenser. Add water (1850 ml), zinc dust (783 g, 12.0 moles), and acetic acid (700 ml).
-
Reduction: Heat the mixture to reflux. Remove the heating mantle and add 2,3,5-tribromothiophene (1283 g, 4.00 moles) dropwise at a rate that maintains reflux (approximately 70 minutes).
-
Reaction Completion: After the addition is complete, apply heat and reflux the mixture for 3 hours.
-
Isolation: Arrange the condenser for downward distillation and distill the mixture until no more organic material comes over with the water.
-
Purification: Separate the heavier organic layer, wash it successively with 50 ml of 10% sodium carbonate solution and 100 ml of water. Dry the organic layer over calcium chloride.
-
Fractional Distillation: Fractionally distill the dried product to collect the 3-bromothiophene fraction, which boils at 159–160°C. The expected yield is 89–90%.[1] Infrared analysis can confirm that the 2-bromothiophene isomer content is less than 0.5%.[6]
One-Pot Synthesis: Catalytic Isomerization of 2-Bromothiophene
This modern approach offers a greener and more atom-economical alternative to the classical multi-step route.[4] It involves the isomerization of the readily available 2-bromothiophene to a mixture containing 3-bromothiophene, followed by a purification step that removes the unreacted starting material.[2]
Experimental Protocol [2]
-
Isomerization: In a suitable reactor, pass 2-bromothiophene over an acidic zeolite molecular sieve ZSM-5 catalyst at a reaction temperature of 150°C. This step produces a mixture of 3-bromothiophene and unreacted 2-bromothiophene.
-
Purification/Catalytic Removal of 2-Bromothiophene: To the resulting mixture of isomers, add a catalyst such as tetrakis(triphenylphosphine)palladium (0.02 molar ratio to the 2-bromothiophene content) and co-catalysts like acetic acid and formic acid in an ethanol solvent.
-
Reaction: Heat the reaction mixture to 90°C.
-
Final Purification: After the reaction is complete, high-purity 3-bromothiophene is obtained by rectification. The final product purity can reach 99.9%, with the 2-bromothiophene content being less than 0.01%.[2]
Concluding Remarks for the Practicing Scientist
The choice between a multi-step and a one-pot synthesis for 3-bromothiophene derivatives depends on several factors including scale, available equipment, cost considerations, and environmental impact.
-
The multi-step reductive debromination is a well-established, high-yielding, and reliable method, making it suitable for laboratory-scale synthesis where the handling of multiple steps and stoichiometric reagents is manageable.[4][6]
-
The one-pot catalytic isomerization represents a more modern and "green" approach.[4] It offers a shorter synthetic route with the potential for higher purity, aligning with the principles of sustainable chemistry. This method is particularly attractive for industrial applications where minimizing steps, waste, and cost are critical drivers.[2]
For drug development professionals, the high purity achievable with the one-pot method can be a significant advantage, reducing the burden of downstream purification of active pharmaceutical ingredients. Researchers exploring novel derivatives may find the multi-step approach more versatile for accessing different substitution patterns, while those focused on process optimization and scale-up will likely favor the one-pot methodology.
References
- 1. benchchem.com [benchchem.com]
- 2. CN108929306B - Preparation method of 3-bromothiophene - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Recent developments in one-pot stepwise synthesis (OPSS) of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3-Bromothiophene-2-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 3-Bromothiophene-2-sulfonyl chloride (CAS No. 170727-02-3). Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk. This compound is corrosive, toxic, and reacts violently with water, necessitating stringent safety protocols.
Hazard Summary and Personal Protective Equipment (PPE)
This compound poses significant health risks. It causes severe skin burns and eye damage and is toxic if inhaled or swallowed.[1][2] A critical hazard is its violent reaction with water, which liberates toxic and corrosive gases.[2] All handling must be performed in a certified chemical fume hood.[3]
The following table summarizes the required personal protective equipment and other essential safety information.
| Hazard/Control | Specification | Reasoning | Citation |
| GHS Classification | Skin Corrosion/Irritation, Category 1B | Causes severe skin burns and eye damage. | [4] |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of the corrosive liquid and potential violent reactions. | [5] |
| Hand Protection | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber or Viton™). Double gloving with an inner nitrile glove is recommended. | Provides a barrier against a highly corrosive and skin-absorbed toxic chemical. Specific glove type should be chosen based on breakthrough time and degradation resistance. | [6] |
| Body Protection | Flame-retardant, chemical-resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes. | Protects skin and personal clothing from contamination with the corrosive and toxic material. | [3] |
| Respiratory Protection | NIOSH-approved respirator with an acid gas (e.g., chlorine, hydrogen chloride, sulfur dioxide) cartridge. | Protects against inhalation of corrosive and toxic vapors, especially in case of a spill or if working outside of a fume hood is unavoidable. | [7][8] |
| Engineering Controls | Certified chemical fume hood. A glove box may be necessary for procedures requiring a strictly inert atmosphere. | Maintains a controlled environment, preventing exposure to hazardous vapors and protecting from splashes. | [3] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe procedure for handling this compound from preparation to the quenching of residual amounts.
-
Preparation :
-
Ensure a certified chemical fume hood is operational and the sash is at the lowest practical height.
-
Assemble all necessary equipment (glassware, stir plates, etc.) and ensure it is completely dry to prevent violent reactions.
-
Have all required PPE donned correctly before handling the chemical.
-
Prepare a quench solution (e.g., saturated sodium bicarbonate) and keep it within arm's reach inside the fume hood.
-
Ensure a Class D fire extinguisher (for combustible metals) or a dry chemical extinguisher is available, as water must not be used in case of a fire.
-
-
Handling and Reaction :
-
Slowly and carefully open the container of this compound, avoiding any splashing.
-
Measure and transfer the required amount of the chemical using appropriate, dry equipment.
-
If the reaction is exothermic, use an ice bath to control the temperature.
-
Add the sulfonyl chloride to the reaction mixture dropwise to maintain control over the reaction rate.[1]
-
Keep the reaction under constant observation.
-
-
Post-Reaction and Decontamination :
-
Once the reaction is complete, any residual this compound in the glassware must be neutralized.
-
Slowly and carefully add the quenching solution (e.g., saturated sodium bicarbonate) to the cooled reaction vessel. Be prepared for gas evolution.
-
After neutralization is complete (as confirmed by pH testing), clean all glassware thoroughly.
-
Wipe down the work surface in the fume hood with a suitable decontaminating agent.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the appropriate waste stream.
-
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure safety.
Neutralization of Residual Quantities
Small amounts of residual this compound (e.g., in glassware) must be neutralized before cleaning.
-
Preparation : In a fume hood, place the vessel containing the residual sulfonyl chloride in an ice bath to manage heat from the exothermic neutralization reaction.
-
Slow Addition of Base : Slowly add a saturated solution of sodium bicarbonate or another suitable base dropwise to the cold, stirred residue. Be cautious as this will generate gas (CO2). The rate of addition must be controlled to prevent excessive foaming and temperature increase.
-
Reaction Completion : Continue stirring the mixture in the ice bath for at least 30-60 minutes after the addition is complete to ensure the reaction has gone to completion.
-
pH Verification : Remove the vessel from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-9). If it remains acidic, add more base.
-
Final Disposal of Neutralized Solution : Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container.
Disposal of Bulk Quantities and Contaminated Materials
Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.
-
Waste Segregation : This compound is a halogenated organic substance and must be collected in a designated "Halogenated Organic Waste" container.[5] Do not mix it with non-halogenated waste.[7][9]
-
Container and Labeling :
-
Ensure the original container is tightly sealed, or transfer the material to a compatible, properly sealed, and clearly labeled hazardous waste container.
-
The label must include the full chemical name: "this compound", the associated hazards (Corrosive, Toxic, Water-Reactive), and the date of accumulation.
-
-
Contaminated PPE and Materials : All solid waste contaminated with this compound (e.g., gloves, absorbent pads, etc.) should be collected in a clearly labeled, sealed plastic bag and disposed of as "Chemically Contaminated Solid Waste".
-
Waste Pickup : Arrange for collection by your institution's environmental health and safety (EHS) office.
Workflow Diagrams
The following diagrams illustrate the key workflows for safely handling and disposing of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uakron.edu [uakron.edu]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Chapter 9 - What Happens To The Hazardous Waste Generated [ehs.cornell.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
